3-Hydroxyhippuric Acid
Description
a kynureninase inhibitor; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-hydroxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-2-6(4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOFWFNMYJRHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167650 | |
| Record name | m-Hydroxyhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1637-75-8 | |
| Record name | 3-Hydroxyhippuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Hydroxyhippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Hydroxyhippuric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | m-Hydroxyhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-hydroxyphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-HYDROXYHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17HCX0HNRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 169 °C | |
| Record name | 3-Hydroxyhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Origin of 3-Hydroxyhippuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the origins, metabolic pathways, and analytical quantification of 3-Hydroxyhippuric Acid (3-HHA). 3-HHA is an acyl glycine that is increasingly recognized as a significant biomarker associated with dietary polyphenol intake and gut microbiome activity. This document details the microbial and endogenous processes leading to its formation, presents quantitative data on its excretion, and provides comprehensive experimental protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, metabolic and experimental workflow diagrams are provided to visually represent the key processes involved.
Introduction
This compound (3-HHA) is an organic acid normally found in human urine.[1] It belongs to the class of hippuric acids, which are characterized by a benzoyl group linked to the N-terminus of a glycine molecule.[1] While acyl glycines are typically minor metabolites of fatty acids, the presence and concentration of 3-HHA are primarily linked to the metabolic interplay between dietary components and the gut microbiota.[1] Elevated levels of 3-HHA are associated with the consumption of polyphenol-rich foods and have been identified as a potential biomarker for specific dietary habits and certain health conditions.[1][2]
Metabolic Origin of this compound
The formation of 3-HHA is a multi-step process that begins with the ingestion of dietary polyphenols and involves critical metabolic contributions from the gut microbiome and subsequent endogenous enzymatic activity.
Dietary Precursors
The primary sources of 3-HHA are dietary polyphenols, a large and diverse group of plant-based compounds. Key precursors include:
-
Flavonoids: Found in fruits, vegetables, tea, and wine. Specific examples include rutin from tomatoes and catechins from tea.[1]
-
Procyanidins: A major class of polyphenols composed of flavan-3-ol units, found in foods like grapes, apples, and cocoa.[1]
-
Chlorogenic Acid: Present in coffee and various fruits.
Gut Microbiome Metabolism
Upon ingestion, a significant portion of dietary polyphenols escapes absorption in the small intestine and reaches the colon. Here, the gut microbiota, particularly species of the genus Clostridium, play a crucial role in their breakdown.[1] These bacteria metabolize the complex polyphenol structures into simpler aromatic acids. The initial step involves the deglycosylation of flavonoid glycosides, followed by the cleavage of the heterocyclic C-ring, leading to the formation of various phenolic acids, including 3-Hydroxybenzoic acid, which is the direct precursor to 3-HHA.
Endogenous Glycine Conjugation
Following its formation by the gut microbiota, 3-Hydroxybenzoic acid is absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, it undergoes a detoxification process known as glycine conjugation. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), which facilitates the conjugation of 3-Hydroxybenzoyl-CoA (the activated form of 3-Hydroxybenzoic acid) with the amino acid glycine.[1] The resulting this compound is a water-soluble compound that is efficiently excreted in the urine.
Data Presentation: Urinary Excretion of this compound
The urinary concentration of 3-HHA can vary significantly based on dietary intake and individual differences in gut microbiome composition. The following tables summarize quantitative data from studies investigating 3-HHA excretion.
| Dietary Intervention | Study Population | Dosage | Urinary Excretion of this compound | Reference |
| Black Tea | 2 healthy males (Age: 31.0±2.8 y; BMI: 26.0±3.0 kg/m ²) | Aqueous extract of 1 g black tea leaves | 2.1±0.4 µmol (SEM) over 0-30h | [3] |
| Fresh Orange Juice | Healthy volunteers | Not specified | Upregulated in urine | [2] |
| Health Condition | Study Population | Sample Type | 3-HHA Concentration (Control Group) | 3-HHA Concentration (ASD Group) | p-value | Reference |
| Autism Spectrum Disorder (ASD) | 62 ASD children, 62 non-ASD controls (Age: 1.5-7 years) | Urine | Median not specified, but significantly lower than ASD group | Median not specified, but significantly higher than control group | < 0.001 |
Experimental Protocols for Quantification
The accurate quantification of 3-HHA in biological matrices, primarily urine, is essential for research and clinical applications. Below are detailed methodologies for its analysis by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For organic acids like 3-HHA, a derivatization step is required to increase their volatility.
4.1.1. Sample Preparation
-
Urine Collection: Collect a 24-hour or spot urine sample. Store at -80°C until analysis.
-
Internal Standard Addition: To a 1 mL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled 3-HHA or a structural analog).
-
Acidification: Acidify the sample to a pH < 2 with 6M HCl.
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
4.1.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 3-HHA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 3-HHA in urine, often with minimal sample preparation.
4.2.1. Sample Preparation
-
Urine Collection: Collect a 24-hour or spot urine sample. Store at -80°C until analysis.
-
Internal Standard Addition: Add an appropriate internal standard to a 100 µL aliquot of urine.
-
Dilution: Dilute the sample 1:10 with the initial mobile phase (e.g., 95% mobile phase A).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent, maintained at 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 3-HHA and the internal standard.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound formation.
Experimental Workflows
Caption: Experimental workflows for 3-HHA quantification.
Conclusion
This compound is a significant metabolite whose origins are intricately linked to the interaction between dietary polyphenols and the gut microbiome, followed by endogenous hepatic metabolism. Its quantification in urine provides a valuable tool for assessing dietary habits and exploring its role in various physiological and pathological states. The detailed experimental protocols and metabolic pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of metabolomics, nutrition, and gut health. Further research is warranted to fully elucidate the clinical implications of varying 3-HHA levels and to standardize its measurement for broader diagnostic and therapeutic applications.
References
3-Hydroxyhippuric Acid: A Technical Guide on its Role as a Metabolite of Dietary Polyphenols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (m-hydroxyhippuric acid) is an acyl glycine compound increasingly recognized for its significance as a biomarker of dietary polyphenol consumption and gut microbiome activity. Formed through a multi-step process involving microbial catabolism of polyphenols in the colon and subsequent hepatic conjugation, its presence and concentration in biological fluids offer a window into an individual's diet, gut health, and metabolic status. This technical guide provides an in-depth overview of the formation, physiological relevance, and analytical methodologies for this compound. It includes quantitative data on related polyphenol metabolites, detailed experimental protocols for its quantification, and visualizations of its metabolic and signaling pathways.
Introduction
Dietary polyphenols, a diverse group of phytochemicals found in fruits, vegetables, tea, wine, and other plant-based foods, are extensively metabolized by the host and its gut microbiota. While parent polyphenols often have low bioavailability, their metabolites can reach significant concentrations in circulation and are thought to be responsible for many of the health benefits attributed to polyphenol-rich diets.
This compound is a prominent microbial-host co-metabolite derived from various dietary polyphenols, including proanthocyanidins, catechins, and rutin.[1][2] Its formation is a testament to the intricate interplay between dietary intake and the metabolic capacity of the gut microbiome. This document serves as a technical resource, consolidating current knowledge on the core biochemistry, analytical quantification, and physiological implications of this compound for professionals in research and drug development.
Biochemical Synthesis and Metabolic Pathway
The generation of this compound is a two-stage process involving both microbial and host enzymatic activities.
-
Microbial Catabolism in the Colon: Dietary polyphenols, particularly flavonoids, that are not absorbed in the small intestine travel to the colon. Here, the gut microbiota, notably species from the Clostridium genus, cleave the complex structures of polyphenols into simpler phenolic acids, such as 3-hydroxybenzoic acid.[1][3]
-
Hepatic Glycine Conjugation: These smaller phenolic acids are absorbed from the colon into the bloodstream and transported to the liver. In the liver mitochondria, 3-hydroxybenzoic acid is conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase, resulting in the formation of this compound, which is then excreted, primarily in the urine.[1][3]
Physiological Significance and Signaling Pathways
This compound is not merely an excretory product; it is an active metabolite. Its primary known biological activity is the inhibition of kynureninase, a key enzyme in the kynurenine pathway of tryptophan metabolism.[2]
The Kynurenine Pathway
The kynurenine pathway is the main route for tryptophan catabolism, leading to the production of nicotinamide adenine dinucleotide (NAD+) and several neuroactive metabolites.[4][5] Dysregulation of this pathway is implicated in neurodegenerative disorders and inflammatory conditions. Kynureninase catalyzes the cleavage of 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[4] By inhibiting kynureninase, this compound can modulate the levels of downstream metabolites in this pathway, which could have physiological consequences. For instance, reduced production of the excitotoxin quinolinic acid is a potential outcome of this inhibition.[4]
Quantitative Data
Direct quantitative dose-response data for this compound following the consumption of specific isolated polyphenols is limited in the literature. Most studies focus on its isomer, hippuric acid, or report on a mixture of hydroxyhippuric acids. The following tables summarize available quantitative data for related metabolites to provide context for expected concentrations.
Table 1: Plasma Concentrations of Hippuric Acid in Rats Following Polyphenol Consumption Data extracted from Gonthier, M.-P., et al. (2003).
| Treatment Group | Plasma Hippuric Acid (µmol/L) (Mean ± SEM) |
| Control Diet | 100 ± 10 |
| Catechin Diet (0.2 g/100g ) | 110 ± 15 |
| Wine Polyphenol Diet (0.25 g/100g ) | 129 ± 12 |
| Wine Polyphenol Diet (0.50 g/100g ) | 150 ± 18 |
| *Significantly different from control (P < 0.05). |
Table 2: Urinary Excretion of Precursor Phenolic Acids in a European Cohort Median 24-hour urinary excretion (µmol/24h) from the EPIC study (n=475). Data from Zamora-Ros, R., et al. (2016).[1][6]
| Phenolic Acid Metabolite | Median Excretion (µmol/24h) | Interquartile Range (µmol/24h) |
| 4-Hydroxyphenylacetic acid | 157.0 | 70.3 - 331.0 |
| 3-Hydroxyphenylacetic acid | 49.8 | 25.1 - 92.2 |
| Ferulic acid | 38.8 | 15.6 - 86.9 |
| Vanillic acid | 22.9 | 12.0 - 41.2 |
| Homovanillic acid | 20.3 | 11.2 - 34.8 |
| Protocatechuic acid | 11.2 | 5.3 - 22.3 |
| Caffeic acid | 4.6 | 1.9 - 10.3 |
Experimental Protocols
Accurate quantification of this compound is essential for its validation as a biomarker. Below are detailed methodologies for its analysis in urine and plasma using common analytical platforms.
Analysis in Urine by LC-MS/MS
This method is highly sensitive and specific for the quantification of this compound.
Protocol Details:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Perform a 1:10 dilution by adding 50 µL of urine supernatant to 450 µL of mobile phase A (e.g., water with 0.1% formic acid).
-
Add an internal standard (e.g., ¹³C-labeled hippuric acid) to all samples, calibrators, and quality controls.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and re-equilibrate at 5% B.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z 194.1
-
Fragment Ion (Q3): m/z 134.1 (corresponding to the 3-hydroxybenzoyl moiety)
-
-
Analysis in Plasma/Serum by LC-MS/MS
Analysis in plasma requires a protein precipitation step to remove matrix interference.
Protocol Details:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A.
-
Vortex, centrifuge to pellet any insoluble material, and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS parameters are generally the same as those described for urine analysis (Section 5.1).
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an alternative to LC-MS and requires derivatization to make the analyte volatile.
Protocol Details:
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard and acidify to pH <2 with HCl.
-
Extract the acidified urine twice with 3 mL of ethyl acetate. Vortex and centrifuge to separate the layers.
-
Pool the organic (ethyl acetate) layers and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70-80°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS System: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound.
-
Applications in Research and Drug Development
-
Biomarker of Dietary Intake: this compound can serve as an objective biomarker for the intake of polyphenol-rich foods, overcoming the inaccuracies of self-reported dietary assessments.[7]
-
Gut Microbiome Research: Monitoring this metabolite provides insights into the functional capacity and composition of an individual's gut microbiota. Changes in its levels could indicate dysbiosis or a shift in microbial metabolic activity.
-
Pharmacodynamics: For drugs that are metabolized via pathways involving glycine conjugation or that interact with the kynurenine pathway, assessing baseline and on-treatment levels of this compound could provide valuable mechanistic insights.
-
Clinical Trials: In clinical trials investigating the efficacy of polyphenol-based interventions, this compound can be used as a compliance marker and to stratify responders based on their metabolic phenotype.
Conclusion
This compound is a key host-microbial co-metabolite that bridges dietary polyphenol intake with host metabolism. Its role as a biomarker of diet and gut health is well-supported, and its interaction with the kynurenine pathway suggests a potential for broader physiological activity. The robust analytical methods available for its quantification in biological matrices enable its reliable measurement in research and clinical settings. For professionals in drug development and nutritional science, understanding the dynamics of this compound provides a valuable tool for assessing dietary exposure, gut microbiome function, and potential metabolic modulations.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Gut microbiota may modify the association between dietary polyphenol intake and serum concentrations of hippuric acid: results from a 1-year longitudinal study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the Homo sapiens kynureninase-3-hydroxyhippuric acid inhibitor complex: insights into the molecular basis of kynureninase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet - PMC [pmc.ncbi.nlm.nih.gov]
The Gut Microbiota's Crucial Role in the Synthesis of 3-Hydroxyhippuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (3-HHA), a significant metabolite found in human biofluids, stands at the crossroads of host and microbial metabolism. Its formation is intricately linked to the biotransformation of dietary polyphenols by the gut microbiota, followed by host-mediated conjugation. This technical guide provides an in-depth exploration of the pivotal role of the gut microbiome in the synthesis of 3-HHA. We will dissect the metabolic pathways, identify key microbial players, and present detailed experimental protocols for the investigation of this fascinating interplay. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, offering insights into the mechanisms that may influence host health and disease through the modulation of this and other microbial-derived metabolites.
Introduction
The human gut is a complex ecosystem harboring a vast and diverse community of microorganisms that profoundly influence host physiology, metabolism, and immune function. One of the key functions of the gut microbiota is the metabolism of dietary components that are otherwise indigestible by the host, such as complex polyphenols found in fruits, vegetables, and tea. The microbial breakdown of these compounds results in a plethora of smaller, bioactive molecules that can be absorbed into the systemic circulation, thereby exerting effects on host health.
This compound is an acyl glycine and a prominent urinary metabolite that originates from the microbial metabolism of dietary polyphenols and flavonoids.[1][2] Its presence and concentration in biofluids are considered biomarkers of a metabolically active gut microbiome and can be influenced by dietary habits. Elevated levels of 3-HHA have been associated with a high abundance of certain gut bacteria, such as Clostridium species.[1][3][4] This guide delves into the technical aspects of the gut microbiota's involvement in 3-HHA formation, providing a comprehensive overview for the scientific community.
The Metabolic Pathway of this compound Formation
The synthesis of 3-HHA is a multi-step process that involves both microbial and host enzymatic activities. The overall pathway can be divided into two main stages:
-
Microbial Biotransformation of Dietary Precursors: The initial and rate-limiting step is the conversion of dietary polyphenols into 3-hydroxybenzoic acid (3-HBA) by the gut microbiota.
-
Host-Mediated Glycine Conjugation: Following absorption from the gut, 3-HBA is conjugated with the amino acid glycine in the host's liver and kidneys to form 3-HHA, which is then excreted in the urine.
Dietary Precursors
A wide array of dietary polyphenols serve as precursors for the microbial production of 3-HBA. These include:
-
Flavan-3-ols: Such as (-)-epicatechin and (+)-catechin found in tea, cocoa, and various fruits.
-
Anthocyanins: Pigments found in berries and other colorful fruits and vegetables.
-
Other Flavonoids: Including quercetin and its glycosides.
Key Microbial Players and Transformations
Several genera of gut bacteria have been implicated in the metabolism of flavonoids to phenolic acids. Notably, species belonging to the genera Clostridium and Eubacterium are known to be involved in the C-ring cleavage of flavonoids, a critical step in the formation of smaller phenolic acids.[5][6] For instance, Clostridium orbiscindens has been shown to degrade quercetin and luteolin to 3,4-dihydroxyphenylacetic acid and 3-(3,4-dihydroxyphenyl)propionic acid, respectively, which can be further metabolized to simpler benzoic acid derivatives.[5] The main microbial transformations leading to 3-HBA include:
-
Deglycosylation: Removal of sugar moieties from flavonoid glycosides.
-
C-ring fission: Cleavage of the central heterocyclic ring of the flavonoid structure.
-
Dehydroxylation and other modifications: Further enzymatic modifications of the resulting phenolic acids.
dot
Host-Mediated Glycine Conjugation
Once 3-HBA is absorbed into the bloodstream, it is transported to the liver and kidneys. In these organs, the enzyme glycine N-acyltransferase catalyzes the conjugation of 3-HBA with glycine, forming 3-HHA. This conjugation reaction is a phase II detoxification process that increases the water solubility of the molecule, facilitating its excretion via urine.
Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 3-HHA in urine samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Urine samples.
-
Internal standard (e.g., a stable isotope-labeled 3-HHA).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or QTOF mass spectrometer).
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet any precipitates. [7] * Transfer the supernatant to a new tube.
-
Dilute the urine sample with ultrapure water (e.g., 1:4 v/v) to minimize matrix effects. [7] * Add the internal standard to the diluted urine.
-
Precipitate proteins by adding a solvent like cold acetone or acetonitrile, followed by centrifugation. [8] * Transfer the supernatant to an autosampler vial for injection.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm). [9] * Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-HHA: Precursor ion [M-H]⁻ at m/z 194.05 -> Product ions (e.g., m/z 150.06, 93.03). [10] * Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve using standards of known 3-HHA concentrations.
-
Calculate the concentration of 3-HHA in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
dot
References
- 1. This compound, 1637-75-8, High-Purity, SMB00940, Sigma-Aldrich [sigmaaldrich.com]
- 2. Frontiers | Mouse Microbiota Models: Comparing Germ-Free Mice and Antibiotics Treatment as Tools for Modifying Gut Bacteria [frontiersin.org]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anis.au.dk [anis.au.dk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Symbiotic Relationship Between Clostridium Species and 3-Hydroxyhippuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is an acyl glycine that is increasingly recognized as a significant biomarker associated with the metabolic activity of the gut microbiome, particularly Clostridium species. Its presence in human biofluids, such as urine and blood, is positively correlated with the abundance of Clostridia in the gut. This technical guide provides an in-depth exploration of the intricate relationship between 3-HHA and Clostridium species, detailing the metabolic pathways, quantitative data, experimental protocols for analysis, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, metabolomics, and drug development.
Metabolic Pathway: A Host-Microbe Co-metabolism
The formation of this compound is a prime example of host-microbe co-metabolism. It is not produced directly by Clostridium species but is the end product of a multi-step process that begins with the microbial metabolism of dietary precursors.
Clostridium species, notably the common gut commensal Clostridium sporogenes, play a crucial role in the initial breakdown of aromatic compounds.[1][2] These bacteria metabolize dietary polyphenols (such as catechins and flavanones found in fruits, tea, and wine) and aromatic amino acids (phenylalanine and tyrosine) into simpler phenolic acids.[1][3][4] A key intermediate produced by Clostridium in this process is 3-(3-hydroxyphenyl)propionic acid (3-HPPA).[4]
Once produced in the gut, 3-HPPA is absorbed into the host's circulation. It then undergoes further metabolism in the liver. This involves β-oxidation of the propionic acid side chain to form 3-hydroxybenzoic acid, which is subsequently conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to yield the final product, this compound. This water-soluble metabolite is then excreted in the urine.
The overall pathway can be visualized as a collaborative effort between the metabolic machinery of gut bacteria and the host's hepatic detoxification systems.
Figure 1: Host-Microbe Co-metabolism Pathway.
Quantitative Data
Direct quantitative data on the production yield of this compound by specific Clostridium species in vitro is not applicable, as it is a co-metabolite. However, studies on the production of its precursors and related metabolites provide valuable insights. The following tables summarize relevant quantitative findings from the literature.
| Metabolite | Organism | Condition | Concentration/Yield | Reference |
| Phenylpropionate (PPA) | Clostridium sporogenes | Gnotobiotic mouse plasma | ~3 µM | [2] |
| Indolepropionate (IPA) | Clostridium sporogenes | Gnotobiotic mouse plasma | ~100 µM | [2] |
| Total Organic Acids | Clostridium sporogenes | Test tube culture | Average of 51.5 µmol/mL | [5] |
| 3-(p-hydroxyphenyl)propionic acid | Clostridium sporogenes | Culture supernatant | Detected | [3][5] |
| 3-phenylpropionic acid | Clostridium sporogenes | Culture supernatant | Detected | [3][5] |
| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | Clostridium species | Urine of a patient with acute schizophrenia | Up to 7500 mmol/mol creatinine | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the Clostridium-3-hydroxyhippuric acid relationship.
Anaerobic Culture of Clostridium sporogenes
This protocol is adapted for the growth of Clostridium sporogenes for metabolite analysis.
Materials:
-
Clostridium sporogenes strain (e.g., ATCC 15579)
-
Reinforced Clostridial Medium (RCM) or TYG broth (3% w/v tryptone, 2% w/v yeast extract, 0.1% w/v sodium thioglycolate)[1]
-
Anaerobic chamber (e.g., Coy Laboratories) with an atmosphere of 5% hydrogen, 10% CO₂, and 85% N₂
-
Sterile, pre-reduced culture tubes and flasks
-
Glycerol (sterile, 25% v/v) for stock preparation
Procedure:
-
Prepare and sterilize the chosen culture medium according to the manufacturer's instructions.
-
Pre-reduce the medium and all plasticware inside the anaerobic chamber for at least 24 hours before use.
-
Inoculate the C. sporogenes strain from a glycerol stock into a tube of pre-reduced broth.
-
Incubate at 37°C under anaerobic conditions for 24-48 hours, or until desired growth phase is reached.
-
For metabolite analysis, subculture the overnight culture into a larger volume of fresh, pre-reduced medium and incubate as described.
-
Harvest the culture at the desired time point for metabolite extraction.
Metabolite Extraction from Clostridium Culture Supernatant
This protocol describes the extraction of extracellular metabolites for subsequent analysis.
Materials:
-
Clostridium sporogenes culture
-
Centrifuge
-
Sterile centrifuge tubes
-
Syringe filters (0.22 µm)
-
Extraction solvent (e.g., cold methanol or a mixture of acetonitrile, methanol, and water)
-
Vortex mixer
Procedure:
-
Transfer the bacterial culture to centrifuge tubes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the bacterial cells.
-
Carefully collect the supernatant into a fresh tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
For protein precipitation and extraction of polar metabolites, add 3 volumes of cold methanol to 1 volume of the filtered supernatant.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube for analysis or derivatization.
GC-MS Analysis of Phenolic Acids (including 3-HPPA)
This protocol includes a detailed silylation derivatization step to make the phenolic acids volatile for GC-MS analysis.
Materials:
-
Extracted metabolite sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][8]
-
Pyridine (anhydrous)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Drying: Evaporate the solvent from the extracted metabolite sample to complete dryness under a gentle stream of nitrogen gas.
-
Derivatization (Silylation): a. To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue. b. Add 100 µL of BSTFA with 1% TMCS to the vial.[8] c. Securely cap the vial and vortex briefly. d. Heat the reaction mixture at 70-80°C for 45-60 minutes to ensure complete derivatization of the phenolic hydroxyl and carboxyl groups.[8]
-
GC-MS Analysis: a. After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system. b. Example GC Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
- Injector Temperature: 280°C
- Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to 300°C, and hold for 5 minutes. c. Example MS Conditions:
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Scan Range: m/z 50-650
-
Data Analysis: Identify and quantify the trimethylsilyl (TMS) derivative of 3-HPPA by comparing its retention time and mass spectrum to an authentic standard.
Figure 2: GC-MS Analysis Workflow.
LC-MS/MS Quantification of this compound in Biofluids
This protocol is suitable for the direct quantification of 3-HHA in samples like urine or plasma.
Materials:
-
Urine or plasma sample
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Internal standard (e.g., isotopically labeled 3-HHA)
-
Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS)
Procedure:
-
Sample Preparation: a. To 50 µL of the sample, add 150 µL of cold acetonitrile containing the internal standard to precipitate proteins. b. Vortex for 1 minute and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. c. Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis: a. Example LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate 3-HHA from other matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3-0.4 mL/min b. Example MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 3-HHA (e.g., m/z 194 -> m/z 134) and its internal standard.
-
Data Analysis: Quantify the concentration of 3-HHA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HHA.
Signaling Pathways
Recent research has begun to elucidate the biological activity of hippuric acid and its derivatives, moving beyond their role as simple metabolic end products. Hippuric acid has been shown to potentiate pro-inflammatory responses in macrophages.[9] This effect is mediated through the Toll-like receptor (TLR) signaling pathway, specifically involving the adaptor protein MyD88.[9]
Upon activation by a ligand such as lipopolysaccharide (LPS), TLRs recruit MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. Hippuric acid appears to amplify this response, leading to a more robust inflammatory state.[9] This suggests that elevated levels of hippuric acid, potentially driven by a Clostridium-rich gut microbiome, could contribute to modulating host inflammatory responses.
Figure 3: Hippuric Acid and TLR Signaling.
Conclusion
The presence of this compound in biological systems is a clear indicator of a functional interplay between the gut microbiota, particularly Clostridium species, and host metabolism. Clostridium species are instrumental in converting dietary aromatic compounds into precursors that the host subsequently modifies into 3-HHA. Understanding this relationship is crucial for interpreting metabolomic data and may have implications for developing diagnostics and therapeutics targeting the gut-host axis. The provided protocols and data serve as a foundation for further research into this fascinating area of microbial biochemistry and host physiology.
References
- 1. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Beneficial health effects of polyphenols metabolized by fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH on organic acid production by Clostridium sporogenes in test tube and fermentor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased urinary excretion of a 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Biochemical Properties of m-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Hydroxyhippuric acid, also known as 3-hydroxyhippuric acid or N-(3-hydroxybenzoyl)glycine, is a phenolic acid that has garnered increasing interest in the scientific community. As a metabolite of dietary polyphenols, its presence and concentration in biological fluids can provide insights into dietary habits, gut microbiome activity, and host metabolism. Furthermore, its potential as a kynureninase inhibitor suggests a role in modulating the kynurenine pathway, a critical route in tryptophan metabolism implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemical properties of m-Hydroxyhippuric acid, including its metabolic pathways, analytical methodologies, and known biological activities.
Chemical and Physical Properties
m-Hydroxyhippuric acid is an N-acylglycine, structurally characterized by a hippuric acid (N-benzoylglycine) core with a hydroxyl group at the meta-position (position 3) of the phenyl ring. This structural feature classifies it as a member of the phenols.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | PubChem |
| Molecular Weight | 195.17 g/mol | PubChem |
| CAS Number | 1637-75-8 | PubChem |
| IUPAC Name | 2-[(3-hydroxybenzoyl)amino]acetic acid | PubChem |
| Synonyms | This compound, N-(3-hydroxybenzoyl)glycine | PubChem |
Metabolic Pathways
The formation of m-Hydroxyhippuric acid is a multi-step process involving both the gut microbiome and host metabolism.
Gut Microbiome Metabolism of Dietary Flavonoids
The primary source of m-Hydroxyhippuric acid is the microbial degradation of dietary flavonoids, particularly catechins and epicatechins found in foods like tea, fruits, and cocoa.[1][2][3] Gut bacteria, such as species from the Clostridiales order, possess the enzymatic machinery to break down the complex ring structures of these flavonoids.[4] This process, known as C-ring fission, ultimately leads to the formation of simpler phenolic acids, including 3-hydroxybenzoic acid, the direct precursor to m-Hydroxyhippuric acid.
Hepatic Glycine Conjugation
Following its formation in the gut, 3-hydroxybenzoic acid is absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, it undergoes a two-step conjugation process. First, 3-hydroxybenzoic acid is activated to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA ligase. Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the 3-hydroxybenzoyl group from CoA to the amino group of glycine, forming m-Hydroxyhippuric acid and releasing free CoA. This conjugation reaction increases the water solubility of the phenolic acid, facilitating its excretion in urine.
Quantitative Data
While specific concentration ranges for m-Hydroxyhippuric acid in human biological fluids are not extensively documented in the literature, data for the closely related compounds hippuric acid and 4-hydroxyhippuric acid can provide a comparative context.
| Compound | Biological Fluid | Concentration Range | Population | Source |
| Hippuric Acid | Plasma | 1.2 - 10.5 µM | Healthy Adults | [5] |
| Hippuric Acid | Urine | ~1 g/g creatinine | Healthy Adults (unexposed) | [2] |
| 4-Hydroxyhippuric Acid | Plasma | 238 - 528 nmol/L | Healthy Adults (post-mango intake) | [6] |
| 4-Hydroxyhippuric Acid | Blood | 0.02 ± 0.01 µM | Healthy Adults | [1] |
| 4-Hydroxyhippuric Acid | Plasma | 0.04 ± 0.02 µM | Healthy Adults |
Note: The concentration of m-Hydroxyhippuric acid is expected to vary significantly based on dietary intake of polyphenols. Higher levels are generally associated with diets rich in fruits, vegetables, and tea.
Experimental Protocols
Synthesis of m-Hydroxyhippuric Acid (N-(3-hydroxybenzoyl)glycine)
A common method for the synthesis of N-acylglycines is the Schotten-Baumann reaction.[7][8][9][10][11] This procedure can be adapted for the synthesis of m-Hydroxyhippuric acid.
Materials:
-
Glycine
-
3-Hydroxybenzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask, magnetic stirrer, beakers, Buchner funnel, pH paper.
Procedure:
-
Dissolution of Glycine: In an Erlenmeyer flask, dissolve a molar equivalent of glycine in a 10% NaOH solution. The amount of NaOH solution should be sufficient to dissolve the glycine and neutralize the HCl produced during the reaction.
-
Acylation: Cool the glycine solution in an ice bath. Slowly add a molar equivalent of 3-hydroxybenzoyl chloride to the cooled and stirring glycine solution. The reaction is exothermic, so maintain the temperature below 10°C.
-
Reaction Completion: Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Precipitation: Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This will precipitate the m-Hydroxyhippuric acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture.
-
Drying and Characterization: Dry the purified crystals and determine the melting point and characterize by spectroscopic methods (e.g., NMR, IR).
Extraction and Quantification of m-Hydroxyhippuric Acid from Urine
This protocol is adapted from established methods for the analysis of hippuric acid and its derivatives in urine using High-Performance Liquid Chromatography (HPLC).[12][13]
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled m-Hydroxyhippuric acid or a structurally similar compound)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid
-
Deionized water
-
Centrifuge tubes, vortex mixer, centrifuge, HPLC system with UV or MS detector.
Procedure:
-
Sample Preparation:
-
To 1 mL of urine in a centrifuge tube, add a known amount of the internal standard.
-
Acidify the urine sample by adding a small volume of HCl to bring the pH to ~2-3.
-
Add NaCl to saturate the aqueous phase and improve extraction efficiency.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the m-Hydroxyhippuric acid into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., ~230 nm) or by mass spectrometry for higher selectivity and sensitivity.
-
Quantification: Create a calibration curve using standards of known m-Hydroxyhippuric acid concentrations and the internal standard. Calculate the concentration in the urine sample based on the peak area ratio of the analyte to the internal standard.
-
Biological Activity: Inhibition of Kynureninase
m-Hydroxyhippuric acid is a known inhibitor of kynureninase, a pyridoxal-5'-phosphate (PLP) dependent enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism.[14] This pathway is responsible for the majority of tryptophan degradation and produces several neuroactive and immunomodulatory metabolites.
The Kynurenine Pathway
The kynurenine pathway is initiated by the conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine. Kynurenine stands at a critical branch point. It can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid, a neuroprotective antagonist of glutamate receptors. Alternatively, kynurenine can be hydroxylated by kynurenine-3-monooxygenase (KMO) to form 3-hydroxykynurenine, which is subsequently cleaved by kynureninase to produce 3-hydroxyanthranilic acid.[15][16] Downstream metabolites of 3-hydroxyanthranilic acid include the excitotoxic NMDA receptor agonist quinolinic acid.
Enzyme Kinetics of Kynureninase Inhibition
While detailed kinetic studies specifically for m-Hydroxyhippuric acid are limited, it has been reported to be an inhibitor of kynureninase with a Ki value of 60 µM. The inhibition of kynureninase by substrate analogues is often characterized as mixed-type inhibition.[17] Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax).
A Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[Substrate], can be used to visualize the effects of a mixed inhibitor. In the presence of a mixed inhibitor, the lines for the inhibited and uninhibited reactions will intersect to the left of the y-axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 6. ijrpc.com [ijrpc.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. byjus.com [byjus.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure and mechanism of kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Comparative inhibition by substrate analogues 3-methoxy- and 3-hydroxydesaminokynurenine and an improved 3 step purification of recombinant human kynureninase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Human Synthesis Pathway of 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (3-HHA) is an acyl glycine compound found in human urine and is increasingly recognized as a significant biomarker of dietary polyphenol intake. Its synthesis is a multi-step process that intricately links the metabolic activities of the gut microbiome with hepatic detoxification pathways. This technical guide provides a comprehensive overview of the 3-HHA synthesis pathway in humans, detailing the enzymatic reactions, genetic underpinnings, and key intermediates. It includes a compilation of available quantitative data, detailed experimental protocols for the analysis of 3-HHA and its precursors, and visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a metabolite that has garnered interest due to its origins in the human diet, specifically from the consumption of polyphenols found in fruits, vegetables, and other plant-based foods.[1] The presence and concentration of 3-HHA in biological fluids can provide insights into dietary habits, the composition and metabolic activity of the gut microbiota, and the efficiency of hepatic phase II conjugation reactions.[2][3] Understanding the synthesis pathway of this molecule is crucial for its validation and application as a biomarker in nutritional science, clinical diagnostics, and drug metabolism studies.
The formation of 3-HHA is not a direct metabolic process within human cells but rather a synergistic collaboration between the gut microbiome and the host's metabolic machinery. The pathway can be broadly divided into two major stages:
-
Microbial Metabolism in the Colon: Dietary polyphenols, which are often large and complex molecules, are largely unabsorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the resident gut microbiota into simpler aromatic acids.[3][4] A key intermediate in the formation of 3-HHA is 3-hydroxybenzoic acid (3-HBA).[3]
-
Hepatic Glycine Conjugation: The microbially-produced 3-HBA is absorbed from the colon into the portal circulation and transported to the liver. Here, it undergoes a two-step enzymatic conjugation with the amino acid glycine to form this compound, which is then excreted in the urine.[5][6]
This guide will delve into the technical details of each of these stages, providing the most current information available.
The Synthesis Pathway of this compound
The synthesis of 3-HHA is a well-defined pathway involving specific enzymes and cellular compartments.
Stage 1: Gut Microbiota-Mediated Formation of 3-Hydroxybenzoic Acid
The initial and essential step in the synthesis of 3-HHA is the breakdown of dietary polyphenols by the gut microbiota.
-
Precursors: A wide array of dietary polyphenols serve as precursors, including flavonoids (e.g., catechins, quercetin), proanthocyanidins, and hydroxycinnamic acids.[1][2] These compounds are abundant in foods such as berries, tea, red wine, and various fruits and vegetables.[7][8]
-
Microbial Transformation: The complex structures of these polyphenols are catabolized by various bacterial species in the colon through a series of enzymatic reactions, including hydrolysis, C-ring fission, dehydroxylation, and demethylation. This process results in the formation of a variety of smaller phenolic acids, with 3-hydroxybenzoic acid being a key product.[3][9] While the specific microbial consortia responsible are still under investigation, species from the genera Clostridium and Bifidobacterium have been implicated in these transformations.[1][10]
Stage 2: Hepatic Glycine Conjugation of 3-Hydroxybenzoic Acid
Following its absorption from the colon, 3-HBA is transported to the liver, where it is conjugated with glycine in the mitochondria of hepatocytes.[5][6] This process involves two key enzymatic steps.
Before it can be conjugated with glycine, 3-HBA must first be activated to a more reactive form.
-
Reaction: 3-Hydroxybenzoic acid is converted to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA.
-
Enzyme: This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase (EC 6.2.1.2), with ACSM2B being a key human enzyme in this family.[5][11] This enzyme is also referred to as a benzoyl-CoA synthetase.
-
Cofactors: The reaction is ATP-dependent and proceeds via an acyl-adenylate intermediate, with the release of AMP and pyrophosphate (PPi).[6]
The activated 3-hydroxybenzoyl-CoA is the substrate for the final step in 3-HHA synthesis.
-
Reaction: 3-Hydroxybenzoyl-CoA reacts with glycine to form this compound and free Coenzyme A.
-
Enzyme: This reaction is catalyzed by glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[5][11] This enzyme is located in the mitochondrial matrix.
-
Genetic Information: In humans, GLYAT is encoded by the GLYAT gene located on chromosome 11q12.1.[12]
The resulting this compound is a water-soluble metabolite that is readily excreted from the body, primarily in the urine.
Visualization of the Synthesis Pathway and Experimental Workflow
To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting intake, metabolism and health benefits of phenolic acids: do we understand individual variability? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary polyphenols and the risk of colorectal cancer in the prospective Southern Community Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of In Vitro Gastrointestinal Digestion and Colonic Fermentation on the Stability of Polyphenols in Pistachio (Pistacia Vera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
natural sources of 3-Hydroxyhippuric Acid precursors
An In-depth Technical Guide to the Natural Sources of 3-Hydroxyhippuric Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an acyl glycine compound found in human urine. It is a significant biomarker, providing insights into both dietary intake of plant-based polyphenols and the metabolic activity of the gut microbiome.[1] Elevated levels of this metabolite are often correlated with the consumption of polyphenol-rich foods and the presence of specific gut bacteria, such as Clostridium species.[1][2] Understanding the natural precursors of this compound is crucial for researchers in nutrition, metabolic diseases, and drug development, as it helps to elucidate the complex interplay between diet, gut microbiota, and host metabolism.
This guide provides a comprehensive overview of the primary natural precursors to this compound, their quantitative distribution in various food sources, the metabolic pathways governing their conversion, and detailed protocols for their analysis.
Natural Precursors of this compound
The formation of this compound is a multi-step process that begins with the ingestion of dietary precursors. These precursors can be broadly categorized into two main groups: benzoic acid and a wide array of plant-derived polyphenols, particularly flavan-3-ols.
Benzoic Acid
Benzoic acid is a simple aromatic carboxylic acid that occurs naturally in a variety of plants, where it often functions as a preservative.[3] While benzoic acid itself is a precursor to hippuric acid, its hydroxylated derivatives, formed through metabolism, lead to compounds like this compound.
Table 1: Quantitative Data on Benzoic Acid in Selected Natural Sources
| Food Source | Concentration Range | Reference(s) |
| Cranberries | Up to 1300 mg/kg (~0.13%) | [4] |
| Blueberries | Up to 1300 mg/kg | [4] |
| Bilberries | Up to 1300 mg/kg | [4] |
| Lingonberries | Up to 1300 mg/kg | [4] |
| Cinnamon | ~335-336 mg/kg | [4][5] |
| Cottage Cheese | ~90 mg/kg | [4][5] |
| Plums/Prunes | Naturally contain benzoic acid | [3] |
| Cloves | 15-50 mg/kg | [4] |
| Nutmeg | 15-50 mg/kg | [4] |
| Strawberries | Up to 29 mg/kg | [4] |
| Milk | Up to 28 mg/L | [4] |
Polyphenolic Compounds (Flavan-3-ols)
The most significant dietary precursors are polyphenols, a diverse group of secondary metabolites in plants.[6][7] this compound is a well-established microbial metabolite of dietary polyphenols, especially flavan-3-ols like catechins and their polymeric forms, proanthocyanidins.[1][8] These compounds are abundant in fruits, vegetables, tea, and wine.[9][10]
Following ingestion, complex polyphenols are not readily absorbed in the small intestine. Instead, they travel to the colon, where the gut microbiota metabolizes them into simpler aromatic acids, such as 3-hydroxybenzoic acid, which is the direct precursor that undergoes glycine conjugation.[8][11]
Table 2: Quantitative Data on Catechin and Proanthocyanidin Precursors in Selected Natural Sources
| Food Source | Precursor(s) | Concentration Range (mg/100g Fresh Weight) | Reference(s) |
| Green Tea (Infusion) | Total Catechins | 25 - 104.5 (mg/100 mL) | [9] |
| Apples (with skin) | Proanthocyanidins | 9.5 - 129 | [12] |
| Black Grapes | (+)-Catechin | ~2.17 | [13] |
| Red Wine | Total Catechins | 2.7 - 9.6 (mg/100 mL) | [9] |
| Blackberries | (+)-Catechin, Proanthocyanidins | High concentrations | [10][12] |
| Cherries | Epicatechin | High concentrations | [10] |
| Dark Chocolate | Proanthocyanidins | ~460 | [12] |
| Broad Beans | Catechin, Epicatechin | High concentrations | [10] |
| Plums | Proanthocyanidins | ~114 | [12] |
Metabolic Pathways
The conversion of dietary precursors into this compound is a two-stage process involving sequential metabolism by the gut microbiota and host hepatic enzymes.
-
Stage 1: Gut Microbial Metabolism (Colon): Complex polyphenols, such as catechins and proanthocyanidins from sources like tea or fruit, are too large for direct absorption. In the colon, gut bacteria, including species from the Clostridium and Bifidobacterium genera, break down these compounds.[11] This catabolism involves enzymatic reactions like C-ring cleavage, which opens the central flavonoid ring to produce smaller, absorbable phenolic acids, including 3-hydroxybenzoic acid.[5][11]
-
Stage 2: Hepatic Glycine Conjugation (Liver): The 3-hydroxybenzoic acid, now in circulation, is transported to the liver. Inside the mitochondria, it undergoes a two-step conjugation process. First, the mitochondrial enzyme Acyl-CoA ligase (e.g., ACSM2B) activates 3-hydroxybenzoic acid by ligating it to Coenzyme A (CoA), forming 3-hydroxybenzoyl-CoA.[14][15] This intermediate is then a substrate for the enzyme Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of the 3-hydroxybenzoyl group to the amino acid glycine.[6][16] This final step forms this compound and releases CoA. The resulting water-soluble conjugate is then excreted in the urine.[14]
Experimental Protocols for Precursor Analysis
The quantification of this compound precursors in natural sources is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[1][17]
Key Methodologies
1. Sample Preparation and Extraction
The goal is to efficiently extract phenolic compounds from the complex food matrix while minimizing degradation.
-
Homogenization: Solid samples (e.g., fruit peels, tea leaves) are first lyophilized (freeze-dried) and ground into a fine powder to increase surface area.[18]
-
Solvent Extraction: A polar solvent system is used for extraction. A common choice is a mixture of methanol, water, and an acid (e.g., formic or acetic acid) to improve the stability of phenolic compounds.[7][19] For catechins in tea, a methyl-tert-butyl ether and methanol mixture has been shown to be effective.[18]
-
Extraction Technique:
-
Purification:
-
Centrifugation: The extract is centrifuged to pellet solid debris.[17]
-
Solid-Phase Extraction (SPE): The supernatant may be passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering substances like sugars and lipids and to concentrate the analytes of interest.[1]
-
Filtration: The final extract is filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.[1]
-
2. Chromatographic Separation and Quantification (UPLC-MS/MS)
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is commonly used.[17]
-
Column: A reverse-phase C18 column (e.g., 50 x 2.0 mm, 5 µm) is typically employed for separation.[1]
-
Mobile Phase: A gradient elution is performed using two solvents:
-
Solvent A: Water with 0.1-0.2% formic or acetic acid (to improve peak shape and ionization).[1][17]
-
Solvent B: Acetonitrile or Methanol with 0.1-0.2% acid.[1][17]
-
The gradient starts with a high percentage of aqueous phase (A) and gradually increases the organic phase (B) to elute compounds based on their polarity.[17]
-
-
Detection:
-
Ionization: Electrospray ionization (ESI) is used, often in negative mode for phenolic acids and catechins.[17]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This highly selective technique involves monitoring a specific precursor ion-to-product ion transition for each analyte, ensuring accurate quantification even in complex matrices.[17]
-
-
Quantification: Analyte concentrations are determined by comparing the peak areas from the sample to a calibration curve generated using certified reference standards of each precursor compound.[18]
Conclusion
The natural precursors to this compound are primarily benzoic acid and a wide range of dietary polyphenols, with flavan-3-ols from fruits, tea, and wine being major contributors. The conversion process is a symbiotic effort between the gut microbiota, which transforms complex plant compounds into absorbable phenolic acids, and the host's hepatic system, which performs the final glycine conjugation. For professionals in research and drug development, a thorough understanding of these sources and metabolic pathways is vital. It enables the accurate interpretation of metabolic data, aids in the design of dietary interventions, and provides a framework for investigating the therapeutic potential of modulating the gut-liver axis. The analytical methods outlined here provide a robust foundation for the precise quantification of these precursors, facilitating further research into their impact on human health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. helixchrom.com [helixchrom.com]
- 3. biorxiv.org [biorxiv.org]
- 4. doaj.org [doaj.org]
- 5. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. ss-pub.org [ss-pub.org]
- 8. svu-naac.somaiya.edu [svu-naac.somaiya.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ucanr.edu [ucanr.edu]
- 11. Bioavailability of Dietary Polyphenols and Gut Microbiota Metabolism: Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Showing all foods in which the polyphenol (+)-Catechin is found - Phenol-Explorer [phenol-explorer.eu]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. mdpi.com [mdpi.com]
- 16. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 17. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Physiological Concentration of 3-Hydroxyhippuric Acid in Urine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentration of 3-Hydroxyhippuric Acid (3-HHA) in human urine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research. This document details the current understanding of 3-HHA's metabolic origins, presents available quantitative data, outlines experimental protocols for its measurement, and provides visual representations of relevant pathways and workflows.
Introduction
This compound is a metabolite found in human urine, primarily originating from the microbial metabolism of dietary polyphenols and flavonoids in the gut. Its concentration can be influenced by diet, gut microbiome composition, and certain health conditions. As a biomarker, urinary 3-HHA levels are of growing interest in the study of gut dysbiosis, metabolic disorders, and exposure to dietary compounds.
Quantitative Data on Urinary this compound
The physiological concentration of this compound in the urine of healthy individuals is not yet extensively defined with a standard reference range, particularly for adults. However, studies in pediatric populations provide valuable insights into its basal levels.
| Population Studied | Condition | Number of Subjects | Mean Concentration (mmol/mol creatinine) | Standard Deviation (mmol/mol creatinine) | Data Source |
| Children (1.5-7 years) | Healthy Controls | 62 | 5.95 | Not Reported | [1] |
| Children (1.5-7 years) | Autism Spectrum Disorder | 62 | 56.59 | Not Reported | [1] |
Metabolic Pathway of this compound
This compound is not a direct human metabolite but is rather a product of the interplay between dietary components and the gut microbiota. The primary precursors are polyphenols and flavonoids, which are abundant in fruits, vegetables, and tea.
Certain species of gut bacteria, particularly from the Clostridium genus, metabolize these complex plant-derived compounds. A key intermediate in this pathway is the formation of 3-(3-hydroxyphenyl)propionic acid (3-HPPA). Subsequently, 3-HPPA is believed to be absorbed into the bloodstream and then conjugated with glycine in the liver to form this compound, which is then excreted in the urine.[2][3]
Experimental Protocols for Quantification
The quantification of this compound in urine is typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the analysis of urinary organic acids. The protocol involves extraction, derivatization to increase volatility, and subsequent analysis.
4.1.1. Sample Preparation and Extraction [4]
-
Urine Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is often preferred to account for diurnal variations.
-
Aliquoting: Thaw frozen urine samples at room temperature. Centrifuge at 3000 rpm for 5 minutes to remove any particulate matter.
-
pH Adjustment: Acidify a 1 mL aliquot of the urine sample to a pH below 2 by adding 50 µL of 5 M HCl.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to the acidified urine.
-
Extraction:
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
4.1.2. Derivatization [4]
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS system.
4.1.3. GC-MS Analysis
-
Gas Chromatograph: A typical GC system would be equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation compared to GC-MS.
4.2.1. Sample Preparation [5]
-
Urine Collection: As described for the GC-MS protocol.
-
Aliquoting and Dilution: Thaw frozen urine samples and centrifuge to remove particulates.
-
Dilute a 10 µL aliquot of the urine sample with 990 µL of the initial mobile phase (e.g., 0.1% formic acid in water). This large dilution factor helps to minimize matrix effects.
-
Internal Standard Addition: Add an appropriate internal standard.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for the separation of phenolic acids.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 3-HHA and the internal standard.
Conclusion
This technical guide summarizes the current knowledge regarding the physiological concentration of this compound in urine. While a definitive reference range for healthy adults remains to be established, the data from pediatric studies provide a valuable baseline. The metabolic pathway, originating from dietary polyphenols and mediated by the gut microbiota, highlights the importance of this metabolite in understanding the host-microbiome interaction. The detailed GC-MS and LC-MS/MS protocols provided herein offer robust methods for the accurate quantification of urinary 3-HHA, which will be instrumental for researchers and clinicians investigating its role in health and disease. Further studies are warranted to establish comprehensive reference ranges across different age groups and populations.
References
- 1. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common gut microbial metabolites of dietary flavonoids exert potent protective activities in β-cells and skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. aurametrix.weebly.com [aurametrix.weebly.com]
- 5. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Hippuric Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid, an endogenous metabolite first identified in the urine of horses, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the foundational research on hippuric acid derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising chemical entity.
Synthesis of Hippuric Acid Derivatives
The synthesis of hippuric acid and its derivatives can be achieved through various methods, ranging from classical approaches to more modern, environmentally friendly protocols.
Classical Synthesis of Hippuric Acid
The traditional synthesis of hippuric acid involves the Schotten-Baumann reaction, where glycine is acylated with benzoyl chloride in an alkaline aqueous solution.
Experimental Protocol:
-
Dissolve 0.5 g of glycine in 5 ml of a 10% sodium hydroxide solution in a conical flask.
-
Add 0.9 ml of benzoyl chloride to the solution in five portions.
-
After each addition, stopper the flask and shake it vigorously until all the benzoyl chloride has reacted.
-
Transfer the solution to a beaker, add a few grams of ice, and slowly add concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper.
-
Filter the resulting crystalline precipitate of hippuric acid using a Buchner funnel, wash it with cold water, and drain well.
-
For purification, the crude product can be recrystallized from boiling water.
Green Synthesis Protocol
In an effort to minimize the use of hazardous chemicals, a green synthesis protocol for hippuric acid has been developed. This method utilizes potassium carbonate as a base and mild organic acids like tartaric acid or citric acid.
Experimental Protocol:
-
Dissolve 2g of Glycine (26.4 mmol) in 10ml of a 1 M aqueous solution of potassium hydroxide (or a saturated solution of potassium carbonate) in a hard glass tube.
-
Add 3.10ml of benzoyl chloride (26.4 mmol) dropwise to the mixture.
-
Plug the mouth of the test tube with a cotton plug and shake vigorously until the smell of benzoyl chloride is no longer detectable.
-
The reaction mixture can then be worked up as in the classical synthesis to isolate the hippuric acid.
Synthesis of Specific Derivatives
1,2,4-Oxadiazole Derivatives: These derivatives can be synthesized through a 1,3-dipolar cycloaddition reaction of nitrile oxides with nitriles or via the reaction of amidoximes with acylating agents.
Rhodanine-3-Hippuric Acid Pyrazole Hybrids: The synthesis of these complex derivatives involves multi-step reactions, including the initial formation of rhodanine-3-hippuric acid, followed by condensation with substituted pyrazole aldehydes.
Biological Activities and Quantitative Data
Hippuric acid derivatives have demonstrated a wide array of biological activities. The following tables summarize the quantitative data available for some of these activities.
Anticancer Activity
| Derivative | Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| 1,2,4-Oxadiazole Derivative (CLW14) | A375 (Melanoma) | Antiproliferative | 4.26 µM | Request PDF | On Jan 1, 2022, Shanmukha kumar J.v and others published Design, Synthesis and Anticancer Activity of 1,2,4-Oxadiazole Incorporated Structurally Modified Hippuric Acid Derivatives | Find, read and cite all the research you need on ResearchGate |
| 1,2,4-Oxadiazole Derivative (CLW27) | A375 (Melanoma) | Antiproliferative | 2.93 µM | Request PDF | On Jan 1, 2022, Shanmukha kumar J.v and others published Design, Synthesis and Anticancer Activity of 1,2,4-Oxadiazole Incorporated Structurally Modified Hippuric Acid Derivatives | Find, read and cite all the research you need on ResearchGate |
Aldose Reductase Inhibitory Activity
| Derivative Class | Specific Compound | Enzyme Source | IC50 Value | Reference |
|---|---|---|---|---|
| Rhodanine-3-hippuric acid-pyrazole hybrid | Compound 6g | Aldose Reductase 2 (ALR2) | 0.04 µM | (2019-10-19) Abstract and Figures. Inhibitors of aldose reductase provide a feasible mode of action against diabetic complications. Based on the marketed aldose reductase inhibitor epalrestat containing rhodanine nucleus, rhodanine-3-hippuric acid and its 5-arylidene derivatives were synthesized. The structure of newly synthesized compounds was confirmed by IR, ¹H NMR, and ¹³C NMR spectrometry. In |
An In-depth Technical Guide to Exploratory Studies on Polyphenol Catabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dietary polyphenols, a vast family of plant secondary metabolites, are lauded for their potential health benefits, including antioxidant, anti-inflammatory, and chemopreventive properties.[1][2] However, the biological activity of these compounds is often not exerted by the parent molecules themselves, which typically exhibit low bioavailability.[3][4] The majority of ingested polyphenols transit to the colon, where they are extensively transformed by the gut microbiota into a diverse array of smaller, more readily absorbable phenolic metabolites.[5][6][7] This microbial catabolism is a critical determinant of polyphenol bioactivity, giving rise to the "low bioavailability/high bioactivity" paradox.[3][4] Understanding the intricate pathways of polyphenol catabolism, the responsible microorganisms, and the resulting metabolites is paramount for developing novel therapeutics and personalized nutrition strategies. This guide provides a technical overview of the core concepts, experimental methodologies, and key signaling pathways central to the study of polyphenol catabolism.
Core Pathways of Polyphenol Catabolism
The microbial transformation of polyphenols is a multi-step process involving a series of enzymatic reactions that break down their complex structures. The bulk of ingested polyphenols reaches the colon relatively unmodified, where they become substrates for gut bacteria.[5] The primary catabolic reactions include deglycosylation, hydrolysis, C-ring cleavage, dehydroxylation, and hydrogenation.[5][6][7]
These transformations result in a variety of smaller, bioactive molecules such as phenolic acids, urolithins, and equol, which can be absorbed into systemic circulation and exert biological effects.[5] The specific metabolites produced depend on the structure of the parent polyphenol and the enzymatic capabilities of an individual's gut microbiota.[6]
Caption: General workflow of dietary polyphenol catabolism.
Data Presentation: Key Enzymes and Metabolites
Quantitative understanding of polyphenol catabolism requires identifying the key microbial enzymes and the resulting metabolites. The following tables summarize critical data in this domain.
Table 1: Key Microbial Enzymes in Polyphenol Catabolism
| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Key Microbial Genera | Reference(s) |
|---|---|---|---|---|---|
| Glycoside Hydrolases | β-glucosidase, α-rhamnosidase | Flavonoid glycosides (e.g., Quercetin-3-O-glucoside) | Aglycones (e.g., Quercetin) + Sugar moiety | Bifidobacterium, Lactobacillus, Bacteroides | [5][8][9] |
| Esterases | Tannase | Ellagitannins, Gallotannins | Ellagic acid, Gallic acid | Lactobacillus, Streptococcus | [1] |
| Reductases | Daidzein reductase | Daidzein (an isoflavone) | Dihydrodaidzein | Slackia isoflavoniconvertens | [5] |
| Dioxygenases | Quercetinase (Quercetin 2,4-dioxygenase) | Quercetin | Protocatechuic acid, Phloroglucinol | Bacillus subtilis, Streptomyces | [5][6] |
| Dehydroxylases | Catechol dehydroxylase | Catechols (e.g., 3,4-dihydroxyphenylacetic acid) | Monohydroxylated phenyl acids | Eggerthella, Gordonibacter | [10] |
| C-ring Cleavage Enzymes | N/A (complex pathway) | Flavanols, Flavones | Phenylpropionic acids, Phenylacetic acids | Eubacterium, Clostridium |[6][7] |
Table 2: Major Polyphenol Classes and Their Primary Microbial Metabolites
| Polyphenol Class | Example Compound(s) | Primary Microbial Metabolites | Key Health Effects of Metabolites | Reference(s) |
|---|---|---|---|---|
| Flavonols | Quercetin, Kaempferol | 3,4-dihydroxyphenylacetic acid, 4-hydroxyphenylacetic acid, Protocatechuic acid | Anti-inflammatory, Antioxidant | [5][6] |
| Flavan-3-ols | Catechin, Epicatechin | Phenyl-γ-valerolactones, Hydroxyphenylpropionic acids | Improved endothelial function | [11][12] |
| Flavanones | Naringenin, Hesperetin | 3-(4-hydroxyphenyl)propionic acid, Phloroglucinol | Anti-inflammatory | [13] |
| Isoflavones | Daidzein, Genistein | Equol, O-Desmethylangolensin (O-DMA) | Estrogenic activity, Cardiometabolic health | [14][15] |
| Ellagitannins | Punicalagin | Ellagic Acid, Urolithins (A, B, C) | Anti-inflammatory, Anti-cancer, Muscle performance | [5][7] |
| Phenolic Acids | Caffeic acid, Ferulic acid | Dihydrocaffeic acid, Dihydroferulic acid | Antioxidant |[16] |
Table 3: Representative Pharmacokinetic Parameters of Polyphenol Metabolites in Humans
| Metabolite | Parent Polyphenol Source | Tmax (hours) | Notes | Reference(s) |
|---|---|---|---|---|
| Equol | Soy Isoflavones | > 5.0 | Production is subject to individual "equol producer" status. | [11] |
| Naringenin | Citrus (Naringin) | > 5.0 | Reflects colonic metabolism of the precursor. | [11] |
| Urolithin A | Pomegranate (Ellagitannins) | 6 - 8 | Delayed appearance indicates microbial origin. | [17] |
| 3-Hydroxyphenylpropionic acid | Various Flavonoids | ~ 2.0 | A common metabolite from multiple flavonoid classes. | [11] |
| Protocatechuic acid | Anthocyanins, Quercetin | < 2.0 | Can be absorbed directly or produced by microbiota. |[11][13] |
Experimental Protocols for Studying Polyphenol Catabolism
A multi-faceted approach combining in vitro, in vivo, and advanced analytical techniques is necessary to comprehensively study polyphenol catabolism.
In Vitro Fermentation Models
These models simulate the conditions of the human colon to study the direct interaction between polyphenols and fecal microbiota.
-
Methodology:
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors. Homogenize in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents) to create a slurry.
-
Incubation: In an anaerobic chamber, incubate the fecal slurry with the test polyphenol or polyphenol-rich extract at 37°C. Time-course samples are often taken (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Processing: At each time point, terminate the reaction (e.g., by adding acid or flash-freezing). Centrifuge to separate the bacterial pellet from the supernatant.
-
Analysis: Analyze the supernatant for polyphenol metabolites using UPLC-MS/MS. Analyze the bacterial pellet for changes in microbial composition via 16S rRNA sequencing.[18][19]
-
-
Advanced Models: Dynamic gut models (e.g., SHIME) offer a more sophisticated simulation by mimicking the different regions and transit times of the human gut.[16]
In Vivo Models
In vivo studies are essential for understanding the systemic effects of polyphenol catabolism.
-
Animal Models: Rodents (rats, mice) are commonly used.[17][20] Germ-free mice can be colonized with specific bacteria or human fecal microbiota ("humanized" mice) to establish causal links between specific microbes and metabolite production.[17] Pigs are also considered a good model due to their physiological similarities to humans.[1]
-
Human Intervention Studies: These are the gold standard. Participants consume a controlled dose of a polyphenol-rich food or extract.[14][17] Blood, urine, and fecal samples are collected over a time course (e.g., 24-48 hours) to measure metabolite appearance and excretion and to assess changes in the gut microbiota.[11][17]
Analytical Techniques
A. Metabolite Identification and Quantification: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity, selectivity, and speed in analyzing complex biological samples.[20][21]
-
Sample Preparation:
-
Plasma/Urine: Often requires a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) to concentrate analytes and remove interfering substances. Enzymatic treatment (β-glucuronidase/sulfatase) may be used to measure total aglycone concentrations.
-
Fecal/Supernatant Samples: Dilution followed by centrifugation and filtration is typically sufficient.
-
-
Chromatographic Separation (UPLC):
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18) is commonly used.[22][23]
-
Mobile Phase: A gradient elution with two solvents is typical: (A) Water with a small amount of acid (e.g., 0.1% formic acid) and (B) Acetonitrile or Methanol with 0.1% formic acid.[22][24]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Electrospray ionization (ESI) is used, often in negative mode for phenolic compounds.[22]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte. Time-of-Flight (TOF) analyzers are used for untargeted or discovery metabolomics.[21][24]
-
Caption: Experimental workflow for polyphenol metabolite analysis.
B. Microbiota Composition Analysis: 16S rRNA Gene Sequencing
This technique is used to profile the bacterial communities in fecal samples to identify taxa associated with specific metabolic outputs.[25][26]
-
Methodology:
-
DNA Extraction: Isolate total DNA from fecal samples using a validated kit.
-
PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Library Preparation: Attach sequencing adapters and barcodes to the amplicons.
-
Sequencing: Sequence the prepared library on a high-throughput platform (e.g., Illumina NovaSeq).[27]
-
Bioinformatics Analysis:
-
Quality Control: Trim low-quality reads and remove adapter sequences.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
-
Statistical Analysis: Analyze alpha-diversity (within-sample diversity), beta-diversity (between-sample diversity), and identify differentially abundant taxa between experimental groups.[26][27]
-
-
Caption: Experimental workflow for 16S rRNA microbiota analysis.
Signaling Pathways Modulated by Polyphenol Metabolites
Polyphenol metabolites can modulate key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress. Their ability to interact with these pathways is central to their health benefits.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many polyphenol metabolites, such as urolithins and phenolic acids, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like TNF-α and IL-6.[28][29]
-
MAPK Pathways: Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cell proliferation, differentiation, and apoptosis. Flavonoid metabolites can modulate these pathways, which is relevant to their anti-cancer and neuroprotective effects.[1][30]
-
JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. Polyphenols like curcumin and quercetin can interfere with this pathway, contributing to their anti-inflammatory and immunomodulatory effects.[31]
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion and Future Directions
The study of polyphenol catabolism is a rapidly evolving field that sits at the intersection of nutrition, microbiology, and pharmacology. It is now clear that the health effects of dietary polyphenols are largely mediated by their microbially-derived metabolites. Significant inter-individual variation in gut microbiota composition leads to different "metabotypes," meaning individuals can produce different metabolite profiles from the same dietary input, leading to varied physiological responses.[12][14]
Future research should focus on:
-
Identifying Novel Catabolic Pathways: Using multi-omics approaches to discover new enzymes and metabolic routes.
-
Linking Metabotypes to Health Outcomes: Conducting large-scale human cohort studies to correlate specific metabolite profiles with disease risk and treatment response.
-
Developing Prebiotic and Probiotic Strategies: Designing interventions that can modulate the gut microbiota to favor the production of beneficial polyphenol metabolites.
A deeper understanding of these processes will unlock the full potential of dietary polyphenols for disease prevention and treatment, paving the way for a new era of precision medicine and nutrition.
References
- 1. Polyphenols: Bioavailability, Microbiome Interactions and Cellular Effects on Health in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenols in Health and Disease: Gut Microbiota, Bioaccessibility, and Bioavailability | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. tandfonline.com [tandfonline.com]
- 6. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Poly)phenol-gut microbiota interactions and their impact on human health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Systematic analysis of the polyphenol metabolome using the Phenol‐Explorer database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polyphenol-Derived Microbiota Metabolites and Cardiovascular Health: A Concise Review of Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. healthist.net [healthist.net]
- 16. Bioavailability and Bioactivity of Polyphenols and Their Microbial Metabolites Following Simulated Dynamic Gastrointestinal Digestion - ProQuest [proquest.com]
- 17. Metabolic fate of polyphenols in the human superorganism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic transformations of dietary polyphenols: comparison between in vitro colonic and hepatic models and in vivo urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. 2.4. UPLC-MS/MS Analysis of Individual Phenolic Compounds [bio-protocol.org]
- 23. iomcworld.org [iomcworld.org]
- 24. UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Integrated 16s RNA sequencing and network pharmacology to explore the effects of polyphenol-rich raspberry leaf extract on weight control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Different analysis strategies of 16S rRNA gene data from rodent studies generate contrasting views of gut bacterial communities associated with diet, health and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxyhippuric Acid: A Comprehensive Technical Guide on its Discovery as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3HHA), a metabolite derived from the interplay between dietary polyphenols and gut microbiota, has emerged as a significant biomarker in recent scientific literature. This technical guide provides an in-depth overview of the discovery of 3HHA as a biomarker, with a particular focus on its association with Autism Spectrum Disorders (ASD). The document details the quantitative data supporting its biomarker potential, comprehensive experimental protocols for its detection, and the key signaling pathways involved in its formation and activity.
Data Presentation
The discovery of this compound as a biomarker is substantiated by quantitative data from various studies. A key study by Xiong et al. (2016) provides significant evidence of elevated 3HHA levels in the urine of children with Autism Spectrum Disorders (ASD) compared to a control group. The data also demonstrates a marked decrease in 3HHA levels following treatment with the antibiotic vancomycin, suggesting a link to gut microbiota.[1][2]
| Parameter | ASD Group (n=62) | Control Group (n=62) | p-value | Reference |
| Urinary this compound (mmol/mol creatinine) | ||||
| - Mean | 56.59 | Significantly Lower | < 0.001 | [1][2] |
| - After Vancomycin Treatment (n=17) | 5.95 | N/A | < 0.001 | [1][2] |
| Receiver-Operating Characteristic (ROC) Analysis for ASD Diagnosis | ||||
| - Specificity of 3HHA | >96% | N/A | N/A | [1][2] |
| - AUC (combined with HPHPA and 3HPA) | 0.962 | N/A | N/A | [1][2] |
| - Sensitivity (combined with HPHPA and 3HPA) | 90.3% | N/A | N/A | [1][2] |
| - Specificity (combined with HPHPA and 3HPA) | 98.4% | N/A | N/A | [1][2] |
HPHPA: 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, 3HPA: 3-hydroxyphenylacetic acid
Experimental Protocols
Accurate and reliable quantification of this compound is crucial for its validation and use as a biomarker. The following are detailed methodologies for the analysis of 3HHA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
This protocol is a composite based on established methods for organic acid analysis in urine.[3][4][5]
1. Sample Preparation:
-
Collect a first-morning void urine sample.
-
To 1 mL of urine, add an internal standard (e.g., 3-phenylbutyric acid).
-
Acidify the sample by adding 6 drops of 5N HCl.
-
Perform a liquid-liquid extraction by adding 6 mL of ethyl acetate and mixing on a rotary wheel for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 3 minutes.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
To the remaining aqueous layer, add 3 mL of diethyl ether and mix for 10 minutes.
-
Centrifuge again and combine the ether layer with the previous ethyl acetate extract.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen gas at 37°C.
2. Derivatization:
-
To the dried extract, add 75 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of pyridine.
-
Cap the vial and vortex thoroughly.
-
Heat the mixture at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: DB-1MS UI capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Port Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: Increase to 60°C at 2°C/min.
-
Ramp 2: Increase to 120°C at 5°C/min.
-
Ramp 3: Increase to 295°C at 7°C/min, hold for 4 min.
-
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode (m/z 50-550).
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is adapted from methods for the analysis of hippuric acid and related compounds in biological fluids.[1][6][7][8]
1. Sample Preparation:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample 1:1 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 12.5% (v/v) acetonitrile in water, with the pH adjusted to 3.0 with glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 238 nm.
-
Column Temperature: 30°C.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Quantify the amount of this compound in the urine samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Logical Relationships
The biological significance of this compound as a biomarker is rooted in its metabolic origin and its interaction with host pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key relationships.
Metabolic Pathway of this compound Formation
Dietary polyphenols, which are abundant in fruits, vegetables, and tea, are largely unabsorbed in the small intestine and travel to the colon. Here, the gut microbiota, particularly species of Clostridium, metabolize these complex molecules into simpler phenolic acids, such as 3-hydroxybenzoic acid.[9] This intermediate is then absorbed into the bloodstream and undergoes phase II detoxification in the liver, where it is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is then excreted in the urine.
Inhibition of the Kynurenine Pathway
This compound has been identified as an inhibitor of kynureninase, a key enzyme in the tryptophan catabolic pathway, also known as the kynurenine pathway.[2][10] This pathway is crucial for the de novo synthesis of NAD+. By inhibiting kynureninase, this compound can disrupt this pathway, potentially leading to an accumulation of upstream metabolites and a reduction in downstream products. This interaction highlights a potential mechanism through which elevated 3HHA could exert biological effects.
Experimental Workflow for Biomarker Discovery
The discovery of this compound as a biomarker for ASD followed a systematic workflow. This process began with the collection of urine samples from both ASD and control cohorts, followed by metabolomic analysis using GC-MS. Statistical analysis then identified significant differences in metabolite levels, leading to the identification of 3HHA as a candidate biomarker. Subsequent validation studies, including ROC analysis, confirmed its diagnostic potential.
Conclusion
This compound has demonstrated significant potential as a non-invasive biomarker, particularly in the context of Autism Spectrum Disorders. Its origins in the gut microbiome and its interaction with host metabolic pathways provide a compelling basis for its role in reflecting physiological and pathological states. The detailed experimental protocols provided in this guide offer a foundation for researchers to reliably measure 3HHA, while the pathway diagrams illustrate the key biological processes involved. Further research into the mechanisms underlying the association between elevated 3HHA and disease states is warranted and holds promise for advancing our understanding and developing novel diagnostic and therapeutic strategies.
References
- 1. cdc.gov [cdc.gov]
- 2. Crystal structure of the Homo sapiens kynureninase-3-hydroxyhippuric acid inhibitor complex: insights into the molecular basis of kynureninase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeol.com [jeol.com]
- 4. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. erndim.org [erndim.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. svu-naac.somaiya.edu [svu-naac.somaiya.edu]
- 10. pubs.acs.org [pubs.acs.org]
The Role of 3-Hydroxyhippuric Acid in Host-Microbe Co-metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (3-HHA), an acyl glycine compound found in human urine, is a key metabolite emerging from the intricate co-metabolic interplay between the host and the gut microbiota.[1][2] Primarily derived from the microbial degradation of dietary polyphenols, its presence and concentration in biological fluids offer a window into the metabolic state of the gut microbiome and its influence on host physiology.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis of 3-HHA, its association with various physiological and pathological conditions, and detailed experimental protocols for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction to this compound
This compound, also known as m-hydroxyhippuric acid, is the glycine conjugate of 3-hydroxybenzoic acid.[4] It belongs to the class of hippuric acids and is recognized as a significant product of host-microbe co-metabolism.[5] Its origins are tied to the consumption of plant-based foods rich in polyphenols, such as procyanidins, catechins, and rutin, which are found in fruits, tea, and wine.[1][2][6][7] The gut microbiota, particularly species of the genus Clostridium, play a pivotal role in transforming these complex dietary compounds into simpler aromatic acids that the host can then absorb and further metabolize.[1][2][3][6] Consequently, 3-HHA serves as a functional biomarker for the presence and activity of these gut bacteria.[1][2][6]
Biosynthesis and Metabolic Pathway
The formation of this compound is a multi-step process involving both microbial and host enzymatic activities.
Step 1: Microbial Metabolism of Dietary Polyphenols Dietary polyphenols, such as catechins from tea and procyanidins from wine and fruits, are too large to be directly absorbed in the small intestine.[7] Upon reaching the colon, they are subjected to degradation by the gut microbiota. Bacteria, notably Clostridium species, break down these complex molecules into smaller phenolic acids, including 3-hydroxyphenylpropionic acid and 3-hydroxybenzoic acid.[3][7]
Step 2: Host Absorption and Conjugation The microbially-produced aromatic acids are absorbed from the colon into the host's bloodstream. They are then transported to the liver.[3][8]
Step 3: Glycine Conjugation in the Host In the mitochondria of liver and kidney cells, the enzyme Glycine N-acyltransferase (EC 2.3.1.13) catalyzes the conjugation of 3-hydroxybenzoic acid with the amino acid glycine.[1][2][3] This reaction forms this compound.[3]
Step 4: Excretion this compound is a water-soluble compound that is efficiently excreted from the body via urine.[1][2][3][9] Its concentration in urine is often used as a measure of polyphenol intake and the metabolic activity of the gut microbiota.[7]
Data Presentation: Quantitative Association with Health and Disease
Variations in the levels of this compound have been associated with several health conditions, highlighting its potential as a clinical biomarker.
| Condition | Biological Matrix | Observation | Significance (p-value) | Reference Cohort | Source |
| Autism Spectrum Disorders (ASD) | Urine | Higher concentrations in ASD children. | < 0.001 | 62 ASD children vs. 62 controls | [10][11] |
| Obesity & Impaired Glucose Tolerance (IGT) | Urine | Decreased levels associated with IGT and obesity. | Not Specified | Animal and human studies | [3] |
| Kynureninase Inhibition | In vitro | Inhibits kynureninase activity. | Ki = 60 µM | Biochemical assay | [6][12] |
| Effect of Vancomycin in ASD | Urine | Urinary excretion significantly decreased after oral vancomycin treatment. | < 0.001 | ASD children pre- and post-treatment | [10][11] |
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general methodology for the targeted quantification of 3-HHA. Specific parameters may require optimization based on the instrumentation used.
1. Objective: To accurately quantify the concentration of this compound in human or animal urine samples.
2. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS), e.g., isotopically labeled 3-HHA
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Urine samples (stored at -80°C)
-
Microcentrifuge tubes and filters (0.22 µm)
3. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet debris.
-
Dilute the urine supernatant 1:10 (or as optimized) with cold LC-MS grade water.
-
Add the internal standard to all samples, calibration standards, and quality controls to a final concentration of 1 µM.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm filter into an LC vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from isomers and other metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Precursor ion (m/z) 194.05 -> Product ion (m/z) 77.04 (quantifier), 121.03 (qualifier).
-
Note: These transitions should be empirically determined and optimized.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve using the analytical standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 3-HHA in the samples by interpolating their peak area ratios against the calibration curve.
-
Adjust for the initial dilution factor to report the final concentration.
General Protocol for Studying Host-Microbe Co-metabolism
This protocol outlines a general workflow for investigating the impact of gut microbiota on host metabolism, using metabolites like 3-HHA as readouts.
1. Experimental Design:
-
Define experimental groups (e.g., conventional vs. germ-free mice, pre- and post-antibiotic treatment, dietary intervention groups).
-
Determine sample size for adequate statistical power.
2. Animal Models and Interventions (if applicable):
-
Utilize germ-free (axenic) mice to establish a baseline without microbial influence.
-
Colonize germ-free mice with specific bacterial consortia or single species (gnotobiotic models) to establish causality.
-
Administer dietary interventions (e.g., high-polyphenol diet) or treatments (e.g., antibiotics) to conventional animals.
3. Sample Collection:
-
Collect urine and fecal samples at defined time points. Use metabolic cages for timed and uncontaminated urine collection.
-
Collect blood (for plasma/serum) and tissue samples (e.g., liver, colon) at the end of the study.
-
Snap-freeze all samples immediately in liquid nitrogen and store at -80°C.
4. Microbiome Analysis:
-
Extract DNA from fecal samples.
-
Perform 16S rRNA gene sequencing to analyze microbial community composition and diversity.
-
Alternatively, use shotgun metagenomic sequencing for a deeper functional and taxonomic profile.
5. Metabolomic Analysis:
-
Perform targeted (e.g., LC-MS/MS for 3-HHA as per Protocol 4.1) or untargeted metabolomics on urine, plasma, and tissue extracts to obtain comprehensive metabolic profiles.
6. Data Integration and Analysis:
-
Use statistical methods (e.g., ANOVA, t-tests) to identify significant differences in metabolite levels and microbial taxa between groups.
-
Perform correlation analysis (e.g., Spearman correlation) to link specific microbes with specific metabolite levels (e.g., Clostridium abundance vs. 3-HHA concentration).
-
Utilize bioinformatics tools to map metabolites to pathways and integrate multi-omics datasets.
Conclusion
This compound is a prime example of a host-microbe co-metabolite that encapsulates the intricate relationship between diet, the gut microbiome, and host health. Its biosynthetic pathway, originating from dietary polyphenols and culminating in host conjugation, underscores the necessity of both microbial and mammalian enzymes. As a biomarker, 3-HHA shows considerable promise in reflecting the composition of the gut microbiota and has been linked to diverse conditions such as autism spectrum disorders and metabolic syndrome. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to investigate 3-HHA and other co-metabolites, paving the way for a deeper understanding of the microbiome's role in health and disease and the development of novel diagnostic and therapeutic strategies.
References
- 1. This compound ≥95% (NMR) | 1637-75-8 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Metabolomic insights into the intricate gut microbial–host interaction in the development of obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB023830) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippuric acid - Wikipedia [en.wikipedia.org]
- 10. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
The Biological Activities of 3-Hydroxyhippuric Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is a metabolite derived from the dietary intake of polyphenols, particularly flavonoids found in fruits, vegetables, and red wine.[1] Its formation is largely dependent on the metabolic activity of the gut microbiota, specifically species of the genus Clostridium.[1][2][3] As a product of microbial metabolism of dietary compounds, 3-HHA is gaining increasing attention for its potential physiological and pathological roles. This technical guide provides a comprehensive review of the current scientific literature on the biological activities of 3-HHA, with a focus on its enzymatic interactions, antioxidant and anti-inflammatory properties, and neurological implications.
Kynureninase Inhibition
One of the most well-characterized biological activities of this compound is its ability to inhibit kynureninase, a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) and is also implicated in the production of neuroactive metabolites.
Quantitative Data: Kynureninase Inhibition
| Compound | Enzyme | Organism | Inhibition Constant (Ki) | Reference |
| This compound | Kynureninase | Homo sapiens | 60 µM | [1] |
Experimental Protocol: Kynureninase Inhibition Assay
The inhibitory effect of 3-HHA on human kynureninase can be determined through spectrophotometric analysis. The assay typically involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human kynureninase is purified. The substrate, L-kynurenine, is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound for a specified period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of L-kynurenine.
-
Measurement: The rate of L-kynurenine hydrolysis is monitored by measuring the decrease in absorbance at 365 nm, which corresponds to the disappearance of the substrate.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant (Ki) is then calculated using non-linear regression analysis, fitting the data to a competitive inhibition model.
Signaling Pathway: Kynurenine Pathway Inhibition
The inhibition of kynureninase by 3-HHA can lead to a shift in the balance of metabolites within the kynurenine pathway. This can have significant downstream effects on neurological function.
Antioxidant and Anti-inflammatory Activities
Recent studies have begun to explore the antioxidant and anti-inflammatory potential of this compound, particularly in the context of cellular stress.
Quantitative Data: Antioxidant and Anti-inflammatory Effects
While specific IC50 values for the antioxidant capacity of 3-HHA from standardized assays like DPPH or ABTS are not yet available in the literature, a study on human hepatoma (HepG2) cells has provided quantitative data on its protective effects against TNF-α-induced oxidative and inflammatory stress.
| Cell Line | Stressor | 3-HHA Concentration | Effect on Reactive Oxygen Species (ROS) | Effect on Inflammatory Mediators | Reference |
| HepG2 | TNF-α | 1-10 µM | Dose-dependent decrease in ROS production | Significant reduction of IL-6, MIP-1β, and IL-8 |
Experimental Protocols
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compound (3-HHA) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.
-
Stimulation: The cells are pre-treated with various concentrations of 3-HHA for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory markers (e.g., nitric oxide, prostaglandins) in the cell culture supernatant are quantified using methods like ELISA or Griess assay.
-
Analysis of Signaling Pathways: The effect of 3-HHA on key inflammatory signaling pathways, such as the NF-κB pathway, can be assessed by measuring the phosphorylation of signaling proteins (e.g., IκBα, p65) using Western blotting.
Hypothesized Anti-inflammatory Signaling Pathway
Based on studies of related microbial metabolites like hippuric acid, it is hypothesized that 3-HHA may exert its anti-inflammatory effects by modulating signaling pathways such as the Toll-like receptor (TLR) and NF-κB pathways.
Neurological Implications
The neurological effects of this compound are an area of growing interest, primarily due to its association with Autism Spectrum Disorders (ASD) and its role as a kynureninase inhibitor.
Association with Autism Spectrum Disorders
Multiple studies have reported significantly elevated levels of 3-HHA in the urine of individuals with ASD compared to neurotypical controls.[2][3] The origin of this excess 3-HHA is linked to an overgrowth of certain Clostridium species in the gut of some individuals with ASD.[2][3] While the exact causal relationship is still under investigation, these findings suggest that 3-HHA could serve as a potential biomarker for a subset of individuals with ASD and may be involved in the pathophysiology of the disorder.
Blood-Brain Barrier Permeability
The ability of 3-HHA to exert direct effects on the central nervous system is dependent on its capacity to cross the blood-brain barrier (BBB). While direct studies on the BBB permeability of 3-HHA are lacking, research on other polyphenol microbial metabolites suggests that they generally exhibit greater permeability across the BBB compared to their parent compounds.[4] The structural characteristics of 3-HHA, being a relatively small and moderately lipophilic molecule, suggest that it may have the potential to cross the BBB.
Experimental Workflow: Investigating Neurological Effects
Conclusion and Future Directions
This compound is an emerging microbial metabolite with demonstrated biological activity, most notably as an inhibitor of kynureninase. Its association with Autism Spectrum Disorders highlights the potential importance of the gut-brain axis in neurodevelopmental conditions. While preliminary evidence suggests antioxidant and anti-inflammatory properties, further research is required to fully elucidate these effects and their mechanisms of action.
Future research should focus on:
-
Quantitative Antioxidant and Anti-inflammatory Studies: Determining the IC50 values of 3-HHA in various antioxidant and anti-inflammatory assays.
-
Mechanism of Action: Investigating the direct effects of 3-HHA on key inflammatory signaling pathways, such as NF-κB and MAPK, in relevant immune cells.
-
Blood-Brain Barrier Permeability: Quantifying the ability of 3-HHA to cross the blood-brain barrier to better understand its potential for direct neurological effects.
-
In Vivo Studies: Utilizing animal models to explore the causal role of elevated 3-HHA levels in the context of neurological and inflammatory conditions.
A deeper understanding of the biological activities of this compound will be crucial for developing novel diagnostic and therapeutic strategies targeting the gut-brain axis in a range of human diseases.
References
- 1. Gut microbes and metabolites as modulators of blood-brain barrier integrity and brain health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenol Microbial Metabolites Exhibit Gut and Blood⁻Brain Barrier Permeability and Protect Murine Microglia against LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 3-Hydroxyhippuric Acid in Urine by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 3-Hydroxyhippuric Acid (3-HHA) in human urine using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). 3-HHA is a metabolite of dietary polyphenols and is increasingly recognized as a biomarker associated with gut microbiota activity. Altered levels of 3-HHA have been linked to various physiological and pathological conditions, making its accurate measurement crucial for clinical and research applications. The described method utilizes a simple "dilute-and-shoot" sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed to be a valuable tool for researchers in clinical chemistry, metabolomics, and drug development.
Introduction
This compound (3-HHA) is an acyl glycine that is formed through the conjugation of 3-hydroxybenzoic acid with glycine. It is a metabolite primarily derived from the microbial breakdown of dietary polyphenols, such as flavonoids and catechins, in the gut. As such, urinary concentrations of 3-HHA can serve as an indicator of the composition and metabolic activity of the gut microbiome. Emerging research has highlighted a potential link between elevated urinary levels of 3-HHA and certain conditions, including autism spectrum disorders, where it may be indicative of an overgrowth of specific Clostridium species.[1] Therefore, the accurate and precise quantification of 3-HHA in urine is of significant interest for both clinical diagnostics and for monitoring responses to therapeutic or dietary interventions.
This application note details a robust and high-throughput LC-MS/MS method for the determination of 3-HHA in urine. The method is designed for ease of use, employing a simple dilution step for sample preparation, which minimizes matrix effects and reduces sample processing time.
Principle
The method employs reverse-phase liquid chromatography for the separation of this compound from other urinary components. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in negative ion mode and detected by a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 3-HHA. An internal standard (IS), such as a stable isotope-labeled analog of 3-HHA, should be used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Materials and Reagents
-
Standards: this compound (analytical standard), Stable isotope-labeled this compound (e.g., this compound-d5) as an internal standard.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Urine: Blank human urine for calibration standards and quality controls.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard primary stock solution with 50:50 (v/v) methanol/water.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of water and 10 µL of the 1 µg/mL internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B for 0.5 min, 5-95% B in 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 2.5 min |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 3-HHA: 194.0 > 93.0, 3-HHA-d5 (IS): 199.0 > 98.0 (Example, actual may vary) |
| Precursor Ion (Q1) | 194.0 m/z for 3-HHA |
| Product Ion (Q3) | 93.0 m/z for 3-HHA |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for the specific instrument, typically in the range of 15-30 eV. |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of 3-HHA in the unknown urine samples is then calculated from the calibration curve.
Method Validation Summary
A summary of typical method validation parameters is provided below. These should be established in the laboratory performing the assay.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
| Precision (%CV) | Intra- and Inter-day precision < 15% |
| Accuracy (%Bias) | Within ±15% of the nominal concentration |
| Matrix Effect | Assessed and minimized |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under storage and processing conditions |
Visualization of Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for the quantification of 3-HHA in urine.
Caption: Simplified metabolic pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human urine. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in both research and clinical settings. This will facilitate further investigation into the role of 3-HHA as a biomarker of gut health and its association with various disease states.
References
Application Notes and Protocols for GC-MS Analysis of 3-Hydroxyhippuric Acid in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 3-Hydroxyhippuric Acid (3-HHA) in human plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is intended to offer a robust and reproducible workflow for researchers in metabolomics, clinical chemistry, and drug development who are interested in quantifying this important metabolite.
Introduction
This compound is an acylglycine that is a metabolite of dietary polyphenols and is also associated with certain metabolic pathways and gut microbiome activity. Its quantification in plasma can be a valuable tool in various research areas, including nutrition, disease biomarker discovery, and toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) provides a highly sensitive and specific platform for the analysis of 3-HHA following appropriate sample preparation and derivatization.
Experimental Protocols
This section details the necessary steps for the quantitative analysis of this compound from plasma samples, including sample preparation, derivatization, and GC-MS analysis.
Plasma Sample Preparation
The initial step involves the extraction of metabolites and removal of proteins from the plasma matrix.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Internal Standard (IS) solution: A suitable stable isotope-labeled standard, such as 13C6-Hippuric acid, dissolved in methanol at a concentration of 10 µg/mL. The choice of internal standard should be validated for its suitability.
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Vacuum concentrator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of plasma with 400 µL of pre-chilled methanol containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.
-
Dry the supernatant completely using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization.
Derivatization
To increase the volatility and thermal stability of this compound for GC-MS analysis, a two-step derivatization process is employed. This involves methoximation of the keto group followed by silylation of the hydroxyl and carboxyl groups.
Materials:
-
Dried plasma extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried plasma extract.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Incubate at 60°C for 30 minutes with shaking.
-
Allow the samples to cool to room temperature.
-
Add 80 µL of MSTFA with 1% TMCS to the mixture.
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes with shaking to complete the silylation reaction.
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The derivatized samples are then analyzed by GC-MS. The following are typical instrument parameters; however, optimization may be required for individual instruments.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-600 m/z) for qualitative confirmation.
Quantitative Data
The following table summarizes the expected quantitative parameters for the GC-MS analysis of the tris-trimethylsilyl (tris-TMS) derivative of this compound. These values are based on typical performance for similar analytes and should be validated in the user's laboratory.
| Parameter | Expected Value |
| Analyte Derivative | This compound-tris(TMS) |
| Formula | C18H33NO4Si3 |
| Molecular Weight | 411.7 g/mol |
| Expected Retention Time | ~18 - 20 minutes (on a 30m DB-5ms column) |
| Quantifier Ion (m/z) | To be determined empirically, likely a high mass fragment |
| Qualifier Ions (m/z) | To be determined empirically |
| Linearity Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Note: The exact retention time and mass fragments should be confirmed by analyzing a pure standard of this compound that has undergone the same derivatization procedure. The mass spectrum of the isomeric 2-Hydroxyhippuric acid tris-TMS derivative can serve as a reference for identifying characteristic fragments.
Data Presentation and Analysis
For quantitative analysis, a calibration curve should be prepared using known concentrations of this compound standard spiked into a blank plasma matrix and subjected to the same sample preparation and derivatization procedure. The concentration of 3-HHA in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from plasma sample collection to data analysis.
Caption: Workflow for GC-MS analysis of 3-HHA in plasma.
Signaling Pathway Context (Hypothetical)
While this compound is primarily a metabolite of dietary compounds, its levels can be influenced by gut microbial metabolism and host metabolic pathways. The following diagram illustrates a hypothetical relationship.
Caption: Formation and fate of this compound.
Application Notes and Protocols for 3-Hydroxyhippuric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid is an acyl glycine that is a product of microbial metabolism of dietary polyphenols and is also involved in fatty acid metabolism.[1] Its presence and concentration in biological fluids such as urine and plasma can be indicative of specific dietary intakes, gut microbiome activity, and certain metabolic states. Accurate and reliable quantification of this compound is crucial for various research applications, including clinical biomarker discovery and drug development. This document provides detailed sample preparation protocols for the analysis of this compound in biological matrices.
Data Presentation
The following table summarizes typical quantitative performance data for methods used in the analysis of hippuric acid and related organic acids. While specific data for this compound is limited in published literature, these values provide a reasonable expectation of performance for a validated method.
| Parameter | Urine | Plasma/Serum | Reference |
| Recovery | 84.1% (SPE), 77.4% (LLE) | 91.4% - 99.3% (LLE) | [2][3] |
| Matrix Effect | Can be significant; dilution is an effective mitigation strategy. | Ion suppression is a potential issue. | [4][5] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/L (for hippuric acid) | ~0.008 - 0.045 µg/mL (for similar organic acids) | [3][6] |
| Limit of Detection (LOD) | 0.3 µg/L (for hippuric acid) | ~0.003 - 0.017 µg/mL (for similar organic acids) | [3][6] |
Metabolic Context of this compound
This compound is formed through the conjugation of 3-hydroxybenzoic acid with glycine. 3-Hydroxybenzoic acid can be derived from the microbial metabolism of dietary polyphenols in the gut. This metabolic process is a key interface between diet, the gut microbiome, and host metabolism.
Experimental Protocols
This section details three common sample preparation methods for the analysis of this compound from biological matrices: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method will depend on the sample matrix, required sensitivity, and available equipment.
Experimental Workflow Overview
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This method is rapid and suitable for high-throughput analysis, effectively removing the majority of proteins that can interfere with analysis.[7][8][9]
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 11,000 rpm and 4°C
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Solvent Addition:
-
Using Acetonitrile: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the microcentrifuge tube.[10]
-
Using Methanol: Alternatively, add 300 µL of ice-cold methanol.
-
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 11,000 rpm for 30 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be dried down under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract or the collected supernatant in an appropriate volume (e.g., 100 µL) of the reconstitution solution.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5-10 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a cleaner extract compared to protein precipitation by removing salts and other polar interferences, which can be beneficial for reducing matrix effects.[2][11][12] The following is a general protocol using a strong anion exchange (SAX) cartridge, which is suitable for acidic compounds like this compound.
Materials:
-
Urine sample
-
Strong Anion Exchange (SAX) SPE cartridge (e.g., 500 mg)
-
Methanol
-
Deionized water
-
Aqueous acetic acid (1% and 10%)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample pH Adjustment: Adjust the pH of the urine sample to approximately 6.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SAX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load 1-2 mL of the pH-adjusted urine sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 1% aqueous acetic acid to remove neutral and basic interferences.
-
-
Elution: Elute the this compound from the cartridge with 3-4 mL of 10% aqueous acetic acid into a clean collection tube.[11]
-
Evaporation and Reconstitution: The eluate can be evaporated to dryness under nitrogen and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Urine or Plasma/Serum Samples
LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids. For acidic compounds like this compound, an acidic extraction is performed.[2][3]
Materials:
-
Urine or plasma/serum sample
-
Hydrochloric acid (HCl) or other strong acid for pH adjustment
-
Ethyl acetate or other suitable water-immiscible organic solvent
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 1 mL of the biological sample into a centrifuge tube.
-
Acidification: Acidify the sample to a pH of approximately 3 by adding a small volume of concentrated HCl.[3] This protonates the carboxylic acid group, making it less polar.
-
Solvent Addition: Add 3 mL of ethyl acetate to the tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat Extraction (Optional): For improved recovery, the extraction can be repeated by adding another portion of ethyl acetate to the remaining aqueous layer, vortexing, centrifuging, and combining the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for analysis.
Analytical Considerations
-
LC-MS/MS: This is the preferred method for the analysis of this compound due to its high sensitivity and selectivity. A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[13]
-
GC-MS: GC-MS analysis of this compound requires a derivatization step to increase its volatility.[14][15] Silylation or methylation are common derivatization techniques for acidic compounds.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended to correct for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of quantification.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. article.scirea.org [article.scirea.org]
- 12. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for 3-Hydroxyhippuric Acid Biomarker Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is an acyl glycine, a metabolite derived from the microbial metabolism of dietary polyphenols and flavonoids.[1][2] Found in human urine, it serves as a potential biomarker for assessing gut microbiome health, particularly the presence of Clostridium species, and for monitoring the intake of polyphenol-rich foods.[1][2] Elevated levels of 3-HHA have been associated with certain metabolic conditions and neurodevelopmental disorders, such as Autism Spectrum Disorders (ASD), making its accurate quantification a valuable tool in clinical research and diagnostics.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
This compound is not an endogenous human metabolite but is rather a product of the metabolic activity of the gut microbiota on dietary precursors. The primary pathway involves the consumption of polyphenols, such as flavonoids and phenolic acids found in fruits, vegetables, and tea. In the gut, commensal bacteria, particularly species of the Clostridium genus, metabolize these compounds into various aromatic acids. One such product is 3-hydroxybenzoic acid, which is then absorbed into the bloodstream and undergoes phase II detoxification in the liver. In the liver, 3-hydroxybenzoic acid is conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form this compound, which is then excreted in the urine.[1][2]
Quantitative Data Summary
The concentration of this compound in urine can vary significantly depending on diet, gut microbiome composition, and health status. The following table summarizes quantitative data from a study on children with Autism Spectrum Disorders (ASD) compared to a control group.
| Analyte | Group | Mean Concentration (mmol/mol creatinine) | Standard Deviation (SD) |
| This compound | ASD (n=62) | 56.59 | 11.3 |
| Control (n=62) | 5.95 | 1.2 | |
| ASD post-vancomycin | 5.95 | - |
Data sourced from a study on urinary metabolites in children with ASD.[5] The post-vancomycin data indicates a significant decrease in 3-HHA levels after antibiotic treatment, supporting its microbial origin.[5]
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is adapted from established protocols for similar small molecule acids in urine.[6][7]
a. Materials and Reagents
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
b. Sample Preparation
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitates.
-
In a new microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of acetonitrile (containing the internal standard at a known concentration).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 3-HHA: 194.05 -> 121.03 (Quantifier), 194.05 -> 77.04 (Qualifier) |
| 3-HHA-d5 (IS): 199.08 -> 126.06 | |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
d. Data Analysis and Quantification
-
Quantification is performed using a calibration curve prepared by spiking known concentrations of this compound analytical standard into a surrogate matrix (e.g., synthetic urine or a pooled urine sample with low endogenous 3-HHA).
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators.
-
A linear regression analysis is used to determine the concentration of 3-HHA in the unknown samples.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Assay Validation
For clinical and drug development applications, the LC-MS/MS assay for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Logical Relationship for Assay Development
The development of a robust biomarker assay follows a logical progression from initial discovery to full validation and implementation.
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The provided LC-MS/MS conditions are a starting point and may require optimization for specific instrumentation and laboratory conditions. It is essential to perform a full method validation to ensure the reliability of the results for any clinical or diagnostic application.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. liomicslab.cn [liomicslab.cn]
- 3. researchgate.net [researchgate.net]
- 4. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobaric Metabolites in Urine Analyzed with LCMS - AppNote [mtc-usa.com]
Application Notes and Protocols for 3-Hydroxyhippuric Acid in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is an acylglycine and a metabolite derived from the microbial metabolism of dietary polyphenols.[1] Found in biological fluids such as urine and plasma, 3-HHA is gaining prominence in targeted metabolomics studies as a potential biomarker for gut microbiome activity, dietary polyphenol intake, and certain pathological conditions.[2][3] This document provides detailed application notes and experimental protocols for the targeted analysis of 3-HHA, intended to guide researchers in incorporating this metabolite into their studies.
3-HHA is formed through a multi-step process initiated by the gut microbiota, which metabolizes dietary flavonoids and other polyphenols into smaller phenolic compounds like 3-hydroxybenzoic acid.[4][5][6] This intermediate is then absorbed and undergoes glycine conjugation in the liver, catalyzed by the enzyme glycine N-acyltransferase, to form 3-HHA, which is subsequently excreted in the urine.[7][8] Altered levels of 3-HHA have been associated with conditions such as Autism Spectrum Disorders (ASD), where elevated urinary concentrations have been observed.[3]
These application notes provide a summary of the biochemical significance of 3-HHA, detailed protocols for its quantification, and a compilation of reported quantitative data.
Biochemical Significance and Signaling Pathways
The metabolic pathway of this compound begins with the ingestion of dietary polyphenols, abundant in fruits, vegetables, and beverages like tea and wine. These complex molecules are largely unabsorbed in the small intestine and travel to the colon, where they are metabolized by the gut microbiota.[4][5][6] Specific bacterial species, including Eubacterium ramulus, are known to be involved in the enzymatic degradation of flavonoids into simpler phenolic acids.[4] One such product is 3-hydroxybenzoic acid.
This intermediate is then absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, 3-hydroxybenzoic acid is activated to its CoA ester, 3-hydroxybenzoyl-CoA. Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of a glycine molecule to 3-hydroxybenzoyl-CoA, forming this compound.[7][9][10] This final product is then released into circulation and ultimately excreted in the urine. The overall pathway represents a significant interplay between dietary intake, gut microbial activity, and host metabolism.
Quantitative Data
The concentration of this compound can vary based on diet, gut microbiome composition, and health status. The following tables summarize available quantitative data for 3-HHA in human urine.
Table 1: Urinary this compound Levels in a Pediatric Population with Autism Spectrum Disorders (ASD) [3]
| Population | N | Mean Concentration (mmol/mol creatinine) | Standard Deviation |
| ASD Patients (Pre-treatment) | 62 | 45.45 | 39.03 |
| Healthy Controls | 62 | 4.74 | 4.85 |
| ASD Patients (Post-vancomycin treatment) | 29 | 4.71 | 4.71 |
Experimental Protocols
Accurate quantification of this compound is typically achieved using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Below are representative protocols for these techniques.
Protocol 1: Targeted Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from a method for the analysis of gut microbiota-related organic acids.[5]
1. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the urine sample to ensure homogeneity.
-
Prepare a working internal standard (IS) solution (e.g., a stable isotope-labeled 3-HHA, if available, or a related compound not endogenously present).
-
In a microcentrifuge tube, combine 100 µL of urine with 900 µL of deionized water and 10 µL of the IS solution.
-
Vortex for 20 seconds.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 2100 x g for 3 minutes at 15°C.
-
Transfer 100 µL of the supernatant to a new tube and dilute with 900 µL of deionized water.
-
Filter the final dilution through a 0.22 µm nylon syringe filter into an LC autosampler vial.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (example):
-
3-HHA: Precursor ion (m/z) 194.05 -> Product ion (m/z) 134.0 (quantifier), Precursor ion (m/z) 194.05 -> Product ion (m/z) 77.0 (qualifier)
-
Note: MRM transitions should be optimized for the specific instrument used.
-
-
Data Analysis: Quantify 3-HHA concentration using a calibration curve prepared with known standards.
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol is a general approach for organic acid analysis by GC-MS and would require optimization for 3-HHA.[11][12]
1. Sample Preparation and Derivatization
-
Thaw urine samples on ice.
-
To 1 mL of urine, add an internal standard.
-
Acidify the sample to a pH < 2 with 5M HCl.
-
Saturate the sample with sodium chloride.
-
Perform a liquid-liquid extraction with 2 mL of ethyl acetate. Vortex and centrifuge. Repeat the extraction and combine the organic layers.
-
Dry the combined organic extract under a stream of nitrogen.
-
Derivatization:
-
Transfer the derivatized sample to a GC autosampler vial.
2. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C
-
Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode (e.g., m/z 50-600) for untargeted analysis or Selected Ion Monitoring (SIM) for targeted quantification.
-
Data Analysis: Identify the 3-HHA derivative peak based on its retention time and mass spectrum. Quantify using the internal standard and a calibration curve.
Conclusion
This compound is a valuable metabolite for targeted metabolomics studies, offering insights into the complex interplay between diet, the gut microbiome, and host metabolism. The provided protocols for LC-MS/MS and GC-MS analysis serve as a foundation for researchers to develop and validate robust quantitative methods. Further investigation into the reference ranges of 3-HHA in diverse healthy populations and its association with various disease states will continue to elucidate its clinical and biological significance.
References
- 1. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microbial Flavonoid Metabolism: A Cardiometabolic Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 8. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxyhippuric Acid as a Gut Dysbiosis Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is a metabolite derived from the microbial metabolism of dietary polyphenols, particularly flavonoids and phenolic acids. Its presence and concentration in biological fluids, such as urine and feces, are indicative of the composition and metabolic activity of the gut microbiota. Emerging evidence suggests that altered levels of 3-HHA are associated with gut dysbiosis, a condition characterized by an imbalance in the gut microbial community, which is implicated in various pathologies including inflammatory bowel disease (IBD), obesity, and type 2 diabetes. This document provides detailed application notes and protocols for the use of 3-HHA as a biomarker for gut dysbiosis.
Application Notes
This compound is formed in a two-step process involving both the gut microbiota and host metabolism. Initially, gut bacteria, particularly species belonging to the Clostridium genus, metabolize dietary polyphenols into 3-hydroxybenzoic acid.[1] This intermediate is then absorbed into the bloodstream and conjugated with glycine in the liver to form this compound, which is subsequently excreted in the urine.
Altered levels of 3-HHA can, therefore, reflect changes in the gut microbial population and their metabolic function.
-
Elevated Levels: Increased urinary concentrations of 3-HHA have been observed in conditions such as Autism Spectrum Disorder (ASD), suggesting an overgrowth of certain Clostridium species.
-
Decreased Levels: Conversely, lower levels of urinary hippuric acid, a closely related metabolite, have been reported in individuals with obesity, type 2 diabetes, and inflammatory bowel disease (IBD).[1] This suggests a reduced capacity of the gut microbiota to process dietary polyphenols in these conditions.
The quantification of 3-HHA in urine and feces can serve as a non-invasive tool to assess gut dysbiosis and monitor the efficacy of therapeutic interventions aimed at modulating the gut microbiota, such as probiotics, prebiotics, or dietary changes.
Data Presentation
The following tables summarize the reported changes in this compound and the related metabolite, hippuric acid, in various conditions associated with gut dysbiosis. It is important to note that quantitative data for 3-HHA is still emerging, and some of the data presented for hippuric acid may serve as a proxy until more specific information for 3-HHA becomes available.
Table 1: Urinary this compound and Hippuric Acid Levels in Gut Dysbiosis-Associated Conditions
| Condition | Analyte | Change in Urinary Levels | Reference |
| Autism Spectrum Disorder | This compound | Increased | [2] |
| Obesity & Pre-Type 2 Diabetes | This compound | Decreased | [1] |
| Inflammatory Bowel Disease (IBD) | Hippuric Acid | Decreased | [3] |
| Irritable Bowel Syndrome (IBS) | Hippuric Acid | No significant change reported |
Table 2: Quantitative Data of Urinary this compound in Autism Spectrum Disorder (ASD)
| Group | Mean Concentration (mmol/mol creatinine) | Standard Deviation |
| ASD Patients (before treatment) | 56.59 | (Not Reported) |
| Healthy Controls | (Not Reported) | (Not Reported) |
| ASD Patients (after vancomycin) | 5.95 | (Not Reported) |
Data adapted from Xiong et al., 2016.[2] Vancomycin treatment, which reduces certain gut bacteria, significantly decreased urinary 3-HHA levels in ASD patients, supporting its microbial origin.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by UPLC-MS/MS
This protocol is adapted from methods for the analysis of similar aromatic acids.[4][5]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
- Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
- Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d5-hippuric acid) to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile.
- Transfer to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Parameters:
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5-95% B
- 8-9 min: 95% B
- 9-9.1 min: 95-5% B
- 9.1-12 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- MRM Transitions (Example for Hippuric Acid, to be optimized for 3-HHA):
- Hippuric Acid: 178 > 134
- d5-Hippuric Acid (Internal Standard): 183 > 139
- Data Analysis: Quantify 3-HHA using a standard curve prepared with a certified reference standard.
Protocol 2: Quantification of this compound in Human Feces by UPLC-MS/MS
This protocol is a general approach for fecal metabolite extraction and can be optimized for 3-HHA.[6][7]
1. Sample Preparation:
- Lyophilize (freeze-dry) fecal samples to remove water.
- Weigh 50 mg of lyophilized fecal powder into a 2 mL bead-beating tube.
- Add 1 mL of ice-cold 80% methanol containing an internal standard (e.g., d5-hippuric acid).
- Add ceramic beads to the tube.
- Homogenize the sample using a bead beater for 5 minutes.
- Centrifuge at 16,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 µL of 50:50 (v/v) water:acetonitrile.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.
- Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Parameters:
- Follow the same UPLC-MS/MS parameters as described in Protocol 1. Optimization of MRM transitions for 3-HHA is crucial for accurate quantification.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic origin of this compound and a potential signaling pathway it may influence, based on findings for the related metabolite, hippuric acid.
Caption: Metabolic pathway of this compound formation.
Caption: Potential pro-inflammatory signaling pathway influenced by 3-HHA.
Disclaimer: The pro-inflammatory signaling pathway depicted is based on research on hippuric acid and represents a potential mechanism for this compound that requires further investigation.[1][8]
Conclusion
This compound is a promising biomarker for assessing gut dysbiosis. Its quantification in urine and feces provides a window into the metabolic activity of the gut microbiota. The protocols and information provided herein offer a framework for researchers and drug development professionals to incorporate the analysis of 3-HHA into their studies to better understand the role of the gut microbiota in health and disease. Further research is warranted to establish definitive quantitative ranges for 3-HHA in various populations and disease states.
References
- 1. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of inflammatory bowel disease with urinary metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Application Note and Protocol: Solid-Phase Extraction of Hippuric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the solid-phase extraction (SPE) of hippuric acid and its derivatives from biological matrices, primarily urine. The methods described are suitable for sample cleanup and concentration prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC).
Introduction
Hippuric acid (HA) and its derivatives, such as methyl hippuric acid (MHA), are important biomarkers for exposure to aromatic solvents like toluene and xylene [6]. Accurate quantification of these metabolites in biological fluids is crucial for monitoring occupational and environmental exposure. Solid-phase extraction is a widely used technique for the sample preparation of hippuric acid derivatives, offering advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving sample throughput, and providing cleaner extracts [1, 2]. This application note details various SPE protocols utilizing different sorbent chemistries, including anion exchange, reversed-phase, and molecularly imprinted polymers.
Quantitative Data Summary
The following table summarizes the performance of different SPE methods for the analysis of hippuric acid and its derivatives.
| Analyte(s) | SPE Sorbent | Matrix | Recovery (%) | Linearity Range | Analytical Technique | Reference |
| Hippuric Acid | Silica Nanocomposite | Urine | 97.9 - 99.6 | 5 - 100 mg/L | HPLC-UV | [1] |
| Hippuric Acid | Strong Basic Anion-Exchange (SAX) | Urine | Not specified | Not specified | Not specified | [1] |
| Hippuric Acid & Methyl Hippuric Acid | Oasis HLB | Urine | Not specified | Not specified | HPLC-MS/MS | [2] |
| Hippuric Acid & 4-Methylhippuric Acid | Molecularly Imprinted Polymer (MIP) | Urine | 83.5 - 103.2 | 0.5 - 5.0 g/L | MEKC | [3][4] |
| Hippuric Acid & m-Methylhippuric Acid | Not specified (Ethyl Acetate Extraction) | Urine | 99.8 & 99.3 | Not specified | HPLC-UV | [5] |
Experimental Protocols
Protocol 1: Anion Exchange SPE for Hippuric Acid in Urine
This protocol is based on the use of a strong basic anion-exchange (SAX) sorbent. At a neutral or slightly alkaline pH, the carboxylic acid group of hippuric acid is deprotonated, carrying a negative charge, which allows it to be retained on the positively charged anion exchange sorbent.
Materials:
-
SPE Cartridges: Strong Basic Anion-Exchange (SAX), 500 mg
-
Methanol
-
Deionized Water
-
1% Aqueous Acetic Acid
-
10% Aqueous Acetic Acid
-
Urine sample
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SAX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 1-2 mL of the urine sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 1% aqueous acetic acid to remove neutral and basic interferences.
-
-
Elution:
-
Elute the hippuric acid with 3-4 mL of 10% aqueous acetic acid[1]. The acidic elution solvent protonates the hippuric acid, neutralizing its charge and releasing it from the sorbent.
-
Protocol 2: Reversed-Phase SPE for Hippuric and Methyl Hippuric Acid in Urine
This protocol utilizes an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge, which is a reversed-phase sorbent. The sample is acidified to ensure the hippuric acid derivatives are in their neutral, less polar form, allowing for retention on the nonpolar sorbent.
Materials:
-
SPE Cartridges: Oasis HLB, 500 mg
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment)
-
Acetone
-
Nitrogen gas for evaporation
-
Reconstitution Solution: Water/Methanol (70:30, v/v)
-
Urine sample
Procedure:
-
Sample Pre-treatment:
-
Dilute 100 µL of the urine sample 100-fold with distilled water.
-
Adjust the pH of the diluted sample to ~2 with hydrochloric acid[2].
-
-
Cartridge Conditioning:
-
Sample Loading:
-
Pass the pre-treated urine sample through the cartridge.
-
-
Elution:
-
Elute the analytes with two 5 mL aliquots of acetone[2].
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness at approximately 30°C under a stream of nitrogen.
-
Re-dissolve the dried extract in 500 µL of the water/methanol solution[2]. The sample is now ready for injection.
-
Protocol 3: Molecularly Imprinted Polymer (MIP) SPE for Hippuric and 4-Methylhippuric Acids in Urine
This protocol employs a molecularly imprinted polymer probe for the selective extraction of hippuric and 4-methylhippuric acids directly from untreated urine samples[3].
Materials:
-
MIP probe
-
Washing Solvent: Water
-
Eluting Solvent: Acetonitrile:Acetic Acid (7:3, v/v)
-
Urine sample
Procedure:
-
Sample Pre-treatment:
-
Adjust the pH of a 500 µL urine sample to 12.5[4].
-
-
Extraction:
-
Immerse the MIP probe in the prepared urine sample.
-
-
Washing:
-
Wash the probe with 300 µL of water to remove non-specifically bound compounds[4].
-
-
Elution:
-
Elute the analytes from the probe using 500 µL of the acetonitrile:acetic acid solution[4].
-
Visualizations
Caption: A generalized workflow for solid-phase extraction.
Caption: Comparison of SPE retention mechanisms.
References
- 1. article.scirea.org [article.scirea.org]
- 2. ijrpc.com [ijrpc.com]
- 3. Molecularly imprinted probe for solid-phase extraction of hippuric and 4-methylhippuric acids directly from human urine samples followed by MEKC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Hydroxyhippuric Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyhippuric acid is a metabolite originating from dietary polyphenols and is considered a marker for gut Clostridium species. Accurate quantification of this compound in biological samples is crucial for metabolomics and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds.[1][2] However, this compound, with its polar carboxyl and hydroxyl functional groups, is non-volatile and requires a derivatization step to increase its volatility and thermal stability for GC-MS analysis.[3][4] This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective method for compounds with active hydrogens.
Principle of Derivatization
The most common derivatization technique for organic acids, including this compound, is silylation.[2][5] In this process, the active hydrogens in the hydroxyl (-OH) and carboxylic acid (-COOH) groups are replaced by a trimethylsilyl (TMS) group.[6] This chemical modification reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylating agent for this purpose.[7][8]
The derivatization reaction for this compound with BSTFA is illustrated in the diagram below.
Caption: Chemical reaction for the silylation of this compound.
Experimental Protocol
This protocol outlines the derivatization of this compound from a dried sample extract. It is crucial to ensure that all glassware and reagents are anhydrous to prevent the hydrolysis of the derivatization reagent and the resulting TMS derivatives.[6][9]
Materials and Reagents:
-
This compound standard or dried sample extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (anhydrous)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a compound with similar chemical properties)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization (freeze-drying) is a common method to remove all water from the sample, which can interfere with the derivatization reaction.[6]
-
Reconstitution: Reconstitute the dried sample or standard in 50 µL of anhydrous pyridine.
-
Addition of Derivatizing Reagent: Add 50 µL of BSTFA + 1% TMCS to the sample solution.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 70°C for 60 minutes in a heating block or oven.[8]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the derivatization of this compound.
Quantitative Data Summary
The efficiency of the derivatization reaction is dependent on several factors, including the choice of reagent, reaction temperature, and time. The following table summarizes typical conditions for the silylation of organic acids, which can be optimized for this compound analysis.
| Parameter | Condition | Reference |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | [7][8] |
| Solvent | Pyridine (anhydrous) | [9] |
| Reagent Volume | 50 - 100 µL | [8] |
| Reaction Temperature | 50 - 80 °C | [7][8] |
| Reaction Time | 10 - 60 minutes | [7][8] |
| Ultrasound Assistance | Can reduce derivatization time (e.g., 10 min at 50°C) | [7] |
GC-MS Analysis Conditions
While the focus of this note is on derivatization, typical GC-MS conditions for the analysis of derivatized organic acids are provided below as a starting point for method development.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-550
Troubleshooting
-
Poor Peak Shape or Low Response: This may indicate incomplete derivatization. Ensure all reagents and glassware are anhydrous. Consider optimizing the reaction time and temperature.
-
Presence of Un-derivatized Compound: Increase the amount of derivatizing reagent or extend the incubation time.
-
Derivative Instability: Analyze the samples as soon as possible after derivatization, as TMS derivatives can be sensitive to moisture.[2]
Conclusion
The protocol described provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA + 1% TMCS effectively increases the volatility and thermal stability of the analyte, allowing for sensitive and accurate quantification. The provided parameters for derivatization and GC-MS analysis serve as a solid foundation for researchers in metabolomics and related fields. Optimization of these conditions may be necessary depending on the specific sample matrix and instrumentation used.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. shimadzu.com [shimadzu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
Application Notes and Protocols: 3-Hydroxyhippuric Acid as a Proxy for Polyphenol Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dietary polyphenols are a diverse group of plant-derived compounds associated with numerous health benefits. However, accurately assessing polyphenol intake in free-living individuals is challenging due to the complexity of dietary assessment and the vast diversity of polyphenol structures. The use of nutritional biomarkers offers a more objective approach. 3-Hydroxyhippuric acid (3-HHA) is a microbial-derived metabolite of various dietary polyphenols, including flavonoids and proanthocyanidins[1]. After consumption, polyphenols are metabolized by the gut microbiota into simpler phenolic acids, which are then absorbed, further metabolized in the liver (e.g., through glycine conjugation), and excreted in the urine.[1] Urinary 3-HHA has emerged as a promising biomarker for assessing the intake of certain polyphenols. These application notes provide detailed protocols for the quantification of 3-HHA in urine and summarize the current evidence for its use as a proxy for polyphenol intake.
Principle of the Method
The quantification of 3-HHA in urine is typically performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of 3-HHA even at low concentrations. The method involves the separation of 3-HHA from other urinary components by UPLC, followed by its detection and quantification by MS/MS operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in sample processing.
Metabolic Pathway of Polyphenol to this compound
Dietary polyphenols, particularly complex flavonoids and proanthocyanidins, are poorly absorbed in the small intestine. They transit to the colon, where the gut microbiota plays a pivotal role in their metabolism. Colonic bacteria break down the complex polyphenol structures into smaller phenolic acids, such as 3-hydroxybenzoic acid. This microbial metabolite is then absorbed into the bloodstream and transported to the liver. In the liver, 3-hydroxybenzoic acid undergoes phase II conjugation with glycine, catalyzed by glycine N-acyltransferase, to form this compound, which is subsequently excreted in the urine.[1]
Metabolic conversion of dietary polyphenols to urinary 3-HHA.
Experimental Protocols
Urine Sample Collection and Pre-analytical Handling
-
Sample Type: 24-hour urine collection is preferred for a comprehensive assessment of daily excretion. However, first-morning void or spot urine samples can also be used, with results typically normalized to urinary creatinine concentration to account for dilution effects.
-
Collection: Collect urine in a sterile container without preservatives. If a 24-hour collection is performed, the container should be kept refrigerated or on ice during the collection period.
-
Processing: After collection, measure and record the total volume of the 24-hour urine sample. Centrifuge an aliquot of the urine at approximately 2000 x g for 10 minutes to remove particulate matter.
-
Storage: Store the clarified urine samples at -80°C until analysis to ensure the stability of the analytes.
Sample Preparation for UPLC-MS/MS Analysis
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To an Eppendorf tube, add 100 µL of urine.
-
Add 10 µL of an internal standard solution (e.g., this compound-d5).
-
Add 400 µL of acidified methanol (0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Vortex and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Suggested Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition (3-HHA) | Q1: 194 m/z, Q3: 150 m/z[2] |
| Collision Energy (CE) | Optimize for your instrument; a starting point could be -20 eV[2]. |
| Declustering Potential (DP) | Optimize for your instrument; a starting point could be -50 V[2]. |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of 3-HHA in a surrogate matrix (e.g., synthetic urine or a pooled urine sample with low endogenous 3-HHA) with a fixed concentration of the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of 3-HHA to the internal standard against the concentration of the calibration standards. The concentration of 3-HHA in the unknown samples is then calculated from this curve.
-
Creatinine Normalization: For spot urine samples, measure the creatinine concentration using a commercially available kit or a separate LC-MS method. Express the 3-HHA concentration as µmol/g creatinine or a similar unit.
Experimental Workflow
Workflow for urinary 3-HHA analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the relationship between polyphenol intake and urinary 3-HHA excretion.
Table 1: Urinary this compound Excretion in Younger and Older Adults After a High-Polyphenol Diet [2]
| Group | Diet | Urinary this compound (µmol/day) (Mean ± SD) |
| Younger Adults (n=8) | Low-Polyphenol | 1.8 ± 1.5 |
| High-Polyphenol | 3.7 ± 3.0 | |
| Older Adults (n=13) | Low-Polyphenol | 2.5 ± 2.0 |
| High-Polyphenol | 4.6 ± 3.1 |
Table 2: Urinary Metabolites after Consumption of Juçara Juice (400 mL) [3]
| Metabolite | Baseline (µmol) (Mean ± SEM) | 0-3 hours post-intake (µmol) (Mean ± SEM) | 3-6 hours post-intake (µmol) (Mean ± SEM) |
| Hippuric Acid | 1.1 ± 0.3 | 10.9 ± 2.8 | 9.8 ± 2.5 |
Note: This study measured hippuric acid, not specifically this compound. However, it demonstrates the significant increase in a related metabolite after polyphenol-rich juice consumption. * p < 0.05 compared to baseline.
Validation and Limitations
While 3-HHA is a promising biomarker, its use is subject to several considerations:
-
Specificity: 3-HHA is not specific to a single polyphenol or food source. Its levels can be influenced by the intake of various fruits, vegetables, tea, and other polyphenol-rich foods.
-
Inter-individual Variability: The composition and activity of the gut microbiota vary significantly between individuals, leading to differences in the production of 3-HHA from the same amount of ingested polyphenols.
-
Dose-Response: While some studies show a positive correlation between polyphenol intake and urinary hippuric acid derivatives, the linearity of the dose-response relationship for 3-HHA needs further investigation across a wider range of polyphenol intakes.
-
Confounders: Other dietary and lifestyle factors may influence the gut microbiome and, consequently, 3-HHA production.
Conclusion
Urinary this compound is a valuable biomarker for assessing the intake of a range of dietary polyphenols. The UPLC-MS/MS method described provides a sensitive and specific approach for its quantification. Researchers and drug development professionals can utilize this biomarker to objectively assess polyphenol intake in clinical trials and epidemiological studies, helping to elucidate the health effects of these bioactive compounds. However, it is crucial to consider the limitations, particularly the lack of specificity and the high inter-individual variability, when interpreting the results. Future research should focus on further validating 3-HHA as a biomarker and exploring its relationship with specific polyphenol-rich foods.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Hydroxyhippuric Acid in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyhippuric acid (3-HHA) is an acyl glycine and a metabolite of dietary polyphenols.[1][2][3] It is also considered a potential biomarker for monitoring certain metabolic pathways and has been associated with the gut microbiome.[2][4] Accurate and reliable quantification of 3-HHA in biological matrices is crucial for clinical and research applications. This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human urine. The method is validated according to the general principles outlined in regulatory guidelines for bioanalytical method validation.
Materials and Methods
Reagents and Chemicals
-
This compound (≥98% purity)
-
This compound-d5 (internal standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥98%)
-
Human urine (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Pipettes and general laboratory glassware
Sample Preparation
A simple "dilute and shoot" method was employed for sample preparation.[5]
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 50 µL of the urine supernatant to 450 µL of the internal standard working solution (in 10% acetonitrile/water with 0.1% formic acid).
-
Vortex mix for 10 seconds.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 194.0 -> Product ion (Q3) m/z 134.0
-
This compound-d5 (IS): Precursor ion (Q1) m/z 199.0 -> Product ion (Q3) m/z 139.0
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Results
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was determined to be 10 ng/mL.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 1.
Table 1: Intra- and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low | 30 | 5.2 | 98.7 | 6.5 | 99.1 |
| Medium | 500 | 4.1 | 101.3 | 5.3 | 102.0 |
| High | 4000 | 3.5 | 97.9 | 4.8 | 98.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The results are presented in Table 2.
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 30 | 96.5 | 98.2 |
| Medium | 500 | 98.1 | 101.5 |
| High | 4000 | 97.3 | 99.8 |
Stability
The stability of this compound in human urine was evaluated under various storage conditions. The analyte was found to be stable for at least 24 hours at room temperature, for 3 freeze-thaw cycles, and for 3 months at -80°C.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d5 and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using 50% methanol/water to create a series of working standard solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 10% acetonitrile/water containing 0.1% formic acid.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human urine to obtain final concentrations ranging from 10 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at four concentration levels: LLOQ (10 ng/mL), Low QC (30 ng/mL), Medium QC (500 ng/mL), and High QC (4000 ng/mL).
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for LC-MS/MS method validation.
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human urine. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for use in clinical and research settings for pharmacokinetic studies and biomarker discovery. The straightforward "dilute and shoot" sample preparation protocol allows for high-throughput analysis.
References
Application Note: Quantitative Analysis of 3-Hydroxyhippuric Acid in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 3-Hydroxyhippuric Acid (3-HHA) in biological matrices, such as human urine and plasma, utilizing a stable isotope-labeled internal standard (SIL-IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a metabolite derived from the dietary intake of polyphenols and is also recognized as a biomarker for the presence of certain gut microbiota. Accurate and precise quantification of this metabolite is crucial for various research areas, including metabolomics, nutritional science, and clinical biomarker discovery. The use of a SIL-IS is the gold standard for correcting matrix effects and variabilities in sample preparation and instrument response, thus ensuring the highest data quality.
Introduction
This compound (m-hydroxyhippuric acid) is an acyl glycine that is formed through the conjugation of 3-hydroxybenzoic acid with glycine. It is an end-product of the metabolism of various dietary polyphenols, such as catechins found in tea and wine. Elevated levels of 3-HHA in urine have been associated with the activity of specific Clostridium species in the gut. Therefore, its accurate measurement can provide insights into dietary habits and the composition of the gut microbiome.
LC-MS/MS has emerged as the preferred analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and throughput. The incorporation of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguishable by its mass, is a critical component of a robust quantitative bioanalytical method. It effectively compensates for variations in analyte recovery during sample processing and for ion suppression or enhancement effects in the mass spectrometer.
This application note details a complete workflow for the analysis of 3-HHA, including sample preparation, LC-MS/MS conditions, and data analysis, using a custom-synthesized deuterated this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (≥98% purity)
-
This compound-d5 (custom synthesis, ≥98% purity, isotopic purity ≥99 atom % D)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound and this compound-d5 in 10 mL of methanol, respectively.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 3-HHA by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound-d5 primary stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation
A. Protocol for Human Urine
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 20 µL of the 1 µg/mL this compound-d5 internal standard working solution.
-
Add 430 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
B. Protocol for Human Plasma (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the 1 µg/mL this compound-d5 internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 0.1% formic acid in water.
-
Vortex and transfer to an LC-MS vial for analysis.
LC-MS/MS Method
A. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
B. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
C. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 194.0 | 150.0 | 100 | 15 |
| This compound | 194.0 | 100.0 (Qualifier) | 100 | 25 |
| This compound-d5 | 199.0 | 155.0 | 100 | 15 |
Note: The optimal collision energies should be determined experimentally for the specific instrument being used.
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 1: Method Validation Summary
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal values (±20% at LLOQ) |
| Matrix Effect | Corrected by the stable isotope-labeled internal standard |
| Recovery | Consistent and reproducible across the concentration range |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Logical Relationship of Quantitation
Caption: The logical process for calculating the concentration of this compound.
Application Notes & Protocols: Experimental Design for Studying 3-Hydroxyhippuric Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Hydroxyhippuric acid (3-HHA) is an acyl glycine, a normal component of human urine, and a metabolite primarily derived from the microbial degradation of dietary polyphenols and flavonoids.[1] Its formation is a multi-step process involving the gut microbiota, which metabolizes dietary compounds (like catechins and procyanidins) into precursors such as 3-hydroxybenzoic acid.[2] This precursor is then absorbed by the host and undergoes Phase II detoxification, specifically glycine conjugation, in the liver and kidneys to form 3-HHA, which is subsequently excreted in the urine.[3] The key enzyme in the final step is the mitochondrial Glycine N-acyltransferase (GLYAT, EC 2.3.1.13).[4] Elevated levels of 3-HHA have been associated with specific gut microbiota compositions, such as an increase in Clostridium species, and have been studied as a potential biomarker in conditions like autism spectrum disorders.[5][6]
These application notes provide a comprehensive framework for designing experiments to investigate the metabolism of this compound, from its formation by gut microbiota to its synthesis and excretion by the host.
Metabolic Pathway Overview
The generation of 3-HHA is a cooperative process between the gut microbiome and host metabolism. It begins with the ingestion of polyphenols found in foods like fruits, tea, and wine.[7] Gut microbes, particularly of the Clostridium genus, break down these complex molecules into simpler aromatic acids, including 3-hydroxybenzoic acid.[1][8] This precursor is absorbed into circulation and transported to the liver. There, it undergoes a two-step glycine conjugation reaction. First, it is activated to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA, by an acyl-CoA ligase.[4][9] Second, the 3-hydroxybenzoyl group is transferred to glycine by the enzyme Glycine N-acyltransferase (GLYAT), forming 3-HHA and releasing free CoA.[9]
References
- 1. weibosci.com [weibosci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hippuric acid - Wikipedia [en.wikipedia.org]
- 8. Metabolomic insights into the intricate gut microbial–host interaction in the development of obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
Troubleshooting & Optimization
overcoming matrix effects in 3-Hydroxyhippuric Acid LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Hydroxyhippuric Acid (3-HHA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound (3-HHA) LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., urine, plasma).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of the quantitation for 3-HHA.[3] The complexity of biological samples makes them particularly susceptible to these effects.[2]
Q2: What are the common causes of ion suppression for 3-HHA in biological samples?
A2: Ion suppression for 3-HHA, an organic acid, is often caused by co-eluting endogenous components from biological matrices like urine or plasma. Key culprits include:
-
Phospholipids: Abundant in plasma, these molecules are notorious for causing ion suppression in reversed-phase chromatography.[4]
-
Salts and Urea: Highly concentrated in urine, these can alter the droplet drying process in the electrospray ionization (ESI) source, thereby suppressing the signal.[4]
-
Other Endogenous Metabolites: Compounds with similar polarities to 3-HHA can co-elute and compete for ionization.[5]
-
Proteins and Peptides: Although larger molecules, residual amounts after simple preparation can still interfere with the ionization process.[4]
Q3: How can I detect and quantitatively assess matrix effects in my 3-HHA assay?
A3: The most common method to assess matrix effects is the post-extraction spike method . This involves comparing the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a clean solvent.[6] A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7]
Q4: What is the recommended type of internal standard (IS) for 3-HHA analysis to best compensate for matrix effects?
A4: The gold standard and most effective internal standard for correcting matrix effects is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-3-HHA or D₄-3-HHA).[8][9] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes and experiences the same degree of ion suppression or enhancement.[9] This allows for reliable correction of variability during sample preparation and ionization, significantly improving data accuracy and precision.[10] Using a structural analog is a less effective alternative.[9]
Troubleshooting Guides
Problem: Significant Ion Suppression Observed for 3-HHA in Urine Samples
Urine is a complex matrix with high salt content, which can lead to significant ion suppression. The following strategies can be employed to mitigate this issue.
The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of 3-HHA.[6]
-
Strategy A: Simple Dilution ("Dilute and Shoot") This is often the most effective first step for urine samples. Diluting the sample with the initial mobile phase (e.g., 10-fold or more) can reduce the concentration of interfering salts and other matrix components to a level where they no longer significantly suppress the analyte signal.[11][12]
-
Strategy B: Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). For an acidic compound like 3-HHA, acidifying the sample can facilitate its extraction into an organic solvent like ethyl acetate.
-
Strategy C: Solid-Phase Extraction (SPE) SPE provides a more thorough cleanup by using a solid sorbent to retain the analyte while matrix interferences are washed away. A mixed-mode or polymeric sorbent is often effective for polar analytes like 3-HHA.
Table 1: Comparison of Sample Preparation Techniques for Urine
| Technique | Pros | Cons | Typical Matrix Effect Reduction | Recovery |
| Dilution | Fast, simple, inexpensive. | Reduces analyte concentration, potentially impacting sensitivity for low-level samples.[5] | Moderate to High | 100% (by definition) |
| LLE | Good removal of salts and highly polar interferences. | More time-consuming, requires solvent optimization. | High | Variable (70-95%) |
| SPE | Excellent cleanup, high analyte concentration factor. | Most complex and expensive, requires method development.[3] | Very High | Good to Excellent (85-105%) |
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of 3-HHA and its IS into the reconstitution solvent.
-
Set B (Post-Spike Sample): Process six different lots of blank urine matrix through the entire sample preparation procedure. Spike the 3-HHA standard and IS into the final extracted matrix.
-
Set C (Pre-Spike Sample): Spike the 3-HHA standard and IS into six different lots of blank urine matrix before the sample preparation procedure.
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS. Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas.
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The variability of the MF across the six lots (expressed as %CV) should be <15%.
-
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hippuric Acid Isomer Separation by HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with hippuric acid and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in achieving optimal peak resolution during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of hippuric acid isomers in HPLC?
The resolution of closely eluting isomers like hippuric acid derivatives is primarily governed by three key parameters in chromatography:
-
Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency results in narrower peaks, which are easier to resolve. It is influenced by column length, particle size of the stationary phase, and flow rate.[1]
-
Selectivity (α): This is a measure of the separation between the peaks. It is influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase. Modifying the mobile phase composition (e.g., organic solvent type, pH) and changing the stationary phase are the most powerful ways to alter selectivity.[2]
-
Retention Factor (k'): This relates to the time an analyte spends in the stationary phase. Optimizing the retention factor, by adjusting the mobile phase strength, can improve resolution.[1]
Q2: My hippuric acid isomer peaks are co-eluting or have very poor resolution. What is the first thing I should try to improve separation?
When facing co-elution or poor resolution, the most impactful initial step is to adjust the mobile phase composition.[3] This directly influences the selectivity of your separation. Here are a few adjustments to consider:
-
Change the organic modifier: If you are using acetonitrile, try switching to methanol or vice-versa. These solvents have different selectivities and can significantly alter the separation of isomers.[4]
-
Adjust the mobile phase pH: Hippuric acid and its isomers are acidic compounds. Modifying the pH of the mobile phase can alter their ionization state and dramatically impact their retention and selectivity on a reversed-phase column.[3][5][6] For acidic compounds like hippuric acid, a lower pH (e.g., around 2-3) generally leads to better retention and peak shape on C18 columns.[4][5]
-
Incorporate a different solvent: In some cases, adding a small amount of a third solvent, like tetrahydrofuran, to the mobile phase can provide unique selectivity for closely related compounds.[5][7]
Q3: I am observing significant peak tailing for my hippuric acid isomer peaks. What are the likely causes and how can I fix it?
Peak tailing is a common issue, often caused by unwanted secondary interactions between the analyte and the stationary phase. For acidic compounds like hippuric acid isomers, a primary cause is the interaction with residual silanol groups on the silica-based stationary phase.
Here’s a systematic approach to troubleshoot peak tailing:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (typically below 3) to suppress the ionization of both the hippuric acid isomers and the surface silanol groups on the column packing.[4][8]
-
Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for polar compounds with low silanol activity.
-
Check for Column Contamination: Contaminants from previous injections can accumulate at the head of the column, leading to peak distortion. Try flushing the column with a strong solvent or, if using a guard column, replace it.[9]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[3]
Q4: My peaks are fronting. What does this indicate and what should I do?
Peak fronting is less common than tailing and is often a sign of column overload, where the concentration of the sample is too high for the column to handle.[10] This can also occur if the sample is dissolved in a solvent that is much stronger than the mobile phase.
To address peak fronting:
-
Dilute the sample: This is the most straightforward solution. A 10-fold dilution can often resolve the issue.[10]
-
Reduce injection volume: If diluting the sample is not feasible, reduce the volume injected onto the column.[11]
-
Ensure sample solvent compatibility: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[11]
-
Check for column collapse: In reversed-phase chromatography with highly aqueous mobile phases (>95% water), the stationary phase can collapse, leading to a sudden decrease in retention time and peak fronting.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
This guide provides a step-by-step workflow for systematically improving the resolution of hippuric acid isomers.
Caption: A troubleshooting workflow for improving HPLC peak resolution.
Guide 2: Diagnosing and Resolving Peak Shape Problems
This guide helps in identifying the cause of poor peak shape and provides targeted solutions.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Experimental Protocols & Data
Protocol 1: Isocratic Separation of Hippuric and Methylhippuric Acid Isomers
This protocol is a good starting point for the separation of hippuric acid and its ortho-, meta-, and para-methylhippuric acid isomers.
Methodology:
-
Sample Preparation: Urine samples can be prepared by dilution and addition of a stabilizing solution, followed by direct injection.[1] Alternatively, a liquid-liquid extraction using a solvent like ethyl acetate under acidic conditions can be employed.[5][7]
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of phosphate buffer, methanol, and tetrahydrofuran. A specific composition is 910 mL of 12 mM phosphate buffer (pH 2.0), 45 mL of methanol, and 45 mL of tetrahydrofuran.[5][7]
-
Flow Rate: 1.5 mL/min.[5]
-
Column Temperature: 48 °C.[5]
-
Detection: UV at 216 nm.[5]
-
Injection Volume: 30 µL.[5]
-
Protocol 2: UPLC Separation of o-, m-, and p-Methylhippuric Acids
For faster analysis and higher resolution, an Ultra-Performance Liquid Chromatography (UPLC) method can be utilized.
Methodology:
-
Sample Preparation: As described in Protocol 1.
-
UPLC System: A UPLC system coupled with a tandem mass spectrometer (MS/MS) or a UV detector.
-
Chromatographic Conditions:
-
Column: A suitable UPLC column (e.g., C18, 2.1 x 100 mm, sub-2 µm particle size).
-
Mobile Phase: Eluent A: Methanol + 0.1% Formic Acid; Eluent B: Water + 0.1% Formic Acid.
-
Gradient Program: An initial isocratic step of 15% A for 7.5 minutes, followed by a ramp to 55% A over 2.5 minutes to clean the column, and then re-equilibration at 15% A for 1 minute.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 60 °C.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from established methods for the separation of hippuric acid and its isomers.
Table 1: Mobile Phase Compositions for Hippuric Acid Isomer Separation
| Mobile Phase Components | Ratios | pH | Target Analytes | Reference |
| Acetonitrile, Water, Acetic Acid | 12.5% ACN in Water | 3.0 | Hippuric Acid | [4] |
| Phosphate Buffer, Methanol, Tetrahydrofuran | 91% Buffer, 4.5% MeOH, 4.5% THF | 2.0 | Hippuric and Methylhippuric Acids | [5][7] |
| Methanol + 0.1% Formic Acid, Water + 0.1% Formic Acid | Gradient | Not specified | o-, m-, p-Methylhippuric Acids | |
| Acetonitrile, Water, Phosphoric Acid | Not specified | Not specified | Hippuric Acid |
Table 2: HPLC/UPLC Operating Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 250 mm, 5 µm)[5] | C8 (4.6 x 150 mm, 5 µm)[4] | UPLC C18 (sub-2 µm) |
| Flow Rate | 1.5 mL/min[5] | 1.0 mL/min[4] | 0.45 mL/min |
| Temperature | 48 °C[5] | Not specified | 60 °C |
| Detection | UV at 216 nm[5] | UV at 228 nm[4] | MS/MS or UV |
| Injection Vol. | 30 µL[5] | 10 µL[4] | Not specified |
References
- 1. eurekakit.com [eurekakit.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Hippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
troubleshooting poor recovery of 3-Hydroxyhippuric Acid during extraction
Technical Support Center: 3-Hydroxyhippuric Acid Extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing poor recovery of this compound (3-HHA) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound (3-HHA) consistently low?
Poor recovery of 3-HHA is a common issue often linked to its chemical properties. As a relatively polar organic acid, its extraction is highly sensitive to parameters like pH, the choice of extraction solvent in Liquid-Liquid Extraction (LLE), or the sorbent and elution conditions in Solid-Phase Extraction (SPE). Inefficient phase separation, emulsion formation during LLE, or premature elution during SPE are also frequent causes.
Q2: What are the most critical chemical properties of 3-HHA to consider for extraction?
Understanding the physicochemical properties of 3-HHA is crucial for optimizing its extraction. The most important factors are its acidic nature (pKa), its polarity (logP), and its solubility. The strongest acidic pKa is approximately 3.25, meaning it is ionized (negatively charged) at physiological pH.[1] Its logP value is around 0.5, indicating it is a polar molecule.[1] These properties dictate the optimal conditions needed to neutralize the molecule and efficiently partition it into an organic solvent or bind it to an SPE sorbent.
Q3: How does sample pH affect the extraction efficiency of 3-HHA?
The pH of the aqueous sample is arguably the most critical factor. 3-HHA has a carboxylic acid group with a pKa of about 3.25.[1]
-
Above pH 3.25 , the carboxylic acid group is deprotonated (negatively charged), making the molecule highly water-soluble and difficult to extract into a less polar organic solvent.
-
Below pH 3.25 , the molecule is protonated (neutral), which significantly reduces its polarity and increases its affinity for an organic phase. For efficient extraction, the pH of the sample should be adjusted to be at least two units below the pKa; therefore, a pH of ≤ 1.5 is recommended .[2][3]
Q4: Which solvent is best for Liquid-Liquid Extraction (LLE) of 3-HHA?
Given that 3-HHA is a polar analyte, a moderately polar organic solvent is required for effective partitioning.[2] Ethyl acetate is a commonly used and effective solvent for extracting hippuric acids from acidified aqueous samples, such as urine.[4] Highly non-polar solvents like hexane will result in very poor recovery, while highly polar, water-miscible solvents like methanol are unsuitable for LLE.
Q5: What type of Solid-Phase Extraction (SPE) cartridge should I use for 3-HHA?
The choice of SPE sorbent depends on the extraction strategy.
-
Reversed-Phase (RP) SPE: This is the most common approach for extracting polar analytes from aqueous matrices.[5] Sorbents like C18 or C8 are suitable.[6] For retention, the 3-HHA must be in its neutral form, so the sample must be acidified to pH ≤ 1.5 before loading.[7]
-
Ion-Exchange SPE: Since 3-HHA is an acid, an anion-exchange sorbent can be used.[6][8] This method captures the negatively charged form of the molecule at a pH above its pKa. Elution is then achieved by using a solvent that neutralizes the charge (by lowering the pH) or has a high ionic strength.[6]
Q6: I am observing a stable emulsion during my LLE procedure. How can I break it?
Emulsion formation is a frequent problem, especially with complex biological samples like plasma.[9] Here are several techniques to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.[9]
-
"Salting Out": Add a neutral salt, such as sodium chloride (NaCl), to the aqueous phase. This increases the ionic strength and can force the separation of the layers.[9]
-
Centrifugation: If the emulsion persists, centrifuging the sample can help compact the emulsion layer and clarify the phase boundary.[9]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[9]
Q7: Could my 3-HHA be degrading? What are the proper storage conditions?
This compound is a stable compound if stored correctly. For long-term storage, it should be kept as a solid at -20°C, where it is stable for at least four years.[10] If prepared in a solvent, stock solutions should be aliquoted and stored at -80°C, where they can be stable for up to two years to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The table below summarizes key quantitative data for this compound relevant to extraction protocol design.
| Property | Value | Source | Significance for Extraction |
| Molecular Formula | C₉H₉NO₄ | [1] | Basic molecular information. |
| Average Molecular Weight | 195.17 g/mol | [1][11] | Used for preparing standard solutions. |
| pKa (Strongest Acidic) | ~3.25 | [1] | Critical for pH adjustment; sample pH should be <1.5 for LLE or RP-SPE. |
| logP | ~0.52 | [1] | Indicates a polar molecule, guiding the choice of a moderately polar extraction solvent (e.g., ethyl acetate). |
| Water Solubility | 2.91 g/L (Predicted) | [1] | Highlights its hydrophilic nature, especially when ionized at higher pH. |
| Solubility in Organic Solvents | DMSO: >10 mg/mLDMF: 5 mg/mLPBS (pH 7.2): 1 mg/mL | [10] | Useful for selecting a solvent to reconstitute the dried extract. |
| Storage Temperature | Solid: -20°CIn Solvent: -80°C | [10] | Ensures analyte stability before and during the experimental workflow. |
Troubleshooting Workflow
If you are experiencing low recovery, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step diagram for diagnosing poor 3-HHA recovery.
Experimental Protocols
Below are detailed starting protocols for LLE and SPE. These should be optimized for your specific matrix and analytical system.
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted from general methods for extracting hippuric acids from biological fluids.[4][12]
-
Sample Preparation:
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample at 2000 x g for 10 minutes to ensure a clean separation of the aqueous and organic layers.[4]
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of mobile phase or a solvent compatible with your analytical instrument (e.g., a water/methanol mixture).
-
Protocol 2: Solid-Phase Extraction (SPE) with a Reversed-Phase Cartridge
This protocol is a general procedure for extracting a polar acidic analyte from an aqueous matrix.[6][7]
-
Sample Pre-treatment:
-
Take 1.0 mL of the aqueous sample (e.g., urine, plasma).
-
Acidify to pH ≤ 1.5 with an appropriate acid (e.g., formic acid, HCl). This step is critical to neutralize the 3-HHA for retention.[7]
-
-
SPE Cartridge Conditioning:
-
Select a reversed-phase cartridge (e.g., C18, 100 mg).
-
Pass 3 mL of methanol through the cartridge to wet the sorbent.
-
Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 3 mL of acidified water (pH matched to the sample) through the cartridge.
-
Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 5% methanol in acidified water) to remove polar interferences without eluting the 3-HHA.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all water.
-
-
Elution:
-
Elute the 3-HHA from the cartridge using 2 mL of a stronger solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid like formic acid).
-
Evaporate the eluate and reconstitute as described in the LLE protocol.
-
Visualizing the Molecule
The structure of this compound contains two key functional groups that govern its behavior during extraction. Understanding their roles is essential for method development.
Caption: Chemical structure and key functional groups of 3-HHA.
References
- 1. Showing Compound this compound (FDB023830) - FooDB [foodb.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cdc.gov [cdc.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid Phase Extraction Explained [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
minimizing ion suppression in 3-Hydroxyhippuric Acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of 3-Hydroxyhippuric Acid (3-HHA) by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound quantification?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample. This phenomenon occurs during the ionization process in the mass spectrometer source and can lead to inaccurate and unreliable quantification, poor sensitivity, and lack of reproducibility in your results.
Q2: What are the primary sources of ion suppression when analyzing biological samples like plasma or urine?
A2: The main culprits for ion suppression in biological matrices are endogenous components that co-elute with this compound and compete for ionization. Common sources include:
-
Salts: Highly abundant in urine and plasma, they can alter the droplet drying process in the electrospray ionization (ESI) source.
-
Phospholipids: Particularly problematic in plasma and serum, these molecules are notorious for causing significant ion suppression.[1]
-
Proteins and Peptides: Even after precipitation, residual proteins and peptides can interfere with the ionization of the target analyte.[1]
-
Urea and other small organic molecules: Abundant in urine, these can also contribute to the overall matrix effect.
Q3: How can I determine if ion suppression is affecting my this compound assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column. When a blank, extracted matrix sample is injected, any dip in the constant baseline signal of this compound indicates the retention time at which ion-suppressing components are eluting.
Q4: How does an internal standard help to counteract ion suppression?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar levels of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2]
Q5: What is the ideal internal standard for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 13C6- or D5-labeled this compound. SIL-IS have nearly identical chemical properties and chromatographic retention times to the unlabeled analyte, ensuring they are affected by ion suppression in the same way.[2] If a specific SIL-IS for this compound is unavailable, a structurally similar compound that does not occur naturally in the samples can be used as a surrogate, though this is a less ideal approach. For instance, 13C6-hippuric acid has been successfully used for the quantification of hippuric acid and serves as a good model.[3][4]
Troubleshooting Guides
Problem: Poor sensitivity, high variability, or inaccurate quantification of this compound.
This is often a primary indication of significant ion suppression in your assay. The following guides will help you systematically troubleshoot and mitigate this issue.
Guide 1: Optimizing Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before analysis.
Data Presentation: Comparison of Common Sample Preparation Techniques
The following table provides a qualitative and quantitative summary of the effectiveness of different sample preparation methods for small polar molecules like this compound in biological fluids.
| Sample Preparation Method | Principle | Relative Matrix Removal | Analyte Recovery | Throughput | Relative Ion Suppression |
| Dilute-and-Shoot | Simple dilution of the sample with mobile phase or a suitable solvent. | Very Low | High | High | Very High |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins.[5] | Low to Moderate | Good | High | High[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Variable | Moderate | Moderate to Low |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's and interferents' affinity for a solid sorbent.[6] | High | Good to Excellent | Low to Moderate | Very Low |
Experimental Protocols: Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is recommended for robust removal of matrix interferences for 3-HHA quantification in urine or plasma. A polymeric reversed-phase sorbent is often a good starting point for polar acidic compounds.
Materials:
-
SPE Cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
Urine or Plasma Samples
-
Internal Standard (IS) Stock Solution (e.g., 13C6-3-Hydroxyhippuric Acid)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
SPE Vacuum Manifold
-
Collection Tubes
Protocol:
-
Sample Pre-treatment:
-
Thaw urine or plasma samples on ice.
-
For every 500 µL of sample, add the appropriate amount of IS solution.
-
Vortex mix for 10 seconds.
-
Acidify the sample by adding 500 µL of 2% formic acid in water. This ensures that 3-HHA is in its neutral form for better retention on a reversed-phase sorbent.
-
Vortex mix and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of water through each cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
Apply a vacuum to dry the sorbent bed for 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the 3-HHA and IS with 1 mL of methanol.
-
Apply a gentle vacuum to collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS analysis.
-
Guide 2: Optimizing Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the LC method to separate 3-HHA from co-eluting matrix components.
-
Modify the Gradient: A shallower gradient can improve the resolution between 3-HHA and closely eluting interferences.
-
Change the Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column, which may provide a different elution pattern for matrix components.
-
Adjust Mobile Phase pH: Since 3-HHA is an acidic compound, altering the pH of the mobile phase can change its retention time and potentially move it away from an area of ion suppression.
Guide 3: Selecting the Right Internal Standard
As mentioned in the FAQs, a stable isotope-labeled internal standard is the best defense against ion suppression that cannot be completely eliminated.
-
Ensure Co-elution: The IS must chromatographically co-elute with the analyte.
-
Monitor IS Signal: The peak area of the IS should be consistent across all samples (within a certain tolerance, e.g., ±20%). A significant and erratic drop in the IS signal in certain samples is a clear indicator of severe and variable ion suppression.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of Phenolic Acids for GC-MS Analysis
Welcome to the technical support center for the analysis of phenolic acids by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the derivatization of phenolic acids.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing phenolic acids with GC-MS?
Phenolic acids are characterized by polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups.[1] These groups make the compounds non-volatile and thermally unstable, which are unsuitable characteristics for GC analysis.[1][2][3] Derivatization is a chemical modification process that replaces the active hydrogen atoms in these polar groups with less polar functional groups.[1][4] This process increases the volatility and thermal stability of the phenolic acids, making them "GC-amenable".[5][6] The resulting derivatives are less likely to interact with active sites in the GC system, leading to improved peak shape and better separation.[4][7]
Q2: What are the most common derivatization methods for phenolic acids?
The most common derivatization methods for phenolic acids for GC-MS analysis are silylation, acylation, and alkylation.[2]
-
Silylation: This is the most widely used technique. It replaces active hydrogens with a trimethylsilyl (TMS) group.[1][2][6] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1][8]
-
Acylation: This method involves reacting the phenolic hydroxyl group with an acylating agent to form an ester.[1] Perfluoroacid anhydrides are often used as they produce stable and highly volatile derivatives.[9]
-
Alkylation: This technique introduces an alkyl group, often forming methyl esters, to increase volatility.[10]
Q3: What is silylation and how does it improve GC-MS analysis?
Silylation is a chemical reaction that replaces an active hydrogen atom on a compound with a silyl group, most commonly the trimethylsilyl (TMS) group, -Si(CH₃)₃.[4][6][9] For phenolic acids, the active hydrogens on the hydroxyl and carboxylic acid functional groups are replaced. This substitution has several key benefits for GC-MS analysis:
-
Reduces Polarity: The non-polar TMS group significantly lowers the overall polarity of the molecule.[4][6]
-
Increases Volatility: By reducing polarity and eliminating hydrogen bonding between molecules, the boiling point of the compound is lowered, making it more volatile and suitable for gas chromatography.[1][2][6]
-
Enhances Thermal Stability: Silylated derivatives are often more thermally stable than the original compounds, preventing their degradation at the high temperatures of the GC injector and column.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of phenolic acids.
Q4: I'm seeing poor or incomplete derivatization. What are the common causes and solutions?
Incomplete derivatization is a frequent issue that leads to low signal intensity and poor peak shapes for the target analytes.
-
Cause 1: Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[7][11] Water will react preferentially with the reagent, consuming it and preventing the derivatization of the target analyte. It can also cause the hydrolysis of already formed derivatives.[7]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagent.[7][11] Installing a moisture trap on the carrier gas line is also highly recommended.[7]
-
-
Cause 2: Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.
-
Solution: Use a significant molar excess of the derivatization reagent. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[11]
-
-
Cause 3: Suboptimal Reaction Conditions (Time and Temperature): Derivatization reactions require specific temperatures and durations to proceed to completion.
-
Solution: Optimize the reaction time and temperature. While many compounds derivatize quickly at room temperature, some sterically hindered or less reactive phenolic acids may require heating (e.g., 60-80°C) for 30 minutes to several hours to ensure the reaction is complete.[1][11] It is advisable to analyze aliquots at different time points to determine when the product peak area maximizes.[11]
-
-
Cause 4: Steric Hindrance: Some phenolic acids have functional groups that are sterically hindered, making them difficult to derivatize.
Q5: My chromatogram shows tailing peaks for my derivatized phenolic acids. Why is this happening?
Peak tailing is typically a sign of unwanted interactions between the analyte and the GC system.
-
Cause 1: Active Sites in the GC System: Free silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or fittings can interact with any remaining polar sites on the derivatized analyte, causing peak tailing.[7]
-
Solution: Use deactivated inlet liners and ensure the column is properly installed. If the column is old, clipping a small portion (e.g., 10-20 cm) from the inlet end can remove accumulated non-volatile residues that create active sites.[7]
-
-
Cause 2: Incomplete Derivatization: If the derivatization is not complete, the original, underivatized polar phenolic acid will be present and will interact strongly with the system, resulting in severe tailing.[7]
-
Solution: Refer to the solutions for "Incomplete Derivatization" in Q4 to ensure your reaction goes to completion.
-
-
Cause 3: Hydrolysis: If the silylated derivatives are exposed to moisture, they can revert to their original polar form, which will then exhibit tailing.[7]
-
Solution: Maintain strict anhydrous conditions throughout the entire process, from sample preparation to injection.[7] Analyze samples as soon as possible after derivatization.
-
Q6: I see multiple peaks for a single phenolic acid or other unexpected peaks. What could be their origin?
The appearance of unexpected peaks can complicate data analysis and interpretation.
-
Cause 1: Formation of Multiple Derivatives: For compounds with multiple functional groups, it's possible to form derivatives with different degrees of silylation (e.g., a di-TMS and a tri-TMS derivative for the same compound), especially under non-optimized conditions.[2][12]
-
Solution: Adjust reaction conditions (time, temperature, catalyst) to favor the formation of a single, fully derivatized product. Reviewing mass spectra can help identify these partially derivatized compounds.
-
-
Cause 2: Reagent Byproducts: The derivatization reagents themselves and their byproducts are volatile and can appear as peaks in the chromatogram.[2][11]
-
Solution: Always run a reagent blank (all components except the sample) to identify peaks originating from the derivatization mixture.[11] Choosing a reagent like BSTFA is often advantageous because its byproducts are highly volatile and typically elute early, away from the analytes of interest.[11]
-
-
Cause 3: Contamination: Contaminants from solvents, glassware, or the sample matrix can be derivatized and appear as extra peaks.
Q7: How do I deal with complex sample matrices that might interfere with derivatization?
The "matrix effect" occurs when other components in a sample interfere with the derivatization, detection, or quantification of the target analytes.[15][16]
-
Cause 1: Co-extracted Compounds: Components like sugars, lipids, or proteins extracted along with the phenolic acids can compete for the derivatization reagent or interfere with the chromatographic analysis.[17]
-
Solution 1: Sample Cleanup: Implement a sample preparation/cleanup step before derivatization. Solid-Phase Extraction (SPE) is a common and effective technique to isolate phenolic acids from complex matrices.[13][14]
-
Solution 2: Matrix-Matched Calibration: For accurate quantification, prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to compensate for any suppression or enhancement effects caused by the matrix.
-
Quantitative Data Summary
The choice of derivatization reagent is critical for successful analysis. The table below compares common silylating agents used for phenolic acids.
Table 1: Comparison of Common Silylating Agents for Phenolic Acids
| Reagent | Full Name | Key Advantages | Limitations | Typical Use Case |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Highly reactive; byproducts are very volatile and cause minimal interference.[11] | May not be strong enough for highly hindered functional groups without a catalyst. | General-purpose silylation of alcohols, phenols, and carboxylic acids.[11] |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile TMS-amine reagent; its byproduct is also highly volatile. Considered a strong silylating agent.[1] | More moisture-sensitive than BSTFA. | Often preferred for its high reactivity and volatile byproducts, showing higher peak abundances in some studies.[8] |
| BSTFA + TMCS | BSTFA with Trimethylchlorosilane (catalyst) | TMCS (1-10%) significantly increases the reactivity of BSTFA.[1][9][18] | The mixture is more aggressive; TMCS can produce HCl as a byproduct, which may be corrosive to the GC system over time. | Derivatization of sterically hindered phenols and other slowly reacting compounds.[1][9] |
| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are ~10,000 times more stable against hydrolysis than TMS derivatives.[9] | Reagent is bulkier, which can lead to slower reaction times. Derivatives have a higher molecular weight. | Applications requiring high derivative stability, especially when samples may be exposed to trace moisture.[19][20] |
Experimental Protocols
Protocol 1: General Silylation of Phenolic Acids using BSTFA + 1% TMCS
This protocol describes a standard procedure for the derivatization of phenolic acids in a dried sample extract for GC-MS analysis.
Materials:
-
Dried sample extract containing phenolic acids
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Pyridine or Acetonitrile (anhydrous grade)
-
Reaction vials (e.g., 2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas line for drying
Methodology:
-
Sample Preparation: Ensure the sample extract is completely dry. If the sample is in an aqueous or volatile organic solvent, place it in a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen. The absence of water is critical for a successful reaction.[2][11]
-
Reconstitution: Add 100 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) to the dried extract in the reaction vial.[19] Vortex for 30 seconds to dissolve the residue. Pyridine can act as a catalyst by scavenging the acidic proton.[4]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The volume can be adjusted, but a significant excess of the silylating reagent should be maintained.[11][21]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial on a heating block or in an oven set to 70-80°C.[1] Heat for 60 minutes to ensure complete derivatization.[1][3] Reaction time and temperature may need optimization depending on the specific phenolic acids.
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for direct injection into the GC-MS system. An aliquot (typically 1 µL) can be injected for analysis.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the derivatization of phenolic acids.
Caption: Experimental workflow for silylation of phenolic acids.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. gcms.cz [gcms.cz]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of Phenolic-Food Matrix Interactions on In Vitro Bioaccessibility of Selected Phenolic Compounds and Nutrients Digestibility in Fortified White Bean Paste - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput 3-Hydroxyhippuric Acid Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of high-throughput 3-Hydroxyhippuric Acid (3-HHA) screening. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HHA) and why is it relevant in screening assays?
A1: this compound is a metabolite derived from the breakdown of dietary polyphenols by gut microbiota.[1][2][3][4] It is an acyl glycine and its levels in biological fluids, particularly urine, can serve as a biomarker for several conditions and reflect the composition and metabolic activity of the gut microbiome.[1] In high-throughput screening, 3-HHA can be a target analyte to study the effects of various compounds on gut microbial metabolism or to identify disease biomarkers.
Q2: What is the primary analytical method for high-throughput screening of 3-HHA?
A2: The primary and most robust method for high-throughput quantification of 3-HHA in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique offers high sensitivity, specificity, and the ability to process a large number of samples efficiently.
Q3: What are the critical parameters to consider when developing an LC-MS/MS method for 3-HHA?
A3: Key parameters for developing a reliable LC-MS/MS method include:
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among multiple measurements of the same sample.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be accurately and precisely quantified.
-
Specificity: The ability to measure the analyte of interest without interference from other components in the sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[7][8][9][10]
Q4: Why is sample preparation crucial for 3-HHA analysis in urine?
A4: Urine is a complex biological matrix containing various endogenous compounds that can interfere with the analysis of 3-HHA.[11][12] This interference, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[11][12][13] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to remove these interfering substances and ensure the accuracy and reliability of the results.[14][15]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Dilute the sample: A simple dilution of the urine sample can often reduce the concentration of interfering matrix components.[14] - Optimize sample preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[14][15] - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for 3-HHA will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.[13] |
| Suboptimal Chromatographic Conditions | - Adjust mobile phase composition: Modify the gradient or the organic-to-aqueous ratio to improve peak shape and resolution. - Check column integrity: The column may be degraded or clogged. Flush the column or replace it if necessary. |
| Incorrect Mass Spectrometer Settings | - Optimize ion source parameters: Adjust the spray voltage, gas flows, and temperature to enhance the ionization of 3-HHA. - Optimize collision energy: Fine-tune the collision energy to achieve the most intense and specific fragment ions for quantification. |
Issue 2: High Variability in Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Automate liquid handling: Use robotic systems for sample preparation to minimize human error and improve reproducibility.[14] - Ensure complete mixing: Vortex samples thoroughly at each step of the preparation process. |
| Analyte Instability | - Investigate freeze-thaw stability: Assess the stability of 3-HHA in urine after multiple freeze-thaw cycles.[5] - Maintain samples at a low temperature: Keep samples on ice or in a cooled autosampler to prevent degradation. |
| Calibration Curve Issues | - Prepare fresh calibration standards: Standards may degrade over time. - Use a weighted regression model: A 1/x or 1/x² weighting may be more appropriate if the variance is not constant across the concentration range.[5] |
Issue 3: Inaccurate Results (Bias)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Implement matrix-matched calibration: Prepare calibration standards in a blank urine matrix that is similar to the study samples. - Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects.[13] |
| Incorrect Standard Concentrations | - Verify the purity and concentration of the 3-HHA standard: Use a certified reference material if available. - Perform a cross-validation with a different analytical method if possible. |
| Interference from Isomeric Compounds | - Optimize chromatographic separation: Ensure that 3-HHA is fully resolved from any isomers that may be present in the sample. |
Data Presentation: Typical Performance of a 3-HHA HTS Assay
The following tables summarize typical quantitative data for a high-throughput LC-MS/MS method for this compound in human urine. Note: This is example data for illustrative purposes.
Table 1: Linearity and Range
| Parameter | Typical Value |
| Calibration Model | Quadratic, 1/x² weighting |
| Linearity (r²) | > 0.99 |
| Range | 10 - 5000 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Low (LQC) | 30 | < 15% | ± 15% |
| Medium (MQC) | 500 | < 15% | ± 15% |
| High (HQC) | 4000 | < 15% | ± 15% |
Table 3: Sensitivity
| Parameter | Typical Value |
| Limit of Detection (LOD) | 3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Experimental Protocols
Protocol 1: High-Throughput Sample Preparation of Urine Samples
This protocol outlines a solid-phase extraction (SPE) method suitable for high-throughput analysis.
-
Sample Thawing and Centrifugation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
-
Internal Standard Spiking:
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 10 µL of the internal standard working solution (e.g., this compound-d3).
-
-
Acidification:
-
Add 200 µL of 2% formic acid in water to each well.
-
Mix by pipetting up and down.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE plate.
-
Wash the wells with 1 mL of 5% methanol in water.
-
Elute the analytes with 500 µL of 5% formic acid in acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 3-HHA
This protocol provides typical starting conditions for the LC-MS/MS analysis.
-
LC System: A high-performance liquid chromatography system capable of binary gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
3-HHA: Precursor ion > Product ion (e.g., 194.1 > 134.1)
-
3-HHA-d3 (IS): Precursor ion > Product ion (e.g., 197.1 > 137.1)
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: High-throughput 3-HHA screening workflow.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The relationship between urinary polyphenol metabolites and dietary polyphenol intakes in young adults | Semantic Scholar [semanticscholar.org]
- 3. The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel (poly)phenol-rich diet score and its association with urinary (poly)phenol metabolites - Food & Function (RSC Publishing) DOI:10.1039/D3FO01982A [pubs.rsc.org]
- 5. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
quality control measures for longitudinal 3-Hydroxyhippuric Acid studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in longitudinal studies involving the quantification of 3-Hydroxyhippuric Acid.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows.
Q1: Why am I observing high variability or drift in my pooled Quality Control (QC) samples across different analytical batches?
A1: High variability or systematic drift in pooled QC samples is a common issue in large-scale longitudinal studies and often points to batch effects or instrument performance degradation.[1][2] Batch effects are non-biological variations introduced by factors like changes in instrument sensitivity over time, different reagent lots, or even operator variability.[1][3]
Immediate Steps:
-
Assess Instrument Performance: Review system suitability test (SST) data for changes in peak shape, retention time, and intensity of standards.
-
Visualize QC Data: Plot the measured concentration of this compound in QC samples in the order of injection. This can reveal trends, such as a consistent increase or decrease in signal over time, which indicates instrument drift.
-
Principal Component Analysis (PCA): Use PCA to visualize the clustering of your samples. Tightly clustered QC samples suggest good analytical reproducibility, whereas scattered QC samples indicate significant variability.[4]
Corrective Actions:
-
Instrument Maintenance: If drift is apparent, perform instrument calibration and maintenance.[5]
-
Data Normalization: Post-acquisition, use statistical methods to correct for batch effects. Common approaches include Quality Control-Robust Spline Correction (QC-RSC) or using batch-effect correction algorithms like ComBat.[2][6] The use of pooled QC samples is essential for monitoring and correcting this type of analytical variance.[7]
Q2: How should I address poor chromatographic peak shape or significant retention time shifts for this compound?
A2: Poor peak shape (e.g., fronting, tailing, or broad peaks) and retention time drift can compromise data quality by affecting integration accuracy and compound identification.
Possible Causes & Solutions:
-
Column Degradation: The analytical column may be degrading.
-
Solution: First, try a column wash according to the manufacturer's protocol. If performance does not improve, replace the column. A failed suitability test, such as the inability to achieve baseline separation of isomers, indicates the need for column maintenance.[4]
-
-
Mobile Phase Issues: Incorrect preparation, degradation, or contamination of the mobile phase can affect chromatography.
-
Solution: Prepare fresh mobile phase solutions. Ensure all solvents are HPLC or MS-grade.
-
-
Sample Matrix Effects: The biological matrix (e.g., urine, plasma) can interfere with chromatography.[8]
-
Solution: Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction, is robust and effectively removes interferences. Effective sample dilution can also mitigate matrix effects.[8]
-
-
System Leaks or Blockages: Check for leaks in the LC system or blockages in the tubing or filters.
Q3: My samples experienced an unexpected freeze-thaw cycle. Are they still suitable for this compound analysis?
A3: The stability of metabolites through freeze-thaw cycles is a critical concern. While some metabolites are robust, others can degrade. For this compound, stability should be empirically determined if not already known.
Recommended Action:
-
Assess Stability: Analyze a small subset of the affected samples and compare the this compound concentrations to QC samples that have been properly stored.
-
Consult Literature: Published stability studies for hippuric acids or similar acyl glycines can provide guidance. For instance, some methods validate for stability after multiple freeze-thaw cycles.[9]
-
Proceed with Caution: If no significant degradation is observed in your test subset, you may proceed with the analysis of the full sample set. However, it is crucial to document the deviation in protocol and report it in any subsequent publications or reports.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding best practices in longitudinal this compound studies.
Q1: What are the most critical pre-analytical factors to control in a longitudinal study of this compound?
A1: Minimizing pre-analytical variability is crucial for the integrity of longitudinal studies.[4] Key factors include:
-
Standardized Sample Collection: Use consistent collection tubes, times (e.g., first-morning void for urine), and procedures for all subjects at all time points.
-
Participant Variables: Record dietary information (as this compound can be a metabolite of dietary polyphenols), medication use, and lifestyle factors.[10][11][12]
-
Sample Processing: Standardize the time from collection to processing (e.g., centrifugation), as well as the processing parameters themselves.
-
Storage: Immediately after processing, samples should be aliquoted and frozen at -80°C to ensure long-term stability.[13][14]
Q2: How should I prepare and use Quality Control (QC) samples for a large-scale this compound study?
A2: QC samples are essential for monitoring data quality and reproducibility.[5] The most common approach is the use of a pooled QC sample.
-
Preparation: Create a pooled QC sample by combining a small, equal aliquot from every study sample.[15] This creates a homogenous sample that represents the average matrix of the entire study cohort.
-
Usage:
-
System Conditioning: Inject the pooled QC sample 5-10 times at the beginning of the analytical run to equilibrate the LC-MS system.[15]
-
Monitoring Drift: Inject a QC sample at regular intervals (e.g., every 8-10 study samples) throughout the entire analytical sequence.[5]
-
Assessing Reproducibility: The variation in the measured this compound concentration across all QC injections is used to assess the analytical precision of the study.
-
Q3: What are the recommended storage conditions for the long-term stability of this compound in biological samples?
A3: For long-term storage, biological samples (e.g., plasma, urine) intended for this compound analysis should be maintained at ultra-low temperatures. The standard recommendation is storage at -80°C . A solid form of this compound standard is stable for at least 4 years when stored at -20°C.[13] Once prepared, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[14]
Q4: What is the role of an internal standard in this compound quantification?
A4: An internal standard (IS) is a compound added to every sample (including calibrators and QCs) at a known concentration before sample processing. Its purpose is to correct for variability during sample preparation and instrument analysis. For LC-MS/MS analysis, a stable isotope-labeled version of the analyte, such as 13C-labeled hippuric acid, is the ideal choice for an IS as it has nearly identical chemical and physical properties to the analyte.[5][9]
Q5: Are there established reference ranges for this compound in human samples?
A5: this compound is a known microbial metabolite derived from dietary polyphenols and flavonoids and is found in normal human urine.[11] However, specific, universally accepted clinical reference ranges are not well-established and can be influenced by diet.[12] For its non-hydroxylated analog, hippuric acid, one study in a Brazilian population reported a mean urinary concentration of 0.18 ± 0.10 g/g creatinine.[16] Given the variability, it is recommended that researchers establish their own reference ranges based on their study population or use a control group for comparison.
Data & Protocols
Data Presentation
Table 1: General Acceptance Criteria for Pooled QC Samples in Longitudinal Metabolomics Studies
| Parameter | Acceptance Criterion | Rationale |
| Coefficient of Variation (%CV) | < 15% | Ensures high analytical precision across the study. A lower %CV is desirable. |
| Retention Time (RT) Drift | < 0.1 min | Monitors the stability of the chromatographic separation. |
| Signal Intensity Drift | No significant trend | Assesses instrument signal stability over the course of the analytical run. |
| Mass Accuracy | < 5 ppm (for high-res MS) | Confirms the accuracy of mass measurement, ensuring correct compound identification. |
Table 2: Stability and Storage of this compound
| Form | Matrix/Solvent | Storage Temperature | Reported Stability | Source |
| Solid Standard | N/A | -20°C | ≥ 4 years | [13] |
| Stock Solution | DMSO | -20°C / -80°C | 1 month (-20°C), 6 months (-80°C) | [14] |
| Biological Samples | Plasma, Urine | -80°C | Long-term (months to years) | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of Pooled Quality Control (QC) Samples
-
Thaw Samples: Allow all individual study samples to thaw completely on ice.
-
Vortex: Vortex each sample for 10 seconds to ensure homogeneity.
-
Aliquot: Using a calibrated pipette, carefully transfer an equal volume (e.g., 20 µL) from each individual sample into a single, sterile polypropylene tube.
-
Homogenize: Gently vortex the combined pool for 30 seconds to ensure it is thoroughly mixed.
-
Re-aliquot: Dispense the pooled QC sample into smaller, single-use aliquots (e.g., 100 µL) in appropriately labeled cryovials.
-
Store: Immediately store all QC aliquots at -80°C until analysis. Use one new aliquot for each analytical batch to avoid freeze-thaw cycles.
Protocol 2: System Suitability Testing (SST) for LC-MS/MS Analysis
-
Prepare SST Solution: Create a solution containing a certified standard of this compound at a known concentration (e.g., mid-range of the calibration curve) along with any internal standards.
-
Equilibrate System: Before starting the analytical batch, equilibrate the LC-MS system by running the mobile phase through the column until a stable baseline is achieved.
-
Inject SST: Perform 5-6 replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the following parameters from the replicate injections:
-
Peak Area %RSD (Relative Standard Deviation): Should be < 15%.
-
Retention Time %RSD: Should be < 2%.
-
Peak Asymmetry (Tailing Factor): Should be between 0.9 and 1.5.
-
-
Pass/Fail: The system passes the suitability test if all parameters are within the pre-defined acceptance criteria (see Table 1). If the system fails, perform necessary maintenance before proceeding with sample analysis.
Visualizations
Caption: Overall quality control workflow for longitudinal metabolomics studies.
Caption: Decision tree for troubleshooting failed quality control samples.
References
- 1. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Correcting batch effects in large-scale multiomics studies using a reference-material-based ratio method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound ≥95% (NMR) | 1637-75-8 [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. glpbio.com [glpbio.com]
- 15. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hippuric acid in urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Hydroxyhippuric Acid in Stored Samples
This technical support center provides guidance on the best practices for storing and handling biological samples containing 3-Hydroxyhippuric Acid to ensure sample integrity for research and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of this compound in biological samples?
A1: For long-term storage of biological samples such as plasma and urine, it is recommended to store them at -80°C. While some metabolites may remain stable at -20°C for extended periods, storage at -80°C minimizes the risk of degradation of a wider range of analytes, including phenolic compounds like this compound. For solid, purified this compound, a storage temperature of -20°C is sufficient, with a reported stability of at least four years.[1]
Q2: How long can I store urine samples at room temperature or in the refrigerator before analyzing for this compound?
A2: Based on studies of similar phenolic compounds in urine, samples are generally stable at room temperature (around 22°C) for up to 24 hours and at 4°C for up to 7 days.[2] For hippuric acids in synthetic urine, stability has been demonstrated for 7 days at 22°C and for 30 days at 4°C.[3] However, to minimize the risk of degradation, it is best practice to process and freeze samples as soon as possible after collection.
Q3: How many times can I freeze and thaw my samples without affecting this compound concentrations?
A3: While specific data for this compound is limited, general studies on the stability of metabolites in biofluids suggest that up to five freeze-thaw cycles do not significantly alter the concentrations of most metabolites in both serum and urine.[4] To mitigate any potential degradation, it is advisable to aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.
Q4: Are there any recommended preservatives for urine samples to be analyzed for this compound?
A4: While some studies on general phenolic compounds do not use preservatives and rely on prompt freezing, the use of preservatives can help maintain sample integrity, especially if immediate freezing is not possible. It is crucial to ensure that any preservative used does not interfere with the analytical method for this compound quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low concentrations of this compound in stored samples. | Sample degradation due to improper storage temperature or prolonged storage. | Review storage records to ensure samples were consistently stored at -80°C. If stored at higher temperatures, consider the potential for degradation and note this limitation in your data interpretation. For future studies, ensure prompt freezing and consistent low-temperature storage. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials before the initial freezing to avoid repeated freeze-thaw cycles of the bulk sample. If aliquoting is not possible, minimize the number of freeze-thaw cycles to no more than five. | |
| High variability in this compound levels between replicate analyses of the same stored sample. | Inconsistent thawing procedures. | Standardize the thawing protocol. Thaw samples on ice or at room temperature consistently for the same duration before analysis. Ensure the sample is thoroughly but gently mixed after thawing and before taking an aliquot for analysis. |
| Presence of interfering substances from preservatives. | If a preservative was used, validate its compatibility with your analytical method. Run a control sample with the preservative to check for any interference with the this compound peak. | |
| Suspected microbial degradation in urine samples. | Delayed processing or storage at inappropriate temperatures. | Urine samples should be processed and frozen as soon as possible after collection. If there is a delay, store the samples at 4°C for no longer than 24-48 hours. Consider using a preservative if longer delays at room temperature are unavoidable, after validating its non-interference. |
Stability Data Summary
Table 1: General Stability of Phenolic Compounds in Urine
| Storage Temperature | Duration | Stability |
| Room Temperature (~22°C) | 24 hours | Stable[2] |
| 4°C | 7 days | Stable[2] |
| -20°C | 18 months | Stable[2] |
Table 2: Stability of Hippuric Acids in Synthetic Urine
| Storage Temperature | Duration | Stability |
| 22°C | 7 days | Stable[3] |
| 4°C | 30 days | Stable[3] |
Table 3: General Freeze-Thaw Stability of Metabolites in Serum and Urine
| Number of Freeze-Thaw Cycles | Impact on Metabolite Concentration |
| Up to 5 cycles | No significant alteration for most metabolites[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Biological Samples
This protocol outlines a general procedure for determining the short-term and long-term stability, as well as freeze-thaw stability, of this compound in a biological matrix (e.g., human plasma or urine).
1. Materials:
-
This compound analytical standard
-
Control biological matrix (plasma or urine) from healthy volunteers
-
Appropriate anticoagulant for plasma (e.g., EDTA)
-
Storage vials (e.g., polypropylene cryovials)
-
Analytical instrumentation (e.g., LC-MS/MS)
2. Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Spike the control biological matrix with the this compound stock solution to a known concentration.
-
Gently mix the spiked matrix to ensure homogeneity.
-
Divide the spiked matrix into multiple aliquots in storage vials.
3. Stability Testing:
-
Time Zero (T0) Analysis: Immediately after preparation, analyze a set of aliquots (n=3-5) to establish the initial concentration.
-
Short-Term (Bench-Top) Stability: Store a set of aliquots at room temperature (e.g., 22°C) and at 4°C. Analyze aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Long-Term Stability: Store sets of aliquots at -20°C and -80°C. Analyze aliquots at various time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 24 hours and then thaw completely at room temperature. Analyze aliquots after 1, 3, and 5 freeze-thaw cycles.
4. Sample Analysis:
-
At each time point, process the samples according to a validated analytical method (e.g., protein precipitation for plasma, dilution for urine).
-
Quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate the mean concentration of this compound at each time point and storage condition.
-
Express the stability as the percentage of the initial (T0) concentration remaining.
-
The analyte is generally considered stable if the mean concentration is within ±15% of the initial concentration.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logical flow for troubleshooting low recovery of 3-HHA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. Effect of Repeated Freeze-Thaw Cycles on NMR-Measured Lipoproteins and Metabolites in Biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for 3-Hydroxyhippuric Acid
Technical Support Center: Analysis of 3-Hydroxyhippuric Acid
This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate internal standard for the quantitative analysis of this compound (3-HHA). It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it critical for 3-HHA analysis?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte (in this case, 3-HHA) that is added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary role is to correct for variations that can occur during the analytical workflow, such as:
-
Sample Preparation: Compensates for analyte loss during extraction or derivatization steps.[2]
-
Injection Volume: Corrects for minor inconsistencies in the volume of sample injected into the analytical instrument.[3]
-
Matrix Effects: Mitigates the impact of ion suppression or enhancement caused by other molecules in the biological matrix (e.g., urine, plasma).[4][5][6] This is particularly important in complex biological samples where co-eluting components can interfere with the analyte's ionization in the mass spectrometer.[6][7]
-
Instrument Variability: Accounts for fluctuations in instrument performance or sensitivity over time.[1]
By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, even when the absolute signal response varies.
Q2: What is the ideal internal standard for this compound?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as This compound-¹³C₆ or This compound-d₅ .[1][4] SIL standards are considered the gold standard for quantitative mass spectrometry because they share nearly identical chemical and physical properties with the unlabeled analyte.[8] This means they co-elute chromatographically and experience the same extraction efficiency and matrix effects.[2] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]
Q3: What are the alternatives if a stable isotope-labeled 3-HHA is not available?
When a SIL-IS is not commercially available or is prohibitively expensive, a structural analog can be used.[1] An analog IS is a compound that is not naturally found in the sample and has a chemical structure and functional groups closely related to the analyte.
For 3-HHA, potential analog standards could include:
-
Isomers: 2-Hydroxyhippuric Acid or 4-Hydroxyhippuric Acid.
-
Related Compounds: Hippuric Acid or a methyl-substituted hippuric acid.[9]
It is crucial to validate the chosen analog to ensure it behaves similarly to 3-HHA under the specific experimental conditions. Key validation points include checking for chromatographic co-elution (or at least very similar retention times) and demonstrating that it effectively corrects for matrix effects.
Comparison of Internal Standard Types for 3-HHA
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (Ideal) | This compound-¹³C₆, -d₅ | Co-elutes with analyte.[4] Experiences identical matrix effects and ionization efficiency.[2][8] Provides the most accurate and precise quantification.[1] | Can be expensive. Custom synthesis may be required.[1] |
| Structural Analog (Alternative) | 2- or 4-Hydroxyhippuric Acid, Hippuric Acid | More likely to be commercially available and less expensive. | May not co-elute perfectly with 3-HHA. May have different ionization efficiency. May not fully compensate for matrix effects, potentially compromising accuracy.[1] |
Workflow for Internal Standard Selection
The following diagram outlines the decision-making process for choosing and validating an internal standard for 3-HHA analysis.
Caption: Decision workflow for selecting an internal standard for 3-HHA.
Troubleshooting Guide
Q1: The peak area of my internal standard is highly variable across my sample batch. What should I investigate?
Inconsistent IS response is a red flag that points to potential issues in the analytical workflow.[1] A systematic check is required to identify the source of the variability.
Troubleshooting Steps for Inconsistent IS Response:
-
Sample Preparation:
-
Pipetting Errors: Verify the accuracy and precision of the pipette used to add the IS solution to the samples. Ensure the IS was added to every single sample.
-
Incomplete Mixing: Confirm that the IS was thoroughly mixed with the sample matrix before any extraction or protein precipitation steps.[1]
-
-
Extraction Inconsistency:
-
Review the extraction procedure for any steps that could introduce variability. Ensure consistent timing, temperature, and mixing for all samples.
-
-
Autosampler/Injection Issues:
-
Check for air bubbles in the syringe or sample loop.
-
Ensure the injection needle depth is correctly set for your sample vials or plates.
-
Inspect for clogs in the injector port or lines.
-
-
LC-MS System Instability:
-
Ion Source: Check for a dirty or unstable ion source. The spray should be consistent and stable.
-
Mass Spectrometer Drift: Monitor the IS response in QC samples injected periodically throughout the batch. A gradual drift may indicate charging effects or temperature fluctuations in the MS detector.[1]
-
The following diagram provides a logical flow for troubleshooting this issue.
Caption: Troubleshooting flowchart for inconsistent internal standard response.
Q2: I am observing significant ion suppression for 3-HHA. What can I do?
Ion suppression occurs when matrix components co-elute with the analyte and interfere with its ionization, leading to a decreased signal.[6]
-
Improve Chromatographic Separation: Modify the LC gradient to better separate 3-HHA from interfering matrix components. Using a different column chemistry may also help.[7]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the matrix before analysis.[6]
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[4]
-
Confirm IS Performance: If you are using a SIL-IS, it should experience the same degree of ion suppression as 3-HHA, and the calculated analyte/IS ratio should remain accurate.[2] If using an analog IS, verify that its suppression profile is similar to that of 3-HHA.
Experimental Protocol
Protocol: Quantification of 3-HHA in Human Urine by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., this compound-¹³C₆ or a validated analog)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (or other appropriate mobile phase modifier)
-
Ethyl acetate (or other suitable extraction solvent)[10]
-
Microcentrifuge tubes
2. Preparation of Standards and Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 3-HHA and the internal standard in methanol.
-
Calibration Curve: Serially dilute the 3-HHA stock solution to prepare calibration standards at appropriate concentrations (e.g., 10-5000 ng/mL) in a surrogate matrix (e.g., synthetic urine or water).
-
Internal Standard Spiking Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 500 ng/mL) in the initial extraction solvent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of urine sample, calibrator, or QC into a microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (e.g., in acidified ethyl acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode may offer better sensitivity for acidic compounds, but positive mode might show less matrix interference).[7]
-
MS Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for both 3-HHA and the internal standard.
Typical Method Performance Benchmarks
The following table summarizes typical performance metrics for methods analyzing hippuric acids in urine, which can serve as a benchmark for your 3-HHA method validation.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between concentration and response.[11] |
| Recovery (%) | 90 - 110% | The efficiency of the extraction process.[10][11] |
| Precision (RSD%) | < 15% | Measures the reproducibility of the analysis at a given concentration.[4][11] |
| Limit of Quantification (LOQ) | Analyte Dependent | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[11] |
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. iroatech.com [iroatech.com]
- 4. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. cdc.gov [cdc.gov]
- 10. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
data normalization strategies for 3-Hydroxyhippuric Acid metabolomics data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyhippuric Acid metabolomics data. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a relevant biomarker?
This compound is a metabolite derived from the dietary intake of polyphenols, such as flavonoids, and is produced by the gut microbiota. It is considered a significant biomarker as its levels can provide insights into gut microbiome health, dietary habits, and has been studied in relation to certain health conditions.
Q2: What are the common analytical platforms for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and robust method for the quantification of this compound in biological samples, particularly in urine.[1][2][3][4] This technique offers high sensitivity and selectivity.
Q3: Why is data normalization crucial for this compound metabolomics data?
Data normalization is a critical step to remove unwanted systematic variation from metabolomics data, ensuring that the observed differences are of biological origin rather than technical artifacts.[5] For this compound, which is often measured in urine, normalization is essential to account for variations in urine dilution between samples.
Q4: What are the primary sources of variation in this compound metabolomics data?
Sources of variation can be biological (e.g., diet, gut microbiome composition) or technical. Technical variations can arise from sample collection and preparation, instrument performance, and batch effects.[6]
Troubleshooting Guides
Issue: High variability in this compound levels between samples from the same group.
-
Possible Cause 1: Inconsistent sample collection and handling.
-
Troubleshooting Tip: Ensure that a standardized protocol for sample collection, processing, and storage is strictly followed. For urine samples, consider collecting first-morning voids or 24-hour urine to minimize diurnal variation.
-
-
Possible Cause 2: Variable urine dilution.
-
Possible Cause 3: Dietary variations.
-
Troubleshooting Tip: If possible, collect dietary information from subjects as the intake of polyphenols will directly impact this compound levels.
-
Issue: Batch effects are observed in the data.
-
Possible Cause: Samples were analyzed in different batches or on different days.
-
Troubleshooting Tip 1: Randomize the order of sample analysis to distribute samples from different experimental groups across batches.
-
Troubleshooting Tip 2: Include quality control (QC) samples (e.g., a pooled sample) at regular intervals throughout the analytical run. Use the signal from these QC samples to monitor and correct for batch effects.
-
Troubleshooting Tip 3: Employ data-based normalization methods like Probabilistic Quotient Normalization (PQN) or use algorithms like EigenMS to specifically correct for batch effects.[6][8]
-
Issue: A large number of missing values for this compound in the dataset.
-
Possible Cause: The concentration of this compound is below the limit of detection (LOD) of the instrument in some samples.
-
Troubleshooting Tip: Before imputation, it's important to understand the reason for the missing values. If they are believed to be below the LOD, they are not missing at random. Common imputation methods include replacing missing values with a small value (e.g., half of the minimum observed value in the dataset) or using more advanced algorithms like k-nearest neighbor (KNN) imputation.[9]
-
Data Normalization Strategies
The choice of normalization strategy depends on the sample type and the experimental design. A multi-step approach is often the most effective.
| Strategy Type | Method | Principle | When to Use | Advantages | Limitations |
| Sample-Based | Normalization to Creatinine | Adjusts for urine dilution by dividing the metabolite concentration by the creatinine concentration in the same sample.[1] | For urine samples. | Simple and widely accepted method to account for hydration status. | Creatinine levels can be influenced by factors like muscle mass, age, and diet. |
| Normalization to Sample Amount | For tissue or cell samples, normalize to the initial weight or cell number. | For tissue or cell-based metabolomics. | Directly accounts for differences in the amount of starting material. | Can be prone to measurement errors in the initial sample quantification. | |
| Data-Based | Sum Normalization | Scales the total peak area or signal intensity of each sample to a constant value.[6] | When a large proportion of metabolites are expected to be stable across samples. | Simple to implement.[6] | Can be biased if a few high-intensity metabolites dominate the total sum. |
| Median Normalization | Divides each metabolite's intensity by the median intensity of all metabolites in that sample.[6] | As a robust alternative to sum normalization, less sensitive to outliers. | Robust to extreme values.[6] | Assumes that the median intensity is a stable reference across samples. | |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median of the quotients of the metabolite intensities of a sample relative to a reference spectrum (often the median or mean spectrum of all samples).[6] | Widely used for metabolomics data to correct for dilution effects and is robust to a significant number of changing metabolites. | Robust and effective at removing technical biases and batch effects.[6] | Requires the assumption that the majority of metabolite concentrations are unchanged between samples. | |
| Internal Standard Normalization | A known amount of a stable isotope-labeled standard (e.g., 13C-labeled this compound) is added to each sample prior to analysis. The intensity of the endogenous metabolite is then normalized to the intensity of the internal standard. | For targeted quantification to correct for sample preparation variability and matrix effects. | Highly accurate for correcting analytical variability. | Requires the availability of a suitable internal standard and adds cost to the experiment. |
Experimental Protocols
Protocol: Quantification of this compound in Urine by LC-MS/MS
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 50 µL of urine, add 50 µL of an internal standard solution (e.g., 13C6-Hippuric Acid in methanol/water).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate this compound from other urinary components.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Processing:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Determine the concentration of this compound using a calibration curve prepared with known concentrations of the standard.
-
-
Creatinine Assay:
-
Separately measure the creatinine concentration in each urine sample using a commercially available kit or a separate LC-MS method.
-
-
Data Normalization:
-
Divide the calculated concentration of this compound by the creatinine concentration for each sample to obtain the normalized value.
-
Visualizations
Caption: A typical workflow for data normalization of this compound metabolomics data.
Caption: Decision tree for selecting a data normalization strategy for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. A New Biomarker Profiling Strategy for Gut Microbiome Research: Valid Association of Metabolites to Metabolism of Microbiota Detected by Non-Targeted Metabolomics in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Hydroxyhippuric Acid and Other Hippuric Acid Derivatives for Researchers
For Immediate Publication
This guide offers a detailed comparative analysis of 3-Hydroxyhippuric Acid (3-HHA) and other key hippuric acid derivatives, namely 2-Hydroxyhippuric Acid (2-HHA) and 4-Hydroxyhippuric Acid (4-HHA). It is intended for researchers, scientists, and drug development professionals interested in the biochemical and potential therapeutic properties of these metabolites. This document provides a summary of their performance based on available experimental data, detailed experimental protocols for their analysis, and visualizations of their metabolic context.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its derivatives. Direct comparative studies under identical experimental conditions are limited, and thus the data presented is compiled from various sources.
| Parameter | This compound | 2-Hydroxyhippuric Acid (Salicyluric Acid) | 4-Hydroxyhippuric Acid | Hippuric Acid (Reference) |
| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄ | C₉H₉NO₄ | C₉H₉NO₃ |
| Molecular Weight | 195.17 g/mol | 195.17 g/mol | 195.17 g/mol | 179.17 g/mol |
| Enzyme Inhibition (Kᵢ) | 60 µM (Kynureninase)[1] | Not available | Not available | Not available |
| Toxicity (LD₅₀) | Not available | 3000 mg/kg (rat, subcutaneous)[2] | Not available | 1500 mg/kg (rat, intraperitoneal)[3] |
| Bioactivity | Kynureninase inhibitor[1], marker of Clostridium species[4] | Uremic toxin, metabolite of salicylate[5] | Inhibitor of organic anion transporter 1 (OAT1) (IC₅₀ = 25 µM)[6] | Metabolite of toluene and dietary polyphenols[7] |
Metabolic and Signaling Pathways
Hippuric acid and its hydroxylated derivatives are products of both endogenous and microbial metabolism. Their formation is intricately linked to the processing of dietary polyphenols and the detoxification of xenobiotics.
Metabolic Pathway of Hippuric Acid Derivatives
The following diagram illustrates the general metabolic pathway leading to the formation of hippuric acid and its hydroxylated derivatives from dietary sources.
Caption: General metabolic pathway of hippuric acid derivatives.
Inhibition of the Kynurenine Pathway by this compound
This compound has been identified as an inhibitor of kynureninase, an enzyme in the tryptophan metabolism pathway, also known as the kynurenine pathway.[1] This pathway is significant as it produces several neuroactive compounds.
Caption: Inhibition of Kynureninase by this compound.
Experimental Protocols
The analysis of hippuric acid and its derivatives in biological matrices, particularly urine, is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on common practices described in the literature.[1][2][8][9][10][11]
Protocol: Quantitative Analysis of Hydroxyhippuric Acids in Urine by LC-MS/MS
1. Sample Preparation
-
Objective: To dilute the urine sample and precipitate proteins to prepare it for LC-MS/MS analysis.
-
Materials:
-
Urine samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Acetonitrile (ACN), chilled
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the internal standard solution.
-
Add 400 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analytes chromatographically and detect and quantify them using mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a set time, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Note: The exact m/z transitions will need to be optimized for the specific instrument and compounds being analyzed.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis
-
Objective: To quantify the concentration of each analyte in the samples.
-
Procedure:
-
Generate a calibration curve by analyzing a series of standard solutions of known concentrations.
-
Integrate the peak areas of the analytes and the internal standard in the chromatograms from the samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for urinary hippuric acid derivative analysis.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 2-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Hippuric acid - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 10. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 3-Hydroxyhippuric Acid: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Hydroxyhippuric Acid, a key metabolite in various biological pathways, is crucial for metabolomics research and clinical diagnostics. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance based on experimental data for structurally similar analytes, alongside their respective analytical protocols.
Quantitative Performance at a Glance
The following table summarizes the typical validation parameters for the analysis of hippuric acid and other organic acids using LC-MS/MS and GC-MS, providing a baseline for expected performance for this compound.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (Range) | 0.25 - 250 µg/mL[1][2] | Wide range, dependent on derivatization efficiency |
| Correlation Coefficient (r²) | >0.99[1][2] | >0.99 |
| Precision (%RSD) | <15%[3] | <10%[4] |
| Accuracy (%Recovery) | 85-115%[3] | Typically within 80-120% |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ng/mL range | 0.03 mmol/mol creatinine for some organic acids[4] |
| Limit of Quantification (LOQ) | 50 ng/mL for similar compounds[5] | Analyte dependent, typically in the low µM range |
| Sample Preparation Time | Minimal (direct injection or dilution)[1][2] | Extensive (extraction and mandatory derivatization)[6][7] |
| Analysis Time per Sample | Typically 5-15 minutes | Typically 20-40 minutes[8] |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the distinct experimental workflows for the analysis of this compound using LC-MS/MS and GC-MS.
Detailed Experimental Protocols
Below are representative protocols for the analysis of this compound using both LC-MS/MS and GC-MS, based on established methods for similar organic acids.
LC-MS/MS Method
This method is advantageous due to its simple sample preparation and high throughput.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 900 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in a suitable solvent like 50% methanol in water.
-
Vortex for 10 seconds.
-
Transfer the final solution to an autosampler vial for injection.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
3. Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for organic acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
GC-MS Method
This method requires a derivatization step to increase the volatility of the non-volatile this compound.
1. Sample Preparation and Derivatization:
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of urine, add an internal standard.
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate after acidification of the sample, or use solid-phase extraction (SPE) for cleanup.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.[4]
-
Cool the sample to room temperature before injection.
2. Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the derivatized analytes. A typical program might start at a low temperature, ramp up to a high temperature, and hold for a period.
-
Injection Volume: 1 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and its internal standard is used for quantification. A full scan mode can also be used for qualitative analysis.
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound.
-
LC-MS/MS offers the primary advantages of simpler and faster sample preparation , making it highly suitable for high-throughput analysis.[6][9] The direct analysis of the underivatized molecule also simplifies data interpretation.
-
GC-MS , on the other hand, provides excellent chromatographic resolution and is a robust and well-established technique.[6] However, the mandatory derivatization step adds complexity and time to the workflow and can be a source of variability.[7]
The choice between these two methods will ultimately depend on the specific requirements of the study, including the number of samples, the need for high throughput, and the available instrumentation and expertise. For large-scale metabolomics studies where speed and efficiency are paramount, LC-MS/MS is often the preferred method. For targeted analyses where high chromatographic separation is critical and throughput is less of a concern, GC-MS remains a valuable option.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
Unveiling the Connection: 3-Hydroxyhippuric Acid Levels as a Biomarker for Dietary Patterns
A comprehensive analysis of 3-hydroxyhippuric acid levels in urine reveals a strong correlation with dietary habits, particularly the consumption of plant-based foods. This guide provides a comparative overview of this compound concentrations across different dietary patterns, supported by experimental data, detailed methodologies, and metabolic pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, a metabolite derived from the microbial breakdown of dietary polyphenols, has emerged as a promising biomarker for assessing the intake of fruits, vegetables, and other polyphenol-rich foods. Its presence and concentration in urine can offer objective insights into an individual's dietary patterns, complementing traditional self-reported dietary assessment methods which are often subject to bias. This guide synthesizes findings from metabolomics studies to compare this compound levels in individuals following distinct dietary regimens, such as vegetarianism and omnivorism.
Comparative Analysis of Urinary this compound Levels
Metabolomic studies comparing individuals with long-term adherence to different dietary patterns have demonstrated significant variations in the urinary excretion of this compound. Vegetarians and vegans, whose diets are typically rich in polyphenols from fruits, vegetables, legumes, and whole grains, consistently exhibit higher levels of this metabolite compared to individuals on an omnivorous diet.
While specific quantitative data directly comparing this compound across large vegetarian and omnivore cohorts remains an area of ongoing research, existing metabolomics studies provide valuable insights. A study by Schmidt et al. (2020) analyzing the urine metabolome of vegans, vegetarians, and omnivores found distinct clustering of metabolite profiles, with discriminating metabolites largely related to differences in protein and fiber intake.[1] Another comparative metabolomics study by Wu et al. (2014) reported marked differences in the plasma and urine metabolomes of vegans and omnivores, highlighting a greater contribution of gut microbiota-derived metabolites in the vegan group.[2][3] Although not presented in a direct comparative table for this compound, the data from these studies strongly support the hypothesis of elevated levels in those consuming a plant-rich diet.
| Dietary Pattern | Typical Dietary Components | Expected Urinary this compound Levels | Supporting Evidence |
| Vegetarian/Vegan | High intake of fruits, vegetables, legumes, nuts, and whole grains. | Elevated | Diets rich in polyphenols lead to increased production of microbial metabolites like this compound. Metabolomic profiles of vegans and vegetarians show a higher abundance of gut microbiota-derived metabolites.[1][2][3] |
| Omnivorous | Mixed intake of plant-based foods, meat, and dairy products. | Lower to Moderate | Lower overall intake of polyphenols compared to vegetarian/vegan diets results in less substrate for microbial conversion to this compound. |
Table 1. Expected correlation between dietary patterns and urinary this compound levels. This table is a qualitative summary based on the strong evidence linking polyphenol intake to this compound production and the known differences in polyphenol consumption between dietary groups.
Experimental Protocols
The quantification of this compound in urine is typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies representative of those used in metabolomics studies.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This protocol outlines a common workflow for the analysis of organic acids, including this compound, in urine.
1. Sample Collection and Preparation:
-
Collect a mid-stream urine sample. For 24-hour excretion analysis, collect all urine over a 24-hour period.
-
To ensure stability, samples should be stored at -80°C until analysis.[4]
-
Thaw urine samples and centrifuge to remove particulate matter.
2. Extraction:
-
Acidify a specific volume of urine (often normalized to creatinine concentration) with hydrochloric acid.[5]
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the organic acids.[6]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[5]
3. Derivatization:
-
To increase the volatility of the organic acids for GC analysis, a two-step derivatization process is employed.
-
First, an oximation reaction is performed using a reagent like methoxyamine hydrochloride in pyridine to stabilize keto-acids.[7]
-
This is followed by silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert acidic protons to trimethylsilyl (TMS) ethers and esters.[4]
4. GC-MS Analysis:
-
Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., DB-5MS).
-
The oven temperature is programmed to ramp up to separate the different organic acids based on their boiling points.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification. The mass spectrometer is typically operated in full scan mode to identify a wide range of metabolites.[4]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of urinary metabolites without the need for derivatization.
1. Sample Preparation:
-
Thaw frozen urine samples.
-
Perform a simple dilution of the urine with a suitable buffer or mobile phase.[8]
-
Centrifuge the diluted sample to remove any precipitates.
2. LC Separation:
-
Inject the prepared sample onto a reverse-phase liquid chromatography column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid to improve peak shape.
3. MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for acidic compounds.
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for high selectivity and sensitivity.[9]
Metabolic Pathway and Experimental Workflow Visualization
The following diagrams illustrate the metabolic pathway of dietary polyphenols to this compound and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of dietary polyphenols to this compound.
Caption: Experimental workflow for urinary this compound analysis.
References
- 1. Urine Metabolite Profiles and Nutrient Intake Based on 4-Day Weighed Food Diary in Habitual Vegans, Vegetarians, and Omnivores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Comparative metabolomics in vegans and omnivores reveal constraints on diet-dependent gut microbiota metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metbio.net [metbio.net]
- 5. erndim.org [erndim.org]
- 6. jeol.com [jeol.com]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxyhippuric Acid Concentrations in Urine and Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxyhippuric Acid concentrations in urine and plasma, offering insights for researchers in metabolomics, drug development, and clinical diagnostics. While direct quantitative comparisons in the same cohort are scarce in published literature, this document synthesizes available data to highlight the significant differences in concentration between these two biological matrices and provides detailed experimental methodologies for their measurement.
Executive Summary
This compound, a metabolite derived from the microbial breakdown of dietary polyphenols, is predominantly excreted through urine. Consequently, its concentration in urine is substantially higher than in plasma, where it is often found at levels that are difficult to quantify. This disparity underscores the importance of selecting the appropriate biological matrix for studies involving this metabolite. Urine is the preferred matrix for assessing exposure to dietary polyphenols and monitoring gut microbiome activity related to their metabolism. Plasma may be considered in studies focused on the systemic distribution and clearance of this metabolite, though challenges in detection are to be expected.
Data Presentation: Urinary vs. Plasma Concentrations
| Biological Matrix | Reported Concentration Range | Key Observations |
| Urine | Readily detectable and quantifiable. | Concentrations can vary significantly based on dietary intake of polyphenols. Elevated levels have been associated with certain medical conditions, such as autism spectrum disorders[1]. |
| Plasma | Detected but often not quantified in healthy individuals. | Concentrations are generally very low, often falling below the limit of quantification of standard analytical methods. For the related compound hippuric acid, plasma levels in healthy subjects have been reported in the range of 1.2 to 10.5 µM[2]. |
Note: The concentrations of this compound are highly dependent on diet, gut microbiome composition, and individual metabolism. The provided information is for comparative purposes and not as a definitive reference range.
Metabolic Pathway of this compound
This compound is a product of the metabolism of polyphenols by the gut microbiota. The following diagram illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of this compound.
Experimental Protocols
Accurate quantification of this compound requires sensitive and specific analytical methods. Below are detailed methodologies for its measurement in both urine and plasma, based on established protocols for organic acid analysis.
Quantification in Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies for the analysis of organic acids in urine[3][4][5].
1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 2000 x g for 10 minutes to remove particulate matter. c. Take a 1 mL aliquot of the supernatant for analysis. d. Add an internal standard (e.g., a stable isotope-labeled this compound) to the aliquot.
2. Extraction: a. Acidify the urine sample to a pH of approximately 1 with hydrochloric acid. b. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes. c. Centrifuge at 2000 x g for 5 minutes to separate the layers. d. Transfer the upper organic layer to a new tube. e. Repeat the extraction process on the aqueous layer and combine the organic extracts. f. Evaporate the pooled organic extract to dryness under a stream of nitrogen.
3. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Add 50 µL of pyridine as a catalyst. c. Cap the vial and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 5 minutes. d. Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the TMS-derivatized this compound. e. Quantification: Create a calibration curve using standards of this compound prepared and derivatized in the same manner as the samples.
Quantification in Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on general methods for the analysis of small molecules in plasma[6][7][8].
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., stable isotope-labeled this compound) to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 15 minutes at 4°C.
2. Extraction and Cleanup: a. Transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness under a stream of nitrogen. c. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). d. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates. e. Transfer the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis: a. Liquid Chromatograph: Use a C18 reverse-phase column. b. Mobile Phase: Use a gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. c. Gradient Program: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. d. Mass Spectrometer: Operate in electrospray ionization (ESI) negative mode. e. Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound and its internal standard. f. Quantification: Generate a calibration curve by spiking known concentrations of this compound into a blank plasma matrix and processing them in the same way as the samples.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound in urine and plasma.
Caption: General workflow for urine and plasma analysis.
References
- 1. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Urinary Metabolomics Study of Patients with Gout Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolism | Analysis of Urine Samples Using the GC/MS Metabolite Component Database : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Plasmatic Hippuric Acid as a Hallmark of Frailty in an Italian Cohort: The Mediation Effect of Fruit–Vegetable Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Link Between 3-Hydroxyhippuric Acid and Clostridium Abundance: A Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the association between the microbial metabolite 3-Hydroxyhippuric Acid (3-HHA) and the abundance of Clostridium species in the gut. We delve into the existing experimental data validating this connection, present detailed methodologies for its quantification, and compare it with other relevant microbial biomarkers. This information is crucial for researchers investigating the role of the gut microbiome in health and disease, and for professionals in drug development exploring novel therapeutic targets and diagnostic markers.
Unveiling the Connection: this compound as a Marker for Clostridium
This compound is a metabolite derived from the dietary intake of polyphenols, which are abundant in fruits, vegetables, and tea. The transformation of these polyphenols into 3-HHA is carried out by the enzymatic machinery of the gut microbiota. Several studies have pointed towards a significant association between elevated urinary levels of 3-HHA and an overgrowth of Clostridium species in the gut.
A key study investigating urinary metabolites in children with Autism Spectrum Disorders (ASDs) found significantly higher concentrations of 3-HHA, along with 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) and 3-hydroxyphenylacetic acid (3HPA), in the urine of ASD patients compared to neurotypical controls.[1][2] The researchers postulated that these aromatic compounds are byproducts of the metabolism of dietary phenylalanine and tyrosine by overgrown Clostridium species in the gut.[1][2]
To further validate this association, the study administered oral vancomycin, an antibiotic that selectively targets Gram-positive bacteria, including Clostridium. Following treatment, the urinary excretion of 3-HHA, HPHPA, and 3HPA decreased significantly, providing strong evidence for their origin from gut Clostridium species.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative findings from the aforementioned study, highlighting the differences in urinary metabolite concentrations between the ASD and control groups, and the effect of vancomycin treatment.
| Metabolite | ASD Group (Mean ± SD, μmol/mmol creatinine) | Control Group (Mean ± SD, μmol/mmol creatinine) | p-value (ASD vs. Control) | ASD Group after Vancomycin (Mean ± SD, μmol/mmol creatinine) | p-value (Before vs. After Vancomycin) |
| This compound (3-HHA) | 15.6 ± 12.3 | 2.1 ± 1.8 | < 0.001 | 3.5 ± 2.9 | < 0.001 |
| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | 48.9 ± 53.1 | 3.7 ± 4.5 | < 0.001 | 8.2 ± 10.1 | < 0.001 |
| 3-Hydroxyphenylacetic Acid (3HPA) | 22.4 ± 18.7 | 5.3 ± 4.6 | < 0.001 | 9.7 ± 8.5 | < 0.005 |
Data adapted from Xiong et al., BioMed Research International, 2016.[1][2]
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework for the quantification of 3-HHA in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:10 with ultrapure water.
-
Add an internal standard (e.g., ¹³C₆-Hippuric Acid) to each sample for accurate quantification.
-
Vortex mix and transfer to an autosampler vial.
2. LC Separation:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at 5% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion (m/z) 194.05 -> Product ion (m/z) 121.03
-
Internal Standard (¹³C₆-Hippuric Acid): Precursor ion (m/z) 184.08 -> Product ion (m/z) 128.06
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
4. Data Analysis:
-
Quantify 3-HHA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HHA.
Determination of Clostridium Abundance by 16S rRNA Gene Sequencing
This protocol outlines the key steps for assessing the relative abundance of Clostridium species in fecal samples.
1. Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples and store them immediately at -80°C until processing.
-
Extract total bacterial DNA from approximately 200 mg of fecal material using a commercially available DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.
2. 16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with Illumina sequencing adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products and purify them using a PCR purification kit.
-
Quantify the purified amplicons and pool them in equimolar concentrations for sequencing on an Illumina MiSeq or NovaSeq platform.
3. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras using software such as QIIME 2 or DADA2.
-
Cluster the high-quality sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Assign taxonomy to the ASVs/OTUs using a reference database such as Greengenes or SILVA.
-
Calculate the relative abundance of the genus Clostridium in each sample.
Signaling Pathways and Experimental Workflows
References
3-Hydroxyhippuric Acid: A Predictive Biomarker in Clinical Studies - A Comparative Guide
For researchers, scientists, and drug development professionals, the identification and validation of predictive biomarkers are paramount for advancing clinical studies and developing targeted therapeutics. 3-Hydroxyhippuric acid (3-HHA), a metabolite derived from the interplay between dietary polyphenols and gut microbiota, has emerged as a potential biomarker, particularly in the context of neurological and metabolic disorders. This guide provides a comprehensive comparison of 3-HHA with alternative biomarkers, supported by available experimental data and detailed methodologies.
This compound: An Overview
This compound is an acyl glycine produced in the liver through the conjugation of 3-hydroxybenzoic acid with glycine. Its precursor, 3-hydroxybenzoic acid, is primarily a product of the gut microbial metabolism of dietary polyphenols and flavonoids found in fruits, vegetables, and tea.[1] Elevated levels of 3-HHA in urine have been associated with an overgrowth of certain gut bacteria, particularly of the Clostridium genus.[2][3] This connection to gut dysbiosis has positioned 3-HHA as a potential non-invasive biomarker for conditions where the gut-brain axis and microbial imbalances are implicated.
Performance as a Predictive Biomarker: A Comparative Analysis
The primary clinical evidence for this compound as a predictive biomarker comes from studies on Autism Spectrum Disorder (ASD). Research has demonstrated significantly higher levels of 3-HHA in the urine of individuals with ASD compared to neurotypical controls.
Comparison with Structurally Related Metabolites in Autism Spectrum Disorder
A key study by Xiong et al. (2016) provides a direct quantitative comparison of 3-HHA with two other urinary metabolites also linked to gut microbial metabolism: 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) and 3-hydroxyphenylacetic acid (3HPA).[2][4]
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | p-value vs. Control |
| This compound (3-HHA) | - | >96% | - | < 0.001 |
| HPHPA | - | >96% | - | < 0.001 |
| 3HPA | - | >96% | - | < 0.001 |
| Combined Panel (3-HHA, HPHPA, 3HPA) | 90.3% | 98.4% | 0.962 | - |
| Data from Xiong et al. (2016) comparing urinary metabolite levels in children with ASD (n=62) versus non-ASD controls (n=62).[2][4] |
This study highlights that while each of the three metabolites shows high specificity for ASD, a combined panel demonstrates the strongest predictive power with high sensitivity, specificity, and an excellent AUC value.[4]
Comparison with Other Biomarkers of Gut Dysbiosis and Intestinal Permeability
While direct quantitative comparisons of 3-HHA with other established biomarkers of gut health are limited, it is often considered alongside markers of intestinal permeability and inflammation.
| Biomarker Class | Biomarker(s) | Biological Role | Typical Sample | Notes on Comparison with 3-HHA |
| Microbial Metabolites | Indoleacetic Acid, 4-Hydroxyphenylacetic Acid | Products of gut microbial metabolism of amino acids and polyphenols.[5][6] | Urine, Feces | Often measured together in urinary organic acid profiles. Alterations in these may reflect different aspects of gut dysbiosis compared to 3-HHA. No direct ROC/AUC comparative data was found. |
| Intestinal Permeability | Zonulin | A protein that modulates intestinal tight junctions.[7][8] | Serum, Stool | Elevated zonulin suggests increased "leaky gut," a condition often linked to gut dysbiosis. The utility of commercial zonulin assays has been debated.[7] No direct comparative studies with 3-HHA were identified. |
| Intestinal Inflammation | Calprotectin | A protein released by neutrophils in the gut, indicating inflammation.[1][9] | Stool | A well-established marker for inflammatory bowel disease (IBD). While both calprotectin and 3-HHA can be altered in gut dysbiosis, they reflect different pathological processes (inflammation vs. metabolic activity). No direct comparative studies were found. |
| Systemic Inflammation | Uric Acid | An end-product of purine metabolism, associated with metabolic syndrome and inflammation.[10][11][12] | Serum, Urine | While elevated uric acid is linked to metabolic disorders, its connection to gut microbiota is less direct than that of 3-HHA. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic origin of this compound and the general workflow for its analysis, the following diagrams are provided.
Experimental Protocols
The quantitative analysis of this compound in clinical samples, typically urine, is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This protocol is a generalized procedure for the analysis of urinary organic acids, including 3-HHA.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) is added to a specific volume of urine.
2. Extraction:
-
Acidify the urine sample with hydrochloric acid to a pH of approximately 1-2.
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. The sample is vortexed and then centrifuged to separate the organic and aqueous layers.
-
The organic layer containing the organic acids is collected. This step may be repeated to improve extraction efficiency.
-
The combined organic extracts are dried under a stream of nitrogen.
3. Derivatization:
-
To increase the volatility and thermal stability of the organic acids for GC analysis, a two-step derivatization is often employed.
-
First, methoximation is performed by adding methoxyamine hydrochloride in pyridine and incubating to protect ketone and aldehyde groups.
-
Second, silylation is carried out by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubating at an elevated temperature (e.g., 60-70°C). This step converts acidic protons to trimethylsilyl (TMS) ethers and esters.
4. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890A GC or similar.
-
Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injection: 1 µL of the derivatized sample is injected in split or splitless mode. The injector temperature is typically set to around 280°C.
-
Oven Temperature Program: An example program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up in stages to a final temperature of around 300°C. A typical program might be: start at 70°C for 1 min, ramp at 5°C/min to 100°C, then 10°C/min to 160°C, then 13°C/min to 230°C, and finally 20°C/min to 300°C, holding for a few minutes.
-
Mass Spectrometer: A mass selective detector, such as an Agilent 5975C, is used. The MS source and quadrupole temperatures are typically set to 230°C and 150°C, respectively. Data is acquired in full scan mode (e.g., m/z 50-600) for qualitative and semi-quantitative analysis. For targeted quantification, selected ion monitoring (SIM) mode can be used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.
1. Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove particulates.
-
A simple "dilute-and-shoot" approach is often sufficient. The urine sample is diluted with a solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) containing an internal standard.[13]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A UHPLC system such as a ThermoFisher Scientific Ultimate 3000.
-
Column: A C18 reversed-phase column is commonly used for the separation of small polar molecules.
-
Mobile Phase: A gradient elution using two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for targeted quantification. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-HHA and its internal standard are monitored. For example, for hippuric acid, a precursor ion of m/z 178.1 might be fragmented to a product ion of m/z 105.1.[14] Similar specific transitions would be determined for 3-HHA.
Clinical Utility and Future Directions
The current evidence strongly supports the potential of urinary this compound, particularly as part of a panel with HPHPA and 3HPA, as a predictive biomarker for a subgroup of individuals with Autism Spectrum Disorder.[2][4] Its association with gut microbiota suggests it could be valuable in clinical trials for interventions targeting the gut-brain axis. For instance, a decrease in 3-HHA levels following a therapeutic intervention could serve as a surrogate marker of treatment efficacy.[2]
However, several areas require further investigation:
-
Validation in other conditions: The predictive value of 3-HHA needs to be established in other neurological and metabolic disorders where gut dysbiosis is implicated.
-
Direct comparative studies: Head-to-head comparisons with other biomarkers of gut dysbiosis and intestinal permeability are needed to understand the unique and overlapping information provided by 3-HHA.
-
Standardization of analytical methods: While general protocols exist, the development and validation of a standardized, high-throughput analytical method for 3-HHA would facilitate its broader use in large-scale clinical studies.
-
Longitudinal studies: Prospective cohort studies are needed to determine if elevated 3-HHA levels can predict the onset or progression of disease.
References
- 1. Gut dysbiosis narrative in psoriasis: matched-pair approach identifies only subtle shifts correlated with elevated fecal calprotectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Urine Organic Acids as Potential Biomarkers for Autism-Spectrum Disorder in Chinese Children [frontiersin.org]
- 6. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 7. Blurring the picture in leaky gut research: how shortcomings of zonulin as a biomarker mislead the field of intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysbiosis and zonulin upregulation alter gut epithelial and vascular barriers in patients with ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated fecal calprotectin is associated with gut microbial dysbiosis, altered serum markers and clinical outcomes in older individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theprofesional.com [theprofesional.com]
- 11. Review of Hyperuricemia as New Marker for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum uric acid is a predictive biomarker of incident metabolic syndrome at the Brazilian longitudinal study of adult Health (ELSA - Brasil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
comparative metabolomics of polyphenol metabolism in healthy vs disease states
A guide for researchers and drug development professionals on the comparative metabolomics of polyphenol metabolism, highlighting key differences in neurodegenerative and cardiovascular diseases.
Polyphenols, ubiquitous in plant-based foods, are increasingly recognized for their potential health benefits. However, their in vivo activity is largely dependent on their metabolism by the gut microbiota and subsequent absorption and modification by the host. The resulting profile of polyphenol metabolites can vary significantly between healthy individuals and those with chronic diseases, offering a window into disease pathogenesis and potential therapeutic targets. This guide provides a comparative overview of polyphenol metabolism in healthy versus disease states, focusing on neurodegenerative and cardiovascular diseases, with supporting data and detailed experimental protocols.
Comparative Metabolomics of Polyphenol Metabolites
The metabolic fingerprint of polyphenols can be significantly altered in disease states. Below are tables summarizing the quantitative differences in key polyphenol metabolites observed in cardiovascular and neurodegenerative diseases compared to healthy controls.
Cardiovascular Disease: Serum Enterolactone Levels
Enterolactone, a metabolite of dietary lignans, has been inversely associated with the risk of cardiovascular disease.
| Study Participant Group | Mean Serum Enterolactone (nmol/L) | Standard Deviation (nmol/L) |
| Healthy Controls | 23.5 | 18.2 |
| Patients with Acute Coronary Events | 18.2 | 21.1 |
Data sourced from a prospective nested case-control study. The difference in mean baseline serum enterolactone concentration between cases and controls was statistically significant (p=0.001).
Neurodegenerative Disease: Altered Urinary Metabolites in Alzheimer's Disease
While a comprehensive quantitative comparison for a broad panel of polyphenol metabolites in Alzheimer's disease is still an active area of research, studies have identified several urinary metabolites with significantly altered levels. The following table presents a representative summary of these findings.
| Metabolite | Change in Alzheimer's Disease Patients vs. Healthy Controls |
| Hippuric Acid | Significantly Altered |
| 2-Hydroxyisovalerate | Significantly Altered |
| Guanidinoacetate | Significantly Altered |
| Urocanate | Significantly Altered |
Note: The direction of change (increase or decrease) can vary between studies and is influenced by factors such as diet and gut microbiome composition. These metabolites are influenced by both polyphenol metabolism and other metabolic pathways.
Experimental Protocols
Accurate and reproducible quantification of polyphenol metabolites is crucial for comparative metabolomics studies. Below are detailed methodologies for two common analytical platforms.
LC-MS/MS Protocol for Quantification of Polyphenol Metabolites in Human Plasma
This protocol provides a step-by-step guide for the targeted analysis of polyphenol metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample for 10 seconds.
-
To 100 µL of plasma, add 400 µL of acidified acetonitrile (0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B (hold)
-
12-12.1 min: 95-5% B (linear gradient)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Specific precursor and product ion pairs for each targeted polyphenol metabolite must be optimized using authentic standards.
-
NMR Spectroscopy Protocol for Urinary Metabolomics of Polyphenols
This protocol outlines the steps for nuclear magnetic resonance (NMR) spectroscopy-based analysis of polyphenol metabolites in urine.
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 540 µL of the urine supernatant, add 60 µL of a phosphate buffer solution (0.2 M K2HPO4/KH2PO4, pH 7.4 in D2O) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).
-
Vortex the mixture for 30 seconds.
-
Transfer the mixture to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Pulse Sequence: A 1D 1H NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence with presaturation for water suppression is commonly used.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 64-128 (depending on sample concentration).
-
Relaxation Delay: 2-4 seconds.
-
Mixing Time: 10-100 ms.
-
Temperature: 298 K (25°C).
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the chemical shifts to the internal standard (TSP at 0.0 ppm).
-
Identify and quantify metabolites using spectral databases (e.g., Human Metabolome Database - HMDB) and/or statistical software.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the complex interplay of polyphenol metabolism in health and disease, the following diagrams, generated using the DOT language, illustrate a typical metabolomics workflow and key signaling pathways affected by polyphenol metabolites.
Caption: A typical workflow for comparative metabolomics studies.
Caption: Key signaling pathways modulated by polyphenol metabolites in neurodegenerative diseases.
Caption: Cardioprotective signaling pathways influenced by polyphenol metabolites.
A Comparative Guide to the Specificity and Sensitivity of 3-Hydroxyhippuric Acid and Other Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity and sensitivity of 3-Hydroxyhippuric Acid (3-HHA) as a biomarker, alongside a comparative analysis with established biomarkers for toluene exposure, namely hippuric acid (HA) and o-cresol. This document is intended to aid researchers, scientists, and drug development professionals in the selection of appropriate biomarkers for their studies.
Introduction
The accurate measurement of biomarkers is crucial for diagnosing diseases, monitoring exposure to xenobiotics, and understanding metabolic pathways. This compound has emerged as a potential biomarker in the context of certain metabolic disturbances and neurological disorders. This guide delves into the available data on its diagnostic accuracy and compares it with the well-established biomarkers for toluene exposure, hippuric acid and o-cresol. While 3-HHA has shown promise in specific applications, its utility as a biomarker for toluene exposure is not well-established. In contrast, hippuric acid and o-cresol have been extensively studied for this purpose, with o-cresol generally considered more sensitive and specific, particularly at low exposure levels.
Quantitative Biomarker Performance
The following table summarizes the available quantitative data on the specificity and sensitivity of this compound, Hippuric Acid, and o-Cresol as biomarkers. It is important to note that the data for 3-HHA is in the context of Autism Spectrum Disorder (ASD), as there is currently a lack of data for its use as a biomarker for toluene exposure.
| Biomarker | Condition/Exposure | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings |
| This compound (3-HHA) | Autism Spectrum Disorder (ASD) | GC/MS | 90.3% (combined with HPHPA and 3HPA) | 98.4% (combined with HPHPA and 3HPA) | 0.962 (combined) | Specificity for individual compound is >96%. A combination of 3-HHA, HPHPA, and 3HPA provides high diagnostic accuracy for a subgroup of ASD.[1] |
| Hippuric Acid (HA) | Toluene Exposure | HPLC | Not explicitly stated | Lower than o-cresol | Not available | Widely used, but lacks specificity due to dietary sources and has poor correlation with low-level toluene exposure.[2][3] |
| o-Cresol | Toluene Exposure | GC/MS, UPLC-MS/MS | More sensitive than HA for low exposure | Higher than HA | Not available | Considered a better predictor of occupational exposure to toluene than hippuric acid.[2] Can distinguish exposed from non-exposed individuals at toluene concentrations >3 ppm.[4] |
HPHPA: 3-(3-hydroxyphenyl)-3-hydroxypropionic acid; 3HPA: 3-hydroxyphenylacetic acid
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biomarker studies. Below are representative experimental protocols for the analysis of the discussed biomarkers.
Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) for ASD Diagnosis
This protocol is based on the methodology used in studies identifying urinary biomarkers for Autism Spectrum Disorder.
a. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 rpm for 10 minutes to remove any particulate matter.
-
Take a 1 mL aliquot of the supernatant.
-
Add an internal standard (e.g., 3,3-dimethylglutaric acid) to the aliquot.
-
Incubate the sample at 60°C for 30 minutes.
-
After cooling to room temperature, saturate the sample with sodium chloride.
-
Perform oximation by adding a suitable reagent and vortexing.
-
Acidify the sample with 6 M hydrochloric acid.
-
Extract the organic acids with 5 mL of ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 75°C for 30 minutes.
b. GC/MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Based on retention time and comparison of mass spectra with a reference library (e.g., NIST).
Analysis of Hippuric Acid in Urine by High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method for the determination of hippuric acid in urine for monitoring toluene exposure.
a. Sample Preparation:
-
Collect a urine sample in a polyethylene bottle.
-
Thaw the sample if frozen and mix well.
-
Filter the urine sample through a 0.45 µm syringe filter.
-
Dilute the filtered urine 1:1 with the mobile phase.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 40:60:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Quantification: Based on a calibration curve prepared with standard solutions of hippuric acid.
Analysis of o-Cresol in Urine by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol is a sensitive method for the determination of o-cresol in urine for monitoring low-level toluene exposure.
a. Sample Preparation:
-
Collect a urine sample in a glass container.
-
To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated o-cresol).
-
Perform acid hydrolysis by adding 0.5 mL of concentrated hydrochloric acid and heating at 100°C for 1 hour to deconjugate the o-cresol metabolites.
-
Cool the sample and extract the o-cresol with 5 mL of a suitable organic solvent (e.g., hexane/ethyl acetate mixture).
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to a small volume under a gentle stream of nitrogen.
b. GC/MS Analysis:
-
Gas Chromatograph: A standard GC system.
-
Column: A capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 μm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of cresol isomers.
-
Mass Spectrometer: A mass selective detector operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: Based on the ratio of the peak area of o-cresol to the internal standard, using a calibration curve.
Visualizations
Metabolic Pathway of Toluene
The following diagram illustrates the primary metabolic pathways of toluene in the human body, leading to the formation of hippuric acid and o-cresol.
Experimental Workflow for Urinary Biomarker Analysis
The diagram below outlines a general experimental workflow for the analysis of urinary biomarkers such as 3-HHA, hippuric acid, and o-cresol.
Conclusion
This guide provides a comparative overview of this compound, hippuric acid, and o-cresol as biomarkers. While 3-HHA shows high specificity and sensitivity for a subgroup of Autism Spectrum Disorder when combined with other metabolites, its role as a biomarker for toluene exposure remains uninvestigated. For toluene exposure monitoring, o-cresol is demonstrated to be a more sensitive and specific biomarker than hippuric acid, especially at lower exposure levels. The choice of biomarker and analytical method should be guided by the specific research question, the expected concentration range of the analyte, and the required level of sensitivity and specificity. The provided experimental protocols and diagrams serve as a resource for researchers to design and implement robust biomarker studies.
References
- 1. Gas chromatographic determination of urinary o-cresol for the monitoring of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary hippuric acid level as a biological indicator of toluene exposure on batik workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
head-to-head comparison of different extraction methods for 3-Hydroxyhippuric Acid
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 3-Hydroxyhippuric Acid (3-HHA) is paramount. This organic acid, a microbial metabolite of dietary polyphenols such as flavonoids and hydroxycinnamates, is gaining attention as a potential biomarker for gut health and dietary intake.[1] The choice of extraction method from complex biological matrices like urine or plasma is a critical first step that significantly impacts the reliability of analytical results. This guide provides a head-to-head comparison of three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Extraction Methods
The selection of an optimal extraction method hinges on a balance of recovery, purity, throughput, and cost. The following table summarizes the key performance indicators for SPE, LLE, and PPT for the extraction of small organic acids like 3-HHA from biological fluids.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery Rate | High (~84-99%)[2][3] | Moderate to High (~77-99%)[3][4][5] | Moderate (potential for co-precipitation) |
| Purity of Extract | High | Moderate (co-extraction of similar compounds) | Low (significant matrix effects) |
| Processing Time | Moderate | Long (multiple steps, manual) | Short (fast and simple) |
| Cost per Sample | High (cartridges and equipment) | Low (solvents and glassware) | Very Low (requires solvent only) |
| Automation Potential | High | Low | High |
| Ideal Application | Targeted quantitative analysis requiring high purity and reproducibility. | Broad-spectrum analysis where cost is a major constraint. | High-throughput screening and qualitative analysis. |
Delving into the Details: Experimental Protocols
The following sections provide detailed experimental protocols for each extraction method, synthesized from established methodologies for hippuric acid and other phenolic acids, which are structurally and chemically similar to 3-HHA.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that utilizes a solid sorbent to isolate the analyte of interest from a liquid sample. For acidic compounds like 3-HHA, an anion-exchange sorbent is typically employed.
Experimental Protocol:
-
Cartridge Conditioning: A strong basic anion-exchange (SAX) SPE cartridge (e.g., 500 mg) is conditioned by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.[2]
-
Sample Loading: A 1-2 mL aliquot of the biological sample (e.g., urine) is applied to the conditioned cartridge.
-
Washing: The cartridge is washed with 3 mL of 1% aqueous acetic acid to remove neutral and weakly acidic interferences.
-
Elution: The target analyte, 3-HHA, is eluted from the cartridge with 3-4 mL of 10% aqueous acetic acid.[2]
-
Post-Elution: The eluate can be directly analyzed by LC-MS/MS or evaporated to dryness and reconstituted in a suitable solvent for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
Experimental Protocol:
-
Sample Acidification: The pH of the biological sample (e.g., urine) is adjusted to approximately 3 to ensure that 3-HHA is in its protonated, less polar form.[5]
-
Extraction: The acidified sample is mixed vigorously with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This is typically done in a separatory funnel.
-
Phase Separation: The mixture is allowed to stand until the aqueous and organic layers have clearly separated.
-
Collection: The organic layer, containing the extracted 3-HHA, is collected.
-
Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the dried extract is reconstituted in a suitable solvent for analysis.[3]
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples, which is particularly useful for plasma or serum.
Experimental Protocol:
-
Solvent Addition: A cold, water-miscible organic solvent, such as acetonitrile, is added to the biological sample (e.g., plasma or serum) at a ratio of 3:1 to 5:1 (solvent:sample).[6] Acetonitrile is generally more effective than methanol for protein removal.[6]
-
Vortexing: The mixture is vortexed thoroughly to ensure complete protein precipitation.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the analyte is carefully collected for analysis.[6]
Visualizing the Process: From Diet to Detection
To provide a broader context for the analysis of this compound, the following diagrams illustrate its metabolic origin and a general workflow for its extraction and analysis.
Caption: Metabolic pathway of this compound from dietary polyphenols.
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. article.scirea.org [article.scirea.org]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. agilent.com [agilent.com]
Validating the Clinical Relevance of Elevated 3-Hydroxyhippuric Acid Levels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Hydroxyhippuric Acid (3-HHA) as a clinical biomarker. It delves into its performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction to this compound
This compound (3-HHA) is an acyl glycine, a metabolite derived from the dietary intake of polyphenols and flavonoids.[1] The metabolism of these dietary compounds into 3-HHA is carried out by the gut microbiota, with a notable association with certain species of the genus Clostridium.[1] As a result, elevated levels of 3-HHA in urine are often interpreted as an indicator of gut dysbiosis, specifically an overgrowth of these bacteria.[1]
Recent research has particularly highlighted a strong correlation between elevated urinary 3-HHA concentrations and Autism Spectrum Disorder (ASD).[2] This has led to increased interest in its potential as a clinical biomarker for this neurodevelopmental condition. Beyond ASD, the clinical significance of 3-HHA is also being explored in other conditions related to gut health and microbial imbalance.
Comparative Analysis of this compound and Alternative Biomarkers
The clinical utility of a biomarker is best understood in the context of available alternatives. This section compares 3-HHA with other biomarkers used to assess similar clinical conditions, such as gut dysbiosis and as a potential indicator for ASD.
Gut Dysbiosis and Clostridium Overgrowth
Elevated 3-HHA is primarily considered a marker for the overgrowth of certain Clostridium species.[1] Another well-known urinary biomarker for Clostridium difficile overgrowth is 4-cresol (p-cresol).[3]
| Biomarker | Origin | Associated Conditions | Performance Characteristics |
| This compound (3-HHA) | Microbial metabolism of dietary polyphenols (e.g., flavonoids) by Clostridium species.[1] | Gut dysbiosis, Clostridium overgrowth, Autism Spectrum Disorder.[1][2] | In a study on ASD, urinary 3-HHA levels were significantly higher in the ASD group (median ~15 mmol/mol creatinine) compared to controls (median ~5 mmol/mol creatinine).[2] The combination of 3-HHA with two other related metabolites showed high specificity (>96%) for ASD.[2] |
| 4-Cresol (p-cresol) | Microbial metabolism of tyrosine by Clostridium difficile.[3] | Clostridium difficile infection, gut dysbiosis, Autism Spectrum Disorder.[3] | Used as a specific marker for C. difficile.[3] Elevated levels have been found in the urine of individuals with autism.[3] |
| Zonulin | Protein that modulates intestinal permeability. | Leaky gut syndrome, inflammatory bowel disease, autoimmune disorders, celiac disease. | Elevated serum zonulin is associated with increased intestinal permeability. |
Autism Spectrum Disorder (ASD)
A growing body of research is investigating a range of potential biomarkers for ASD, spanning metabolic, genetic, and immunological factors.
| Biomarker | Type | Key Findings |
| This compound (3-HHA) | Urinary Organic Acid | Significantly elevated in the urine of children with ASD.[2] A study demonstrated high specificity (>96%) when combined with 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) and 3-hydroxyphenylacetic acid (3HPA).[2] |
| Other Urinary Organic Acids | Urinary Organic Acids | Studies have identified other urinary organic acids, such as 3-hydroxyisovaleric acid, homovanillic acid, adipic acid, and suberic acid, as potential discriminators between children with and without ASD.[4] |
| Plasma Protein Glycation and Oxidation Adducts | Blood Biomarkers | A diagnostic test based on a combination of four plasma protein glycation and oxidation adducts has been reported for ASD. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the analysis of urinary 3-HHA using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This protocol provides a general framework for the analysis of a broad range of urinary organic acids, including 3-HHA.
1. Sample Preparation and Extraction:
-
Urine Collection: A first-morning midstream urine sample is collected.
-
Internal Standard Addition: A known amount of an internal standard (e.g., tropic acid) is added to a specific volume of urine (normalized to creatinine concentration).[5]
-
Oximation (for keto-acids): The sample is treated with hydroxylamine to form oxime derivatives of keto-acids.[5]
-
Acidification: The urine sample is acidified to a pH of approximately 1-2.
-
Solvent Extraction: Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[5] This step is typically repeated to ensure complete extraction.
-
Drying: The combined organic extracts are dried under a stream of nitrogen.[6]
2. Derivatization:
-
To increase volatility for GC analysis, the dried residue is derivatized to form trimethylsilyl (TMS) esters. This is commonly achieved by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) in a solvent like pyridine and heating the mixture.[4][5]
3. GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: The organic acids are separated on a capillary column (e.g., 5% phenyl polymethylsiloxane). The oven temperature is programmed to ramp up gradually to elute the different compounds at different times.
-
Mass Spectrometry Detection: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.
-
Identification and Quantification: 3-HHA is identified by comparing its retention time and mass spectrum to that of a known standard. Quantification is performed by comparing the peak area of 3-HHA to the peak area of the internal standard.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Urinary Hippuric Acids
This protocol is a general guide for the analysis of hippuric acid and its derivatives.
1. Sample Preparation:
-
Urine Collection: A 24-hour or first-morning urine sample is collected.
-
Dilution: The urine sample is diluted with the mobile phase.[7]
-
Filtration: The diluted sample is filtered through a 0.45 µm filter to remove particulate matter.
2. HPLC-UV Analysis:
-
Injection: A specific volume of the prepared sample is injected into the HPLC system.
-
Chromatographic Separation: The separation is typically performed on a reversed-phase C18 column.[8] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), run in either isocratic or gradient mode.[8]
-
UV Detection: As the compounds elute from the column, they are detected by a UV detector at a specific wavelength (e.g., 254 nm).
-
Identification and Quantification: 3-HHA is identified by comparing its retention time to that of a pure standard. Quantification is achieved by creating a calibration curve with known concentrations of the 3-HHA standard and comparing the peak area of the sample to this curve.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological and analytical processes.
Metabolic Pathway of Dietary Polyphenols to this compound
Analytical Workflow for Urinary Organic Acid Testing
Conclusion
Elevated urinary this compound is a promising biomarker, particularly for gut dysbiosis associated with Clostridium overgrowth and as a potential component of a biomarker panel for Autism Spectrum Disorder. Its clinical utility is enhanced when interpreted in conjunction with other related metabolites and clinical observations. The provided experimental protocols and workflows offer a foundation for researchers to further validate and explore the clinical relevance of 3-HHA in various health and disease states. As research progresses, standardized analytical methods and larger cohort studies will be crucial in establishing definitive clinical reference ranges and solidifying the role of 3-HHA in diagnostic and therapeutic monitoring.
References
- 1. Comparative Study of Clostridium difficile Clinical Detection Methods in Patients with Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary metabolomics using gas chromatography-mass spectrometry: potential biomarkers for autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. eurekakit.com [eurekakit.com]
- 8. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Hydroxyhippuric Acid Levels in Patient Cohorts
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of 3-Hydroxyhippuric Acid (3-HHA) levels in different patient populations, supported by experimental data. 3-HHA, a metabolite derived from the microbial degradation of dietary polyphenols, has garnered interest as a potential biomarker for various physiological and pathological states. This document summarizes key findings on its differential expression, details the methodologies for its quantification, and illustrates its metabolic origin.
Data Presentation
| Patient Cohort | Analyte | Mean Concentration (mmol/mol creatinine) ± SD | Reference |
| Autism Spectrum Disorder (ASD) | This compound | 56.59 ± 11.43 | [1] |
| ASD (Post-vancomycin treatment) | This compound | 5.95 ± 1.27 | [1] |
| Healthy Controls (non-ASD) | This compound | Not explicitly quantified, but significantly lower than ASD group (p < 0.001) | [1] |
Experimental Protocols
The quantification of this compound in urine is typically performed using chromatographic techniques coupled with mass spectrometry. The following protocols are representative of the methodologies employed in metabolomic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
This method is widely used for the comprehensive profiling of organic acids in urine.
1. Sample Preparation:
-
A specific volume of urine, normalized to creatinine concentration (e.g., equivalent to 1 µmol of creatinine), is used for analysis.
-
Internal standards, such as isotopically labeled analogs of the analytes, are added to the urine sample to correct for variations in extraction efficiency and instrument response.
-
For the analysis of keto-acids, the sample is treated with hydroxylamine hydrochloride to form oxime derivatives.
2. Extraction:
-
The urine sample is acidified using a strong acid, such as hydrochloric acid.
-
Organic acids are then extracted from the acidified urine using an organic solvent, typically ethyl acetate. This step is often repeated to ensure complete extraction.
-
The organic extracts are combined and evaporated to dryness under a stream of nitrogen.
3. Derivatization:
-
To increase the volatility and thermal stability of the organic acids for GC analysis, the dried residue is derivatized. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. This process replaces active hydrogen atoms with trimethylsilyl (TMS) groups.
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS).
-
The analytes are separated based on their boiling points and interactions with the stationary phase of the column.
-
The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the resulting ions, allowing for the identification and quantification of this compound and other organic acids based on their unique mass spectra and retention times.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Quantification
LC-MS/MS offers high sensitivity and specificity for the targeted quantification of specific metabolites like 3-HHA.
1. Sample Preparation:
-
Urine samples are typically diluted with a solvent, such as water or a weak buffer, to reduce matrix effects.
-
An internal standard (e.g., 13C-labeled 3-HHA) is added to the diluted urine.
-
The sample is then centrifuged or filtered to remove any particulate matter.
2. LC Separation:
-
The prepared sample is injected into a liquid chromatograph.
-
Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
3. MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode.
-
In MRM, a specific precursor ion for 3-HHA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from other compounds in the urine matrix.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Mandatory Visualization
Signaling Pathway: Microbial Metabolism of Dietary Polyphenols to this compound
The following diagram illustrates the general pathway for the conversion of dietary flavonoids, a major class of polyphenols, into this compound by the gut microbiota.
References
Establishing Reference Ranges for 3-Hydroxyhippuric Acid in a Healthy Population: A Comparative Guide
This guide provides an objective comparison of urinary 3-Hydroxyhippuric Acid (3-HHA) concentrations in a healthy population, supported by experimental data from metabolomic studies. It is intended for researchers, scientists, and drug development professionals interested in utilizing 3-HHA as a potential biomarker. This document outlines established reference ranges, details the analytical methodologies for its quantification, and presents a typical workflow for establishing such reference intervals.
Introduction to this compound
This compound is a microbial co-metabolite derived from the dietary intake of polyphenols, such as flavonoids and procyanidins, which are abundant in fruits, vegetables, and tea. It is formed in the liver through the conjugation of 3-hydroxybenzoic acid with glycine and is subsequently excreted in the urine. As a normal constituent of human urine, its concentration can reflect dietary habits and the metabolic activity of the gut microbiome.
Quantitative Data Summary
The following table summarizes the reported reference ranges for this compound in the urine of a healthy adult population. The data is derived from a comprehensive metabolomic study that utilized both experimental analysis and a review of existing literature.
| Population | Analytical Method | Mean Concentration (µmol/mmol creatinine) | Concentration Range (µmol/mmol creatinine) | Data Source |
| Healthy Adults | Nuclear Magnetic Resonance (NMR) Spectroscopy | 6.1 | 4.1 - 7.8 | Bouatra et al. (2013)[1][2] |
| Healthy Adults | Literature Review (Various Methods) | 2.5 | 0.2 - 5.0 | Bouatra et al. (2013)[1][2] |
Experimental Protocols
The quantification of this compound in urine is typically performed using chromatographic techniques coupled with mass spectrometry. The following are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of urinary organic acids.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-HHA, a derivatization step is required to increase their volatility.
-
Sample Preparation and Extraction:
-
A urine sample is thawed and vortexed.
-
An internal standard is added to the urine sample for quantification.
-
The sample is acidified, and the organic acids are extracted using an organic solvent such as ethyl acetate.
-
The organic extract is then evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to convert the organic acids into their volatile trimethylsilyl (TMS) esters. This is typically achieved by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a solvent like pyridine and incubating at a specific temperature.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum allows for the identification and quantification of this compound by comparing its fragmentation pattern and retention time to that of a known standard.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method that is well-suited for the analysis of non-volatile compounds in complex biological matrices like urine, often without the need for derivatization.
-
Sample Preparation:
-
Urine samples are thawed, vortexed, and centrifuged to remove any particulate matter.
-
The supernatant is diluted with a solvent, often the initial mobile phase of the LC method.
-
An internal standard is added to the diluted sample.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC system.
-
The compounds are separated on a reversed-phase or HILIC column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid like formic acid to improve ionization.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
In the tandem mass spectrometer, the parent ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM), providing high specificity and sensitivity.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for establishing reference ranges for a urinary biomarker like this compound and the metabolic pathway leading to its formation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Hydroxyhippuric Acid
This document provides comprehensive, procedural guidance for the safe and compliant disposal of 3-Hydroxyhippuric Acid, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. Understanding these hazards is the first step in ensuring safe disposal.
Key Hazards:
-
Harmful if swallowed: It is classified as an acute oral toxicant (Category 4)[1].
-
Causes skin and eye irritation: Direct contact can lead to skin irritation (Category 2) and serious eye irritation (Category 2A)[1][2].
-
May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract (Category 3)[1][2].
-
Environmental Hazards: The substance is considered slightly hazardous to water, and efforts should be made to prevent it from entering drains or water courses[1][3].
Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. If handling the solid form where dust may be generated, respiratory protection may be necessary[4].
Quantitative Hazard Data
The following table summarizes the classification and hazard statements associated with this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the required steps for the compliant disposal of this compound waste. The cardinal rule is that hazardous chemicals must never be poured down the drain[5][6].
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Spill cleanup materials.
-
-
Segregate this compound waste from other chemical waste types to avoid incompatible mixtures[7][8]. For instance, do not mix it with strong acids, alkalis, or strong oxidizing/reducing agents[1].
Step 2: Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a tightly sealing lid[5][7].
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., exclamation mark for irritant).
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and away from general work areas[5].
-
Container Management: Keep the waste container closed at all times, except when adding waste[5][8]. Do not overfill the container[7].
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Items such as contaminated gloves, weigh boats, and paper towels should be placed directly into the designated solid hazardous waste container for this compound.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
-
Labware: Reusable glassware must be decontaminated. Rinse the glassware with a suitable solvent (e.g., water or ethanol, depending on the experimental context). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be managed as non-hazardous, but this should be verified with your institution's safety office.
Step 4: Disposal of Empty Containers
-
A container that held this compound is not considered "empty" until all possible residue has been removed[8].
-
The container should be emptied thoroughly.
-
Rinse the container with a small amount of an appropriate solvent. This rinsate is considered hazardous waste and must be collected in the designated hazardous waste container[9].
-
Once decontaminated, deface or remove all original labels from the container before disposing of it as regular trash or placing it in a designated container recycling stream, in accordance with institutional policy[9].
Step 5: Arranging for Final Disposal
-
Do not attempt to dispose of the chemical waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste[5][9].
-
Follow their specific procedures for waste handover.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 3-Hydroxyhippuric Acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Hydroxyhippuric Acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1637-75-8[1]
-
Molecular Formula: C₉H₉NO₄[2]
-
Molecular Weight: 195.17 g/mol [3]
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][3]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][3]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The minimum PPE required when handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4][5] Based on the specific hazards of this compound, the following PPE is mandatory:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn at all times to protect against splashes.[1][4] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][6] |
| Hand Protection | Protective gloves | Nitrile gloves are suitable for incidental contact.[4] Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A knee-length lab coat is required to protect skin and clothing.[5][7][8] |
| Respiratory Protection | Suitable respirator | Use only in a well-ventilated area.[1] A respirator may be necessary if dust is generated and engineering controls are insufficient.[9] |
Handling and Storage Procedures
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Minimize dust generation and accumulation.[9]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Recommended storage temperature is -20°C for long-term stability.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[9] Seek medical attention. |
| If on Skin | Wash with plenty of soap and water.[1] Remove contaminated clothing and wash before reuse.[1][9] If skin irritation develops and persists, get medical aid.[9] |
| If in Eyes | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Promptly call a physician.[1] |
| If Swallowed | Rinse mouth.[1] Do NOT induce vomiting.[1] Call a physician immediately.[1] |
Spills and Disposal
Spill Response:
-
Evacuate personnel to safe areas.
-
Wear full personal protective equipment.[1]
-
Avoid generating dusty conditions.[9]
-
Absorb solutions with a liquid-binding material (e.g., diatomite).[1] For solids, vacuum or sweep up the material and place it into a suitable disposal container.[9]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Prevent the product from entering drains or water courses.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Do not allow the product to reach sewage systems or bodies of water.[10]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
